1,2-O-Cyclohexylidene-alpha-D-glucofuranose
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUCUKASFLXURN-RCZSTQMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC3C(C(OC3O2)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)O[C@@H]3[C@H]([C@H](O[C@@H]3O2)[C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369228 | |
| Record name | 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16832-21-6 | |
| Record name | 1,2-O-Cyclohexane-1,1-diyl-alpha-D-xylo-hexofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 1,2-O-Cyclohexylidene-α-D-glucofuranose
This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the structural elucidation of 1,2-O-Cyclohexylidene-α-D-glucofuranose. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of spectroscopic analysis, offering not just procedural steps but the causal logic behind experimental choices.
Introduction: The Significance of Protecting Groups in Carbohydrate Chemistry
Carbohydrates are polyhydroxy compounds, presenting a significant challenge in synthetic chemistry due to the presence of multiple reactive hydroxyl groups.[1][2] To achieve regioselectivity in chemical transformations, it is essential to employ protecting groups to temporarily mask certain hydroxyl functions, allowing for reactions to occur at specific, unprotected sites.[1][2] The 1,2-O-cyclohexylidene group in 1,2-O-Cyclohexylidene-α-D-glucofuranose serves as such a protecting group, locking the glucose molecule in its furanose form and selectively blocking the anomeric (C1) and C2 hydroxyls. The precise determination of this structure is paramount for its application as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.[3][4] This guide will detail the multifaceted approach to confirming its chemical structure, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Mass Spectrometry (MS).
Synthesis and Preparation of 1,2-O-Cyclohexylidene-α-D-glucofuranose
The synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose is typically achieved through the acid-catalyzed reaction of D-glucose with cyclohexanone.[3] This reaction favors the formation of the thermodynamically stable five-membered furanose ring fused with the cyclohexylidene acetal.
Experimental Protocol: Synthesis
-
Reaction Setup: Anhydrous D-glucose is suspended in cyclohexanone.
-
Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to the mixture.
-
Reaction Conditions: The reaction is stirred at a slightly elevated temperature to facilitate the formation of the acetal.
-
Workup and Purification: The reaction is neutralized, and the excess cyclohexanone is removed under reduced pressure. The resulting solid is then purified by recrystallization to yield 1,2-O-Cyclohexylidene-α-D-glucofuranose as a white crystalline solid.[3]
Core Analytical Strategy: A Multi-technique Approach
The definitive elucidation of the structure of 1,2-O-Cyclohexylidene-α-D-glucofuranose relies on a synergistic application of modern analytical techniques.
Caption: Workflow for the structure elucidation of 1,2-O-Cyclohexylidene-α-D-glucofuranose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination
NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution.[5] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence for the connectivity of atoms and the stereochemistry of the molecule.
1D NMR Spectroscopy: Initial Structural Insights
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Expected ¹H NMR Spectral Features:
-
Anomeric Proton (H1): A distinct doublet in the downfield region, characteristic of an anomeric proton. The coupling constant (J-value) between H1 and H2 is crucial for determining the cis/trans relationship of these protons. For α-D-glucofuranose derivatives, a J(H1,H2) of approximately 4 Hz is expected.[2]
-
Glucofuranose Ring Protons (H2-H5): A series of multiplets in the mid-field region.
-
Exocyclic Protons (H6a, H6b): Protons on the C6 carbon, appearing as multiplets.
-
Cyclohexylidene Protons: A broad multiplet in the upfield region, integrating to 10 protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Expected ¹³C NMR Spectral Features:
-
Acetal Carbon: A signal in the downfield region (around 110-120 ppm) corresponding to the carbon of the cyclohexylidene group bonded to two oxygens.
-
Anomeric Carbon (C1): A signal in the range of 100-110 ppm.
-
Glucofuranose Ring Carbons (C2-C5): Signals in the 60-90 ppm region.
-
Exocyclic Carbon (C6): A signal around 60-65 ppm.
-
Cyclohexylidene Carbons: Signals in the upfield region (20-40 ppm).
-
2D NMR Spectroscopy: Unraveling the Connectivity
2D NMR experiments are essential for assigning the signals observed in the 1D spectra and confirming the covalent framework of the molecule.
Caption: Logical flow of 2D NMR experiments for structural assignment.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. By tracing the correlations from the anomeric proton (H1), one can "walk" along the carbon backbone of the glucofuranose ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall structure, such as the connection between the glucofuranose ring and the cyclohexylidene protecting group.
Experimental Protocol: NMR Analysis
-
Sample Preparation: A sample of 1,2-O-Cyclohexylidene-α-D-glucofuranose is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
1D Spectra Acquisition: ¹H and ¹³C{¹H} NMR spectra are acquired.
-
2D Spectra Acquisition: A suite of 2D NMR experiments is performed, including COSY, HSQC, and HMBC.
-
Data Processing and Analysis: The acquired data is processed, and the spectra are analyzed to assign all proton and carbon signals and to confirm the proposed structure.
| Technique | Information Gained | Key Correlations for 1,2-O-Cyclohexylidene-α-D-glucofuranose |
| ¹H NMR | Proton chemical shifts, coupling constants, and integration. | Anomeric proton (H1) with J(H1,H2) ~4 Hz, cyclohexylidene protons. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Acetal carbon, anomeric carbon (C1), and cyclohexylidene carbons. |
| COSY | ¹H-¹H scalar coupling networks. | H1-H2, H2-H3, H3-H4, H4-H5, H5-H6a/b correlations. |
| HSQC | Direct ¹H-¹³C one-bond correlations. | C1-H1, C2-H2, C3-H3, C4-H4, C5-H5, C6-H6a/b correlations. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Correlation from H1 to C2 and the acetal carbon; correlations from cyclohexylidene protons to the acetal carbon. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used to generate gas-phase ions of the molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the parent ion and its fragments are determined by a mass analyzer.
-
Expected Results:
-
Molecular Ion Peak: An ion corresponding to the molecular weight of 1,2-O-Cyclohexylidene-α-D-glucofuranose (C₁₂H₂₀O₆, MW = 260.28 g/mol ) will be observed, likely as an adduct with a small cation (e.g., [M+H]⁺ or [M+Na]⁺) in ESI-MS.
-
Fragmentation Pattern: The fragmentation pattern will be characteristic of the structure. For example, the loss of the cyclohexylidene group or fragments of the glucofuranose ring would be expected.
-
Conclusion: A Self-Validating System for Structural Integrity
The combination of 1D and 2D NMR spectroscopy provides a detailed map of the atomic connectivity and stereochemistry of 1,2-O-Cyclohexylidene-α-D-glucofuranose. Mass spectrometry corroborates this structure by confirming the molecular weight and providing characteristic fragmentation data. This multi-faceted analytical approach forms a self-validating system, ensuring the unequivocal elucidation of the molecule's structure. The detailed understanding of this structure is a critical prerequisite for its effective use in the complex and nuanced field of synthetic carbohydrate chemistry.
References
-
TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis?. Retrieved from [Link]
-
Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2020). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 120(15), 7947-7996. Retrieved from [Link]
-
Al-awar, R. S., & D'Andrea, S. V. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18045-18053. Retrieved from [Link]
-
Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. Retrieved from [Link]
-
Elsworth, J. F., & Williamson, B. (1986). Fragmentation of 1,2:5,6-di-O-cyclohexylidene-a-D-glucofuranose and its 3-O-methyl and 3-O-ethyl derivatives under electron impact mass spectrometry. South African Journal of Chemistry, 39(3), 125-130. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose from D-glucose
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose, a critical protected monosaccharide intermediate in carbohydrate chemistry. The document delves into the underlying reaction mechanisms, provides a detailed, field-proven experimental protocol, and explains the scientific rationale behind the procedural choices. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of carbohydrate protection strategies.
Introduction: The Strategic Importance of Protecting Groups in Carbohydrate Chemistry
Carbohydrates are polyhydroxylated molecules, and the selective modification of a single hydroxyl group in the presence of others presents a significant challenge in synthetic organic chemistry.[1] Protecting groups are essential tools that temporarily block specific hydroxyl groups, allowing for chemical transformations to occur at other positions.[1][2] The resulting partially protected carbohydrate building blocks are fundamental to the synthesis of complex oligosaccharides and glycoconjugates.[1]
This compound is a valuable intermediate where the 1- and 2-position hydroxyl groups of D-glucose are protected as a cyclic acetal.[3] This protection strategy serves two primary purposes: it locks the glucose molecule in its furanose form and allows for subsequent reactions at the remaining free hydroxyl groups (at the 3, 5, and 6 positions). The cyclohexylidene group, like other acetal protecting groups, is stable under basic conditions but can be readily removed under mild acidic conditions, offering excellent orthogonality in multi-step synthetic sequences.[4][5]
Reaction Mechanism: Acid-Catalyzed Acetal Formation
The synthesis of this compound from D-glucose and cyclohexanone is an acid-catalyzed acetal formation.[3][6] This reaction proceeds through the formation of a highly reactive oxocarbenium ion intermediate.[4]
The key steps of the mechanism are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) protonates the oxygen atom of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack by the Anomeric Hydroxyl Group: The anomeric hydroxyl group (at C-1) of the furanose form of D-glucose acts as a nucleophile and attacks the activated carbonyl carbon of cyclohexanone.
-
Hemiacetal Formation: This initial attack forms a hemiacetal intermediate.
-
Protonation and Water Elimination: The newly formed hydroxyl group on the former carbonyl carbon is protonated, followed by the elimination of a water molecule to generate a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization: The hydroxyl group at the C-2 position of the glucose molecule then acts as an intramolecular nucleophile, attacking the oxocarbenium ion.
-
Deprotonation: Finally, deprotonation of the resulting oxonium ion yields the stable five-membered 1,2-O-cyclohexylidene ring and regenerates the acid catalyst.
Regioselectivity: The Preference for the 1,2-cis-Diol
The reaction exhibits a high degree of regioselectivity, favoring the protection of the 1,2-diol. This preference is attributed to the formation of a thermodynamically stable five-membered dioxolane ring fused to the furanose ring. In the alpha-D-glucofuranose anomer, the hydroxyl groups at C-1 and C-2 are in a cis configuration, which is geometrically favorable for the formation of this cyclic acetal.
Experimental Protocol: A Validated Step-by-Step Methodology
This protocol is a robust and reproducible method for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Specification |
| D-glucose | Anhydrous |
| Cyclohexanone | Reagent grade |
| Sulfuric Acid | Concentrated (98%) |
| Sodium Bicarbonate | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | |
| Diethyl Ether | Reagent grade |
| Hexane | Reagent grade |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Rotary evaporator | |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 |
| Short path distillation apparatus |
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add anhydrous D-glucose (1.0 equivalent).
-
Addition of Reagents: To the D-glucose, add cyclohexanone (approximately 5-10 equivalents). Begin stirring the mixture to form a slurry.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) to the stirring mixture. An exothermic reaction may be observed. Maintain the temperature of the reaction mixture, using an ice bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane, 1:1 v/v). The disappearance of the starting material (D-glucose, which will remain at the baseline) and the appearance of a new, higher Rf spot indicates product formation. A related synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose reports an Rf of 0.95 for the desired product in their solvent system.[7]
-
Work-up - Quenching: Once the reaction is complete (typically after several hours), carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. This step neutralizes the sulfuric acid catalyst.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic extracts.
-
Work-up - Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter the drying agent and wash the filter cake with a small amount of diethyl ether.
-
Work-up - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess cyclohexanone. The crude product is often obtained as a viscous oil or a semi-solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This will show characteristic peaks for the cyclohexylidene group and the furanose sugar moiety.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a broad O-H stretch from the 1,2-diol of glucose and the presence of characteristic C-O stretches of the acetal.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.[3]
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous D-glucose and reagents is crucial as the presence of water can lead to the hydrolysis of the acetal product and reduce the efficiency of the acid catalyst.
-
Excess Cyclohexanone: Cyclohexanone is often used in excess to drive the reaction equilibrium towards the formation of the acetal product. It can also serve as a solvent for the reaction.
-
Acid Catalyst: Strong protic acids like sulfuric acid or p-toluenesulfonic acid are effective catalysts for acetal formation.[6] The choice of catalyst can sometimes influence the regioselectivity of the reaction.[4]
-
Temperature Control: While the reaction can often be performed at room temperature, controlling the temperature, especially during the addition of the acid catalyst, is important to prevent unwanted side reactions. Some procedures for similar acetal formations may involve gentle heating.[7]
-
Aqueous Work-up: The quenching with sodium bicarbonate is a critical step to neutralize the strong acid catalyst, preventing product degradation during the work-up and purification stages.
Conclusion
The synthesis of this compound is a foundational reaction in carbohydrate chemistry, providing a versatile building block for the synthesis of more complex molecules. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and a clear rationale for the procedural choices are paramount to achieving a high yield of the pure product. This guide provides the necessary in-depth technical information for researchers and scientists to successfully perform and understand this important synthetic transformation.
References
-
Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PubMed Central. Available at: [Link]
-
Protection of Carbohydrate - Formation of Acetals between diols. Chem.libretexts.org. Available at: [Link]
-
Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. PrepChem.com. Available at: [Link]
-
Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. ResearchGate. Available at: [Link]
-
Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. ScienceDirect. Available at: [Link]
-
New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. ACS Publications. Available at: [Link]
-
Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. PubMed Central. Available at: [Link]
-
A Convenient Preparation of 1,2-Mono-O-isopropylidene-α-D-glucofuranose. ACS Publications. Available at: [Link]
-
Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. DergiPark. Available at: [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PubMed Central. Available at: [Link]
-
De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. PubMed Central. Available at: [Link]
-
Regioslective one-pot protection of D-glucose derivatives 1a and 1b. ResearchGate. Available at: [Link]
-
A Facile Synthesis of 1,2; 5,6-Di-O-cyclohexylidene-α-D-allose. Semantic Scholar. Available at: [Link]
-
Design for Carbohydrate Syntesis: Transformation, Cyclization and Separation of β-D- Glucofuranose and β-D-Glucopyranose by In -. Natural Sciences Publishing. Available at: [Link]
-
Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]
-
(PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. Available at: [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. Available at: [Link]
- WO2001036435A1 - Glucofuranoses. Google Patents.
-
1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available at: [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Europe PMC. Available at: [Link]
-
Strategies for Protecting Group Free Glycosidation. University of Missouri-St. Louis. Available at: [Link]
-
6 Pyranose and Furanose rings formation. University of Babylon. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. glycodepot.com [glycodepot.com]
- 4. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemtry.in [chemtry.in]
- 7. prepchem.com [prepchem.com]
An In-depth Technical Guide to 1,2-O-Cyclohexylidene-α-D-glucofuranose: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,2-O-Cyclohexylidene-α-D-glucofuranose, a pivotal intermediate in carbohydrate chemistry. The strategic protection of the 1- and 2-hydroxyl groups of D-glucose with a cyclohexylidene acetal group renders the remaining hydroxyl groups at the 3, 5, and 6-positions available for selective functionalization. This document delves into the detailed physical and chemical properties of this compound, offers a robust, step-by-step synthesis protocol, and explores its versatile applications in the synthesis of complex carbohydrates and glycoconjugates, making it an indispensable tool for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Selective Protection in Carbohydrate Chemistry
The multifaceted nature of carbohydrates, with their multiple hydroxyl groups of similar reactivity, presents a significant challenge in synthetic organic chemistry. The ability to selectively protect and deprotect these hydroxyls is paramount for the construction of complex oligosaccharides and glycoconjugates with defined structures and biological functions. 1,2-O-Cyclohexylidene-α-D-glucofuranose emerges as a valuable building block, offering a stable yet readily cleavable protecting group for the 1,2-diol of D-glucose. This strategic protection locks the sugar in its furanose form, a five-membered ring, which can be advantageous for specific synthetic transformations. This guide will serve as a detailed resource for understanding and utilizing this important carbohydrate derivative.
Physicochemical Properties
1,2-O-Cyclohexylidene-α-D-glucofuranose is a white crystalline solid.[1] Its fundamental physical and chemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀O₆ | [2] |
| Molecular Weight | 260.28 g/mol | |
| CAS Number | 16832-21-6 | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 163-168 °C | |
| Solubility | Sparingly soluble in water, soluble in organic solvents such as methanol, ethanol, and acetone. | [4] |
| Optical Rotation | Specific rotation values are dependent on the solvent and concentration. |
Spectroscopic Characterization: Elucidating the Molecular Structure
The precise structure of 1,2-O-Cyclohexylidene-α-D-glucofuranose is unequivocally confirmed through a combination of spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the glucofuranose ring and the cyclohexylidene group. The anomeric proton (H-1) is a key diagnostic signal.
¹³C NMR: The carbon NMR spectrum will display twelve distinct signals corresponding to the carbon atoms of the glucose and cyclohexylidene moieties. The chemical shifts of the furanose ring carbons provide insight into the ring conformation.[6]
Infrared (IR) Spectroscopy
The FTIR spectrum provides valuable information about the functional groups present in the molecule.
Figure 1. Key Infrared Absorption Bands.
The IR spectrum of 1,2-O-Cyclohexylidene-α-D-glucofuranose is characterized by a broad absorption band in the region of 3200-3500 cm⁻¹, which is indicative of the stretching vibrations of the hydroxyl groups involved in hydrogen bonding. Strong absorptions around 2930 and 2860 cm⁻¹ are attributed to the C-H stretching of the cyclohexyl ring. The fingerprint region will contain a series of complex bands, with strong C-O stretching absorptions between 1160 and 1020 cm⁻¹ characteristic of the acetal and alcohol functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 260, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of small neutral molecules and characteristic cleavages of the furanose and cyclohexylidene rings.
Synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose: A Detailed Experimental Protocol
The synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose is a well-established procedure involving the acid-catalyzed reaction of D-glucose with cyclohexanone.[3] This protocol outlines a reliable method for its preparation in the laboratory.
Figure 2. Synthetic Workflow.
Materials:
-
Anhydrous D-glucose
-
Cyclohexanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: To a stirred solution of anhydrous D-glucose (e.g., 10 g, 55.5 mmol) in cyclohexanone (e.g., 150 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (e.g., 1 mL) as a catalyst.
-
Reaction: Heat the mixture to approximately 35 °C with continuous stirring.[1]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting material (D-glucose, which will remain at the baseline) and the appearance of a new spot corresponding to the product indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1,2-O-Cyclohexylidene-α-D-glucofuranose as a white crystalline solid.
Chemical Reactivity and Stability: A Platform for Further Synthesis
The utility of 1,2-O-Cyclohexylidene-α-D-glucofuranose lies in the differential reactivity of its hydroxyl groups and the stability of the cyclohexylidene acetal.
Stability of the Cyclohexylidene Acetal
The cyclohexylidene protecting group is stable to a wide range of reaction conditions, including basic, oxidative, and many reductive conditions. However, it is readily cleaved under acidic conditions, typically using aqueous acetic acid or a catalytic amount of a strong acid in a protic solvent, to regenerate the 1,2-diol. This orthogonal stability is a key feature in multistep synthetic sequences.
Reactivity of the Free Hydroxyl Groups
With the 1- and 2-positions blocked, the hydroxyl groups at C-3, C-5, and C-6 are available for further chemical modification.
-
Selective Acylation and Alkylation: The primary hydroxyl group at C-6 is the most reactive towards sterically demanding reagents, allowing for selective acylation or alkylation at this position under controlled conditions. The secondary hydroxyls at C-3 and C-5 exhibit different reactivities, which can be exploited for selective protection or functionalization.
-
Oxidation: The primary hydroxyl group at C-6 can be selectively oxidized to an aldehyde or a carboxylic acid using various oxidizing agents.
Figure 3. Reactivity Pathways.
Applications in Research and Drug Development
1,2-O-Cyclohexylidene-α-D-glucofuranose serves as a crucial intermediate in the synthesis of a variety of biologically important molecules.
-
Synthesis of Glycosides: The free hydroxyl groups can be glycosylated to form complex oligosaccharides.
-
Preparation of Modified Sugars: It is a versatile starting material for the synthesis of deoxysugars, aminosugars, and other modified monosaccharides that are components of antibiotics and other natural products.
-
Drug Discovery: As a chiral building block, it is utilized in the synthesis of chiral ligands and auxiliaries for asymmetric synthesis, and as a scaffold for the development of novel therapeutic agents.
Conclusion
1,2-O-Cyclohexylidene-α-D-glucofuranose is a cornerstone intermediate in modern carbohydrate chemistry. Its straightforward synthesis, well-defined physicochemical properties, and the strategic protection it offers make it an invaluable tool for the selective modification of D-glucose. This guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an exploration of its reactivity, underscoring its significance for researchers and scientists in academia and the pharmaceutical industry. The continued application of this versatile building block will undoubtedly contribute to advancements in glycobiology and the development of new carbohydrate-based therapeutics.
References
-
PrepChem. Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Available from: [Link]
- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
-
SpectraBase. .alpha.-D-Glucofuranose, 1,2:5,6-di-O-cyclohexylidene-, 2,4,6-trimethylbenzenesulfinate, (R)-. Available from: [Link]
-
Glyko. 1,2-O-Cyclohexylidene-α-D-glucofuranose. Available from: [Link]
-
SpectraBase. 1,2:5,6-di-o-cyclohexylidene-alpha-D-glucofuranose. Available from: [Link]
- Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 2017, 22(11), 1888.
-
ResearchGate. (PDF) Computational studies of C-13 NMR chemical shifts of saccharides. Available from: [Link]
Sources
An In-depth Technical Guide to 1,2-O-Cyclohexylidene-α-D-glucofuranose: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1,2-O-Cyclohexylidene-α-D-glucofuranose, a critical intermediate in carbohydrate chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, synthesis protocols, and significant applications, grounding all claims in authoritative references.
Core Compound Identification and Properties
1,2-O-Cyclohexylidene-α-D-glucofuranose is a derivative of D-glucose in which the hydroxyl groups at the C-1 and C-2 positions are protected by a cyclohexylidene group. This protection forms a stable cyclic acetal, rendering the remaining hydroxyl groups available for selective chemical modification.[1][2] This strategic protection is fundamental to its utility in the multi-step synthesis of complex carbohydrates and glycoconjugates.[3][4]
Chemical Identifiers
A precise understanding of a compound begins with its unique identifiers, which are crucial for database searches, regulatory submissions, and procurement.
| Identifier | Value | Source |
| CAS Number | 16832-21-6 | [1][5] |
| Molecular Formula | C₁₂H₂₀O₆ | [5][6] |
| IUPAC Name | (3aR,5R,6S,6aR)-5-((R)-1,2-dihydroxyethyl)-2,2-cyclohexane-1,3-diyl-tetrahydrofuro[2,3-d][1]dioxol-6-ol | [2] |
| InChI | 1S/C12H20O6/c13-6-7(14)9-8(15)10-11(16-9)18-12(17-10)4-2-1-3-5-12/h7-11,13-15H,1-6H2/t7-,8+,9-,10-,11-/m1/s1 | |
| InChI Key | KAUCUKASFLXURN-RCZSTQMZSA-N | |
| SMILES String | [H][C@@]1(O[C@@H]2OC3(CCCCC3)O[C@@H]2[C@H]1O)CO | |
| MDL Number | MFCD00142481 | |
| PubChem Substance ID | 24879601 |
Physicochemical Properties
The physical and chemical properties of 1,2-O-Cyclohexylidene-α-D-glucofuranose dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Molecular Weight | 260.28 g/mol | [5][6] |
| Appearance | White crystalline solid | [1][2] |
| Melting Point | 163-168 °C | |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | [1] |
| Storage | Store in a cool, dry place at ambient temperatures. | [1] |
Strategic Importance in Synthetic Chemistry
The primary role of 1,2-O-Cyclohexylidene-α-D-glucofuranose is to serve as a versatile intermediate in organic synthesis.[1] The furanose form of glucose is conformationally constrained, and the introduction of the bulky cyclohexylidene group across the C-1 and C-2 positions provides significant steric hindrance. This acetal is stable under neutral and basic conditions, allowing for a wide range of reactions to be performed on the unprotected hydroxyl groups at C-3, C-5, and C-6. The ability to selectively deprotect and modify these positions is a cornerstone of modern glycochemistry.[3][4][7]
This strategic protection is crucial for synthesizing complex molecules where precise control over functional group manipulation is required, such as in the development of carbohydrate-based drugs, vaccines, and biomaterials.
Caption: Chemical structure of 1,2-O-Cyclohexylidene-α-D-glucofuranose.
Synthesis and Mechanistic Insights
General Synthesis Protocol
The synthesis of 1,2-O-cyclohexylidene-α-D-glucofuranose is typically achieved through the acid-catalyzed reaction of D-glucose with cyclohexanone.[2] While a similar procedure is well-documented for the di-substituted analog (1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose), the mono-substituted target requires careful control of reaction conditions to favor the formation of the more stable 1,2-acetal.[8]
Reaction: D-Glucose + Cyclohexanone ⇌ 1,2-O-Cyclohexylidene-α-D-glucofuranose + H₂O (in the presence of an acid catalyst)
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., H₂SO₄, p-TsOH): The acid protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glucose.
-
Solvent/Reagent: Using excess cyclohexanone can serve as both a reactant and a solvent, driving the equilibrium towards the product side.[8] Anhydrous conditions are critical to prevent the hydrolysis of the formed acetal.
-
Temperature Control: Gentle heating (e.g., 35°C) provides sufficient energy to overcome the activation barrier without promoting unwanted side reactions or degradation of the carbohydrate.[8]
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Methodology
This protocol is adapted from established procedures for acetal protection of sugars.[8][9]
-
Preparation: To a flask containing 7.7 moles of cyclohexanone, add 1.44 moles of anhydrous D-glucose.[8] Ensure the system is under an inert atmosphere and mechanically stirred.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 20 ml for the specified scale) to the mixture.[8] An exothermic reaction may be observed.
-
Reaction: Maintain the reaction temperature at approximately 35°C. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).
-
Quenching & Neutralization: Once the starting material is consumed, cool the reaction mixture and slowly add it to a stirred, chilled aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization to yield the white crystalline solid.[2]
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, IR spectroscopy, and High-Performance Liquid Chromatography (HPLC).[2]
Applications in Research and Drug Development
The utility of 1,2-O-Cyclohexylidene-α-D-glucofuranose stems from its role as a key building block in glycobiology and medicinal chemistry.[3][4]
Protecting Group for Regioselective Synthesis
The primary application is as a protecting group. With the C-1 and C-2 hydroxyls masked, chemists can perform selective reactions on the remaining free hydroxyls. For example, the C-6 primary alcohol can be selectively oxidized or substituted, or the C-3 hydroxyl can be acylated or alkylated. Subsequent acidic hydrolysis gently removes the cyclohexylidene group, restoring the original diol functionality.
Caption: Logic of using the compound as a protecting group.
Intermediate in Glycoconjugate Synthesis
This compound serves as a precursor for the synthesis of more complex glycoconjugates and oligosaccharides.[2] These molecules are vital in studying biological processes like cell recognition, signaling, and immune response.
Potential in Drug Delivery
Recent research has explored the use of carbohydrate derivatives in drug delivery systems.[2] The unique physicochemical properties of compounds like 1,2-O-Cyclohexylidene-α-D-glucofuranose could be leveraged to improve the solubility, stability, and targeted delivery of therapeutic agents.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields) and gloves, should be worn when handling this compound.
-
Storage: It should be stored in a cool, dry place.[1] The compound is classified under Storage Class 12 - Non-Combustible Liquids.
-
Toxicity: WGK (Water Hazard Class) Germany is 3, indicating a substance hazardous to water. Detailed toxicological data is limited, and the compound should be handled with care as with any research chemical. It is intended for research use only.[5]
Conclusion
1,2-O-Cyclohexylidene-α-D-glucofuranose is more than just a glucose derivative; it is a strategic tool that enables precise and controlled chemical synthesis in the complex field of carbohydrate chemistry. Its well-defined structure, reliable synthesis, and stability make it an invaluable intermediate for researchers developing novel therapeutics, diagnostic agents, and advanced biomaterials. A thorough understanding of its properties and reaction mechanisms, as outlined in this guide, is essential for leveraging its full potential in scientific innovation.
References
-
PrepChem.com. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
Lookchem. (n.d.). Cas 23397-76-4,1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose. Retrieved from [Link]
-
Glyko. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
illuminated Cell. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-D-glucofuranose. PubChem Compound Database. Retrieved from [Link]
-
Health System Action Network Lab. (n.d.). 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
MDPI. (2018). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-. PubChem Compound Database. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 1,2-O-Cyclohexylidene-alpha-D-glucofuranose, 97%, Thermo Scientific. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Discovery Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
Global Clinical Trial Data. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Retrieved from [Link]
-
DergiPark. (2018). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. glycodepot.com [glycodepot.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1,2-O-Cyclohexylidene-α-D-glucofuranose | illuminated Cell [illuminatedcell.com]
- 5. scbt.com [scbt.com]
- 6. discofinechem.com [discofinechem.com]
- 7. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Glyko [glyko.com]
- 8. prepchem.com [prepchem.com]
- 9. orgsyn.org [orgsyn.org]
An In-Depth Technical Guide to the Solubility of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose in Organic Solvents
Introduction
1,2-O-Cyclohexylidene-alpha-D-glucofuranose is a key synthetic intermediate in carbohydrate chemistry.[1] As a derivative of glucose, its 1- and 2-position hydroxyl groups are protected by a cyclohexylidene group, a modification that significantly alters its physical and chemical properties, most notably its solubility.[1] This guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering insights into the underlying chemical principles, qualitative solubility profiles, and a detailed protocol for quantitative solubility determination. This document is intended for researchers, scientists, and professionals in drug development and carbohydrate synthesis who require a thorough understanding of this compound's behavior in various solvent systems.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physicochemical properties is essential to comprehend its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₀O₆ | |
| Molecular Weight | 260.28 g/mol | |
| Appearance | White crystalline solid | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 6 | [1] |
| Topological Polar Surface Area | 88.4 Ų | [1] |
| Water Solubility | Sparingly soluble | [1] |
The Chemistry of Solubility: A Mechanistic Perspective
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The Role of the Cyclohexylidene Protecting Group
Unprotected glucose is highly polar due to its multiple hydroxyl groups, making it readily soluble in water and generally insoluble in nonpolar organic solvents.[2] The introduction of the bulky, nonpolar cyclohexylidene group at the 1- and 2-positions of the glucofuranose ring has two major consequences:
-
Reduction of Polarity: The cyclohexylidene group masks two of the most polar hydroxyl groups, significantly reducing the overall polarity of the molecule.
-
Increased Lipophilicity: The hydrocarbon nature of the cyclohexyl ring increases the lipophilicity ("fat-loving" nature) of the compound, making it more compatible with organic solvents.
While the molecule retains three free hydroxyl groups capable of hydrogen bonding, the presence of the cyclohexylidene group shifts its solubility profile dramatically away from aqueous systems and towards organic media.
Solvent Polarity and Solubility
The choice of an appropriate organic solvent is critical for the effective use of this compound in synthesis and purification. The polarity of the solvent plays a key role:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be effective at solvating the remaining hydroxyl groups of the molecule.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can act as hydrogen bond acceptors. Their ability to dissolve the compound will depend on the balance between their polarity and the overall polarity of the protected sugar.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Their ability to dissolve the compound will be limited and primarily driven by van der Waals interactions with the nonpolar cyclohexylidene group.
The interplay of these factors dictates the solubility of this compound in a given organic solvent.
Qualitative Solubility Profile
While precise quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on general chemical principles and its common use in synthetic procedures.
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Methanol | Polar Protic | Soluble | The alcohol group can hydrogen bond with the free hydroxyls of the solute. |
| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's hydroxyl group facilitates dissolution through hydrogen bonding. |
| Acetone | Polar Aprotic | Soluble | The ketone group can act as a hydrogen bond acceptor for the solute's hydroxyls. |
| Ethyl Acetate | Polar Aprotic | Soluble | The ester group provides sufficient polarity and hydrogen bond accepting capability. |
| Dichloromethane | Polar Aprotic | Soluble | A common solvent for reactions involving protected carbohydrates, indicating good solubility. |
| Chloroform | Polar Aprotic | Soluble | Similar to dichloromethane, it is an effective solvent for moderately polar organic compounds. |
| Toluene | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene is less compatible with the remaining polar hydroxyl groups. |
| Hexane | Nonpolar | Insoluble | The high nonpolar character of hexane is unlikely to overcome the solute-solute interactions. |
| Water | Polar Protic | Sparingly Soluble | The large nonpolar cyclohexylidene group hinders dissolution in water.[1] |
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise knowledge of solubility, experimental determination is necessary. The following protocol describes a reliable "excess solid" method.
Principle
An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance (± 0.0001 g)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD) or a UV detector if the compound is derivatized.
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Analyze the standards by HPLC to generate a calibration curve (peak area vs. concentration).
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial (e.g., 50 mg). The key is to have undissolved solid remaining at the end of the experiment.
-
Pipette a precise volume of the desired organic solvent into the vial (e.g., 2.0 mL).
-
Seal the vial tightly and place it in a shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sampling and Analysis:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL or g/L).
-
Comparative Analysis with Structurally Similar Compounds
The solubility of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose ("diacetone glucose") can provide a useful proxy for estimating the solubility of this compound. Both are di-acetal protected glucose derivatives. Diacetone glucose is known to be soluble in a wide range of organic solvents, including acetone, ethyl acetate, and chloroform. Given the structural similarities, it is reasonable to infer that this compound will exhibit a comparable solubility profile. However, the larger and more lipophilic cyclohexylidene groups may slightly enhance its solubility in less polar solvents compared to the isopropylidene analogue.
Conclusion
This compound is a moderately polar compound with a solubility profile dominated by the presence of a bulky, nonpolar cyclohexylidene protecting group and three remaining free hydroxyl groups. It is generally soluble in polar aprotic and polar protic organic solvents and sparingly soluble in water and nonpolar organic solvents. For applications requiring precise solubility data, the experimental protocol provided in this guide offers a robust method for its determination. A thorough understanding of its solubility characteristics is paramount for its effective use in synthetic carbohydrate chemistry and drug development.
References
- Sigma-Aldrich.
- Guidechem. This compound 16832-21-6 wiki.
- The United States Pharmacopeial Convention. Description and Solubility - D. (2011).
- Santa Cruz Biotechnology. 1,2-O-Cyclohexylidene-α-D-glucofuranose, CAS 16832-21-6.
- Sigma-Aldrich. 1,2-O-Cyclohexylidene-a-D-glucofuranose 95%.
- Quora. What is the glucose solubility in organic solvents?. (2016).
- Glyko. 1,2-O-Cyclohexylidene-α-D-glucofuranose.
- Santa Cruz Biotechnology. 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose, CAS 13322-87-7.
- International Laboratory USA. 1,2:5,6-DI-O-CYCLOHEXYLIDENE-ALPHA-D-GLUCOFURANOSE 96%.
- Fisher Scientific. This compound, 97%, Thermo Scientific 1 g.
- MDPI.
- PubMed Central.
- ResearchGate.
- PubMed Central. Solubility and solvation of monosaccharides in ionic liquids†.
- The United States Pharmacopeial Convention. Reference Tables: Description and Solubility - D.
- Santa Cruz Biotechnology. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | CAS 582-52-5.
- GoldBio. 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose.
- Sigma-Aldrich. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
- Tokyo Chemical Industry. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
- PubMed. Solvent Effect on 1,2-O-(1-ethylpropylidene)-alpha-D-glucofuranose Organogel Properties.
- Organic Syntheses. α-d-ribo-Hexofuranose, 3-deoxy-1,2:5,6-bis-O-(1-methylethylidene)-.
- An overview on Common Organic Solvents and their Toxicity Abstract.
- Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
Sources
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1,2-O-Cyclohexylidene-α-D-glucofuranose
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unequivocal structural confirmation of 1,2-O-Cyclohexylidene-α-D-glucofuranose, a key intermediate in synthetic carbohydrate chemistry and drug development. As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causal relationships between the molecule's three-dimensional structure and its spectral output. We will delve into the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy data. The protocols described herein are designed as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently verify the identity, purity, and structural integrity of their synthesized compound.
The Imperative for Spectroscopic Verification
In the synthesis of complex carbohydrates and glycoconjugates, protecting group strategies are fundamental. The 1,2-O-cyclohexylidene group serves to selectively block the anomeric and C-2 hydroxyls of D-glucose, thereby directing subsequent reactions to the remaining hydroxyl groups at C-3, C-5, and C-6. This selective protection locks the glucose molecule into the furanose form. The successful installation of this protecting group must be rigorously verified before proceeding with multi-step syntheses. Spectroscopic techniques like NMR and IR provide a non-destructive, detailed fingerprint of the molecule, confirming not only the presence of the cyclohexylidene group but also the specific α-anomeric configuration and the furanose ring form.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for the complete structural elucidation of carbohydrate derivatives in solution.[2] It provides precise information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. For 1,2-O-Cyclohexylidene-α-D-glucofuranose, a combination of ¹H and ¹³C NMR is essential.
¹H NMR Spectroscopy: Proton Environments and Stereochemistry
The ¹H NMR spectrum provides a map of all protons in the molecule. The chemical shift (δ) of each proton is determined by its local electronic environment, while the spin-spin coupling constants (J) reveal information about the dihedral angles between adjacent protons, which is critical for confirming stereochemistry.
Interpreting the Key Signals:
-
Anomeric Proton (H-1): The signal for H-1 is the most diagnostic. In the α-D-glucofuranose configuration, H-1 and H-2 are cis to each other. This geometric arrangement results in a characteristic coupling constant (³JH1,H2) of approximately 4 Hz.[3] Its chemical shift is significantly downfield (around 5.9 ppm) due to its position on the anomeric carbon, which is bonded to two oxygen atoms.
-
Glucofuranose Ring Protons (H-2 to H-5): These protons typically resonate in the 4.0-4.6 ppm region. Their specific shifts and coupling patterns can be fully resolved using 2D NMR techniques like COSY (Correlation Spectroscopy), which establishes proton-proton connectivities.
-
Exocyclic Protons (H-6a, H-6b): The two protons on C-6 are diastereotopic and will appear as distinct signals, typically around 3.7-3.8 ppm, coupled to each other (geminal coupling) and to H-5.
-
Cyclohexylidene Protons: The ten protons of the cyclohexylidene group are non-equivalent and produce a complex, overlapping multiplet in the upfield region of the spectrum (typically 1.4-1.7 ppm). Their presence is a clear confirmation of the protecting group.
-
Hydroxyl Protons (3-OH, 5-OH, 6-OH): In solvents like DMSO-d₆, the hydroxyl protons are observable as distinct, often broad, signals that can be exchanged with D₂O. Their presence confirms that only the 1,2-hydroxyls have been protected.
Table 1: Expected ¹H NMR Data for 1,2-O-Cyclohexylidene-α-D-glucofuranose (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~ 5.8 - 5.9 | d | J₁,₂ ≈ 4.0 |
| H-2 | ~ 4.4 - 4.5 | d | J₂,₁ ≈ 4.0 |
| H-3 | ~ 4.1 - 4.2 | d | J₃,₄ ≈ 3.0 |
| H-4 | ~ 4.0 - 4.1 | dd | J₄,₃ ≈ 3.0, J₄,₅ ≈ 6.5 |
| H-5 | ~ 3.9 - 4.0 | m | - |
| H-6a, H-6b | ~ 3.7 - 3.8 | m | - |
| Cyclohexylidene-H | ~ 1.4 - 1.7 | m | - |
| 3-OH, 5-OH, 6-OH | Variable (exchangeable) | br s | - |
Note: These are predicted values based on established principles of carbohydrate NMR and data from analogous structures.[3][4] Exact values may vary based on solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom. Due to the larger chemical shift range, signal overlap is less common than in ¹H NMR, making it an excellent tool for confirming the total number of carbons and identifying key functional groups.[3]
Interpreting the Key Signals:
-
Acetal Carbons (C-1 and C-1'): The spectrum will show two highly diagnostic downfield signals for the acetal carbons. The anomeric carbon (C-1) of the glucofuranose ring is expected around 105 ppm. The spirocyclic carbon of the cyclohexylidene group (C-1') is even further downfield, typically appearing around 112-113 ppm. The presence of this second acetal carbon is definitive proof of the protecting group's successful installation.
-
Glucofuranose Carbons (C-2 to C-6): The remaining carbons of the sugar ring and the exocyclic C-6 appear in the 60-85 ppm range, which is characteristic for polyols.
-
Cyclohexylidene Carbons (C-2' to C-6'): The aliphatic carbons of the cyclohexyl ring will appear in the upfield region, typically between 23-37 ppm. Data from the related 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose can be used to support these assignments.[5]
Table 2: Expected ¹³C NMR Data for 1,2-O-Cyclohexylidene-α-D-glucofuranose (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1' (Cyclohexyl Acetal) | ~ 112 - 113 |
| C-1 | ~ 105 |
| C-4 | ~ 82 - 83 |
| C-2 | ~ 81 - 82 |
| C-3 | ~ 75 - 76 |
| C-5 | ~ 70 - 71 |
| C-6 | ~ 64 - 65 |
| C-3'/C-5' (Cyclohexyl) | ~ 36 - 37 |
| C-2'/C-6' (Cyclohexyl) | ~ 24 - 25 |
| C-4' (Cyclohexyl) | ~ 23 - 24 |
Note: These are predicted values based on established principles and data from analogous structures.[3][5][6] The specific assignment of the individual cyclohexylidene carbons requires advanced 2D NMR experiments.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
While NMR provides the detailed skeletal structure, IR spectroscopy offers a rapid and reliable method to confirm the presence and absence of key functional groups. For a protecting group reaction, it is particularly powerful for verifying the consumption of starting material hydroxyls and the persistence of the remaining ones.
Interpreting the Key Bands:
-
O-H Stretching: The most prominent feature will be a strong, broad absorption band in the region of 3200-3500 cm⁻¹. This band is characteristic of the hydrogen-bonded hydroxyl groups at the C-3, C-5, and C-6 positions. Its presence confirms that the molecule is not fully protected.
-
C-H Stretching: Sharp peaks between 2850-3000 cm⁻¹ correspond to the C-H stretching vibrations of the sp³-hybridized carbons in both the glucofuranose and cyclohexylidene rings.
-
C-O Stretching: The fingerprint region (1000-1200 cm⁻¹) will be dominated by multiple strong, complex bands. These absorptions are due to the C-O stretching vibrations of the alcohols and the acetal functional group, and are highly characteristic of carbohydrate structures.
Table 3: Characteristic IR Absorption Bands for 1,2-O-Cyclohexylidene-α-D-glucofuranose
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~ 3200 - 3500 | O-H (Alcohol) | Stretching (Broad) |
| ~ 2850 - 2950 | C-H (Aliphatic) | Stretching |
| ~ 1000 - 1200 | C-O (Acetal, Alcohol) | Stretching (Strong, Complex) |
Experimental Protocols & Workflow
Scientific integrity demands reproducible and verifiable methodologies. The following protocols represent best practices for acquiring the data discussed in this guide.
Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the dried sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended for good signal dispersion). Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.[7]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire a ¹H-¹H COSY spectrum to establish proton connectivity and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to link each proton to its directly attached carbon.
Protocol for ATR-IR Data Acquisition
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
Integrated Spectroscopic Workflow
The following diagram illustrates a logical workflow for the complete structural verification of 1,2-O-Cyclohexylidene-α-D-glucofuranose.
Caption: Integrated workflow for structural verification.
Conclusion
References
-
Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. Available at: [Link][3]
-
Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. International Journal of Pure and Applied Chemistry, 8(2), 105-114. Available at: [Link][8]
-
SpectraBase. (n.d.). 1,2:5,6-Dicyclohexylidene-D-glucofuranose. Retrieved from [Link][5]
-
Govorchin, D. S., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Available at: [Link][7]
-
Hossain, M. K., et al. (2021). Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1003-1024. Available at: [Link][4]
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. utupub.fi [utupub.fi]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. 1,2-O-Isopropylidene-D-glucofuranose(18549-40-1) 13C NMR spectrum [chemicalbook.com]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. dergipark.org.tr [dergipark.org.tr]
The Pivotal Role of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose in Modern Carbohydrate Chemistry: An In-depth Technical Guide
Abstract
This technical guide provides an in-depth exploration of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose, a cornerstone building block in synthetic carbohydrate chemistry. We will delve into its synthesis, strategic application as a selectively removable protecting group, and its instrumental role in the construction of complex oligosaccharides and bioactive molecules of interest to researchers, scientists, and drug development professionals. This guide emphasizes the causality behind experimental choices and provides validated protocols and mechanistic insights to empower your research endeavors.
Introduction: The Strategic Importance of a Partially Protected Glucose Derivative
In the intricate world of carbohydrate chemistry, the ability to selectively manipulate hydroxyl groups on a monosaccharide scaffold is paramount. This compound emerges as a pivotal intermediate, offering a strategic advantage by masking the anomeric and C-2 hydroxyl groups of D-glucose while leaving the C-3, C-5, and C-6 hydroxyls available for further functionalization. This strategic protection scheme is fundamental to the design and synthesis of complex carbohydrates, including oligosaccharides, glycoconjugates, and various natural product analogues. The cyclohexylidene group, forming a stable acetal with the cis-diol at C-1 and C-2 of the furanose ring, provides robust protection under a variety of reaction conditions, yet can be selectively removed when desired. This guide will illuminate the synthesis and versatile applications of this indispensable reagent.[1][2]
Synthesis and Characterization: A Validated Approach
The preparation of this compound is typically achieved through a two-step process starting from D-glucose. The initial step involves the exhaustive protection of D-glucose with cyclohexanone to form the dicyclohexylidene derivative, followed by a selective hydrolysis to remove the more labile 5,6-O-cyclohexylidene group.
Experimental Protocol: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose
This initial step provides the precursor for our target molecule.
Materials:
-
Anhydrous D-glucose
-
Cyclohexanone
-
Concentrated Sulfuric Acid
-
Acetone
-
Sodium Bicarbonate
Procedure:
-
To a flask containing 758 g (7.7 moles) of cyclohexanone, add 260 g (1.44 moles) of anhydrous D-glucose.[3]
-
Carefully add 20 ml of concentrated sulfuric acid to the mixture.
-
Heat the mixture to 35°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution until the mixture is neutralized.
-
The product is then extracted and purified to yield 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose.
Experimental Protocol: Selective Hydrolysis to this compound
The selective removal of the 5,6-O-cyclohexylidene group is achieved under controlled acidic conditions.
Materials:
-
1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose
-
Acetic Acid (60-80% aqueous solution)
-
Sodium Bicarbonate
Procedure:
-
Dissolve the 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose in 60-80% aqueous acetic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product, this compound, is then extracted with an appropriate organic solvent and purified by recrystallization or column chromatography.
Characterization
The identity and purity of this compound are confirmed by spectroscopic methods.[1]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexylidene group protons, as well as the protons of the glucofuranose ring.
-
¹³C NMR: The carbon NMR spectrum provides distinct signals for the carbons of the cyclohexylidene group and the six carbons of the glucose core.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the hydroxyl groups and the C-O bonds of the acetal.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₂₀O₆ |
| Molecular Weight | 260.28 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents, sparingly soluble in water[1] |
| CAS Number | 16832-21-6 |
Strategic Applications in Synthetic Carbohydrate Chemistry
The true utility of this compound lies in its ability to serve as a versatile starting material for the synthesis of a wide array of complex carbohydrate structures. The free hydroxyl groups at the C-3, C-5, and C-6 positions can be selectively functionalized, leading to a diverse range of derivatives.
Synthesis of Modified Monosaccharides and Glycosides
With the 1,2-diol protected, chemists can perform selective reactions on the remaining hydroxyl groups. For example, the primary hydroxyl at C-6 can be selectively oxidized or substituted, or the secondary hydroxyl at C-3 can be inverted or used as a nucleophile in glycosylation reactions.
Logical Workflow: Selective Functionalization
Caption: Selective functionalization pathways of this compound.
Role in the Synthesis of Bioactive Molecules
The strategic protection offered by the cyclohexylidene group has been leveraged in the synthesis of various biologically active molecules, including enzyme inhibitors and nucleoside analogues.
Case Study: Synthesis of α-Glucosidase Inhibitors
The development of α-glucosidase inhibitors is a key strategy in the management of type 2 diabetes. The core scaffold of this compound can be elaborated to mimic the structure of natural carbohydrates, leading to potent and selective enzyme inhibitors. For instance, modifications at the C-3 and C-6 positions have yielded compounds that effectively block the active site of α-glucosidase.[4][5][6]
Case Study: Precursor to Antiviral Nucleoside Analogues
Nucleoside analogues are a critical class of antiviral drugs.[7][8][9][10] The furanose ring of this compound serves as a valuable chiral template for the synthesis of novel nucleoside analogues. By modifying the sugar backbone and subsequently introducing a nucleobase, researchers can create compounds with potential activity against a range of viruses.
Experimental Workflow: Synthesis of a Nucleoside Analogue
Caption: Generalized workflow for the synthesis of a nucleoside analogue.
Deprotection Strategies: Unveiling the 1,2-Diol
The utility of the cyclohexylidene protecting group is contingent upon its efficient and selective removal under conditions that do not compromise the integrity of the rest of the molecule. Acid-catalyzed hydrolysis is the most common method for the deprotection of the 1,2-O-cyclohexylidene acetal.
Experimental Protocol: Acid-Catalyzed Deprotection
Materials:
-
Protected carbohydrate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an aqueous organic solvent mixture (e.g., Dioxane/water, THF/water)
Procedure:
-
Dissolve the protected carbohydrate in a suitable aqueous organic solvent mixture.
-
Add a catalytic amount of a strong acid such as TFA or HCl.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate).
-
Extract the deprotected product and purify as necessary.
The choice of acid and solvent system is crucial and should be tailored to the specific substrate to avoid unwanted side reactions.
Conclusion and Future Perspectives
This compound has firmly established itself as an indispensable tool in the arsenal of the synthetic carbohydrate chemist. Its ease of preparation, robust nature, and the strategic placement of its protecting group allow for a high degree of control in the synthesis of complex and biologically relevant molecules. As the fields of glycobiology and drug discovery continue to advance, the demand for sophisticated carbohydrate-based structures will undoubtedly grow. The versatility of this compound ensures its continued prominence as a key building block in the development of novel therapeutics and research tools. Future research may focus on developing even more efficient and environmentally benign methods for its synthesis and deprotection, further expanding its utility in large-scale applications.[1]
References
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads - bioRxiv . Available at: [Link]
-
Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose - PrepChem.com . Available at: [Link]
-
Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - NIH . Available at: [Link]
-
Antiviral nucleoside analogs - PMC - NIH . Available at: [Link]
-
Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv . Available at: [Link]
-
Modified D-Glucofuranoses as New Black Fungus Protease Inhibitors: Computational Screening, Docking, Dynamics, and QSAR Study - Regular Article . Available at: [Link]
-
Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents - PubMed Central . Available at: [Link]
-
Synthesis of Benzylidene Analogs of Oleanolic Acid as Potential α-Glucosidase and α-Amylase Inhibitors - PMC - PubMed Central . Available at: [Link]
-
Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies - Arabian Journal of Chemistry . Available at: [Link]
-
Enzymatic Synthesis of a Novel Kaempferol-3-O-β-d-glucopyranosyl-(1→4)-O-α-d-glucopyranoside Using Cyclodextrin Glucanotransferase and Its Inhibitory Effects on Aldose Reductase, Inflammation, and Oxidative Stress - PubMed . Available at: [Link]
-
Complete 1H and 13C NMR spectral assignment of d-glucofuranose . Available at: [Link]
-
Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed . Available at: [Link]
-
Acyclic Forms of [1-13C]Aldohexoses in Aqueous Solution: Quantitation by 13C NMR and Deuterium Isotope Effects on Tautomeric Equilibria - University of Notre Dame . Available at: [Link]
-
[1] are added, and the flask is sealed with a rubber septum (Figure 1B). The reaction mixture is irradiated using two green LED lamps (525 nm) - Organic Syntheses Procedure . Available at: [Link]
-
Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives - Semantic Scholar . Available at: [Link]
-
Synthesis and Antiviral Activity of the alpha-Analogues of 1,5-Anhydrohexitol Nucleosides (1,5-Anhydro-2,3-dideoxy-D-ribohexitol Nucleosides). | Semantic Scholar . Available at: [Link]
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Computational Systems Biology [csbiology.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis, Glucosidase Inhibition, and In Silico Modeling Analysis of Highly Fluorinated 2-Imino-1,3-thiazolines in Search of Potent Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzylidene Analogs of Oleanolic Acid as Potential α-Glucosidase and α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dicyanoanilines as potential and dual inhibitors of <i>α</i>-amylase and <i>α</i>-glucosidase enzymes: Synthesis, characterization, <i>in vitro</i>, <i>in silico,</i> and kinetics studies - Arabian Journal of Chemistry [arabjchem.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to 1,2-O-Cyclohexylidene-alpha-D-glucofuranose: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Protecting Groups in Carbohydrate Chemistry
The synthesis of complex carbohydrates and their derivatives, a cornerstone of modern drug development and glycobiology, is a formidable challenge. The polyhydroxylated nature of monosaccharides necessitates a sophisticated and strategic approach to selectively mask and unmask hydroxyl groups. This is achieved through the use of protecting groups, temporary modifications that prevent unwanted side reactions and direct the course of synthesis. The choice of protecting group is a critical decision that influences not only the efficiency of individual reaction steps but also the overall feasibility of a synthetic route. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functionalities in the molecule.
This guide focuses on a specific and highly valuable protected monosaccharide, 1,2-O-Cyclohexylidene-alpha-D-glucofuranose . We will delve into its historical discovery, explore the rationale behind its synthesis and utility, provide detailed experimental protocols, and discuss its applications in the synthesis of complex molecules, including those with therapeutic potential.
The Genesis of a Versatile Intermediate: Discovery and Historical Context
The first synthesis of this compound is credited to Bergmann and Samuel in 1940.[1] Their work emerged from the broader efforts in the early 20th century to develop reliable methods for the protection of hydroxyl groups in carbohydrates, a critical step for the synthesis of oligosaccharides and other complex glycoconjugates. The introduction of cyclic acetals and ketals, formed by the reaction of diols with aldehydes or ketones, proved to be a particularly fruitful strategy. These protecting groups offer the advantage of masking two hydroxyl groups simultaneously, often with a high degree of regioselectivity based on the stereochemical arrangement of the hydroxyls.
The choice of cyclohexanone to form the 1,2-acetal of D-glucose was a logical extension of the use of acetone to form isopropylidene acetals. The cyclohexylidene group, being more lipophilic and sterically demanding than the isopropylidene group, can confer different solubility properties and influence the reactivity of the remaining free hydroxyl groups in unique ways. This has made this compound a valuable and distinct tool in the synthetic chemist's arsenal.
Synthesis and Characterization: A Practical Approach
The preparation of this compound can be achieved through two primary routes: direct synthesis from D-glucose or selective hydrolysis of the corresponding di-protected derivative.
Direct Synthesis from D-Glucose
While direct synthesis is possible, achieving high selectivity for the mono-cyclohexylidene derivative can be challenging due to the potential for the formation of the di-substituted product, 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose. The reaction involves treating D-glucose with cyclohexanone in the presence of an acid catalyst.
A More Controlled Route: Selective Deprotection
A more common and often higher-yielding method involves the initial synthesis of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose, followed by the selective removal of the 5,6-O-cyclohexylidene group. This approach offers greater control and generally provides the desired product in higher purity.
Step 1: Synthesis of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose
A robust protocol for the synthesis of the di-protected intermediate is as follows:
| Parameter | Value |
| Starting Material | Anhydrous D-glucose |
| Reagent | Cyclohexanone |
| Catalyst | Concentrated Sulfuric Acid |
| Temperature | 35°C |
| Monitoring | Thin-Layer Chromatography (TLC) |
Experimental Protocol:
-
To a stirred suspension of anhydrous D-glucose (1.44 moles) in cyclohexanone (7.7 moles), slowly add concentrated sulfuric acid (20 mL).
-
Heat the mixture to 35°C and monitor the reaction progress by TLC.
-
Upon completion, the reaction is worked up by neutralization and extraction to yield the crude product.
-
Purification by recrystallization affords pure 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose.[2]
Step 2: Selective Hydrolysis to this compound
The selective cleavage of the 5,6-O-cyclohexylidene group is typically achieved under mildly acidic conditions. The 1,2-acetal is more stable due to the cis-fusion of the five-membered furanose ring and the six-membered dioxane-type ring.
A recently developed, highly efficient, and environmentally friendly method utilizes silica-supported ferric chloride (FeCl₃/SiO₂) for this selective deprotection.[3]
Experimental Protocol:
-
To a solution of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose in ethanol, add a catalytic amount of FeCl₃/SiO₂.
-
Heat the reaction mixture to 80°C and monitor by TLC.
-
The reaction proceeds with high selectivity, leaving the 1,2-O-cyclohexylidene group intact.
-
Upon completion, the catalyst can be filtered off, and the product isolated after removal of the solvent. This method is notable for its high yield (typically around 80%) and the reusability of the catalyst.[3]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are routinely performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Spectral Data:
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~5.9 | ~105 |
| H-2 | ~4.5 | ~85 |
| H-3 | ~4.2 | ~78 |
| H-4 | ~4.1 | ~82 |
| H-5 | ~4.0 | ~71 |
| H-6a, H-6b | ~3.7-3.8 | ~64 |
| Cyclohexylidene | ~1.4-1.7 | ~23-25, ~36 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The complete assignment of all proton and carbon signals is crucial for confirming the structure and assessing purity.[4]
Applications in Complex Synthesis: A Gateway to Novel Molecules
The utility of this compound lies in the strategic unmasking of the hydroxyl groups at positions 3, 5, and 6, allowing for their selective functionalization. This makes it a valuable intermediate in the synthesis of a wide range of complex molecules, including nucleoside analogues with potential antiviral activity and chiral building blocks for asymmetric synthesis.
Synthesis of Antiviral Nucleoside Analogues
Nucleoside analogues are a critical class of antiviral drugs that function by inhibiting viral polymerases. The D-glucofuranose scaffold can be elaborated into novel nucleoside analogues. For instance, the free hydroxyl groups of this compound can be modified, and the sugar moiety can then be coupled to a nucleobase. The development of such analogues is a key strategy in the search for new treatments for viral infections caused by viruses such as influenza and coronaviruses.[5][6][7]
Role as a Chiral Auxiliary
The rigid, chiral structure of this compound makes it an effective chiral auxiliary in asymmetric synthesis. The stereochemically defined environment provided by the sugar scaffold can direct the approach of reagents to a prochiral center, leading to the preferential formation of one enantiomer of the product. This has been demonstrated in asymmetric aldol reactions, where the protected glucose derivative can be used to control the stereochemical outcome with high selectivity.[1]
Caption: Key applications of this compound.
Future Directions and Perspectives
While this compound has been a valuable tool in carbohydrate chemistry for decades, its full potential continues to be explored. The development of more efficient and sustainable synthetic methods, such as the use of solid-supported catalysts, will further enhance its accessibility and utility.[3] Furthermore, its application in the synthesis of novel bioactive molecules, including new classes of antiviral and anticancer agents, remains a promising area of research. The unique steric and electronic properties conferred by the cyclohexylidene group will undoubtedly continue to be exploited in the design of complex and elegant synthetic strategies.
References
-
Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108477. [Link]
-
Das, B., & Reddy, V. S. (2014). FeCl₃/SiO₂-catalyzed bis-indolylation of acetals and ketals: a highly atom-economical approach to the selective deprotection of protected carbohydrates. RSC Advances, 4(10), 4989-4992. [Link]
-
Lukin, A., et al. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3658. [Link]
-
Wang, Y., et al. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. [Link]
-
Codée, J. D. C., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 13(2-3), 178-193. [Link]
-
Guo, H., & Guo, Z. (2008). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Current Organic Chemistry, 12(13), 1084-1105. [Link]
-
van der Marel, G. A., & Codée, J. D. C. (2012). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Volume 38 (pp. 1-34). Royal Society of Chemistry. [Link]
-
Gudim, M., et al. (2019). Protecting Groups in Synthesis of Monosaccharides' Derivatives. Chemistry & Chemical Technology, 13(4), 415-427. [Link]
-
Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112. [Link]
-
Rönnols, J., et al. (2013). Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. Carbohydrate Research, 380, 156-166. [Link]
-
Alibés, R., et al. (2011). Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. PhD Thesis, Universitat Autònoma de Barcelona. [Link]
-
Wen, Z. H. (2023). Synthesis And Antiviral Evaluation Of Novel Nucleoside Analogues. (Master's thesis, China). Globe Thesis. [Link]
- WO2013046180A1. (2013).
-
Bajwa, N., et al. (2012). A Mild and Efficient Method for Chemoselective Deprotection of Acetonides by Bismuth(III) Trichloride. Synthetic Communications, 42(15), 2246-2253. [Link]
-
Choudhary, M. I., et al. (2002). 1H- and 13C-NMR Chemical Shift Assignments of 1 and 2. ResearchGate. [Link]
-
Corzana, F., et al. (2005). 1H and 13C NMR Chemical shifts for compounds 1-3. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
PubChem. (n.d.). 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose. Retrieved from [Link]
-
De la Fuente, A., et al. (2016). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 116(19), 11985-12034. [Link]
-
Wang, Y., et al. (2021). Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. Nature Communications, 12(1), 2115. [Link]
-
Berthon, T., et al. (2014). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. The Journal of Organic Chemistry, 79(15), 7029-7037. [Link]
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. prepchem.com [prepchem.com]
- 3. FeCl 3 /SiO 2 -catalyzed bis-indolylation of acetals and ketals: a highly atom-economical approach to the selective deprotection of protected carbohyd ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07809H [pubs.rsc.org]
- 4. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 5. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. globethesis.com [globethesis.com]
An In-depth Technical Guide to the Mechanism of Cyclohexylidene Ketal Formation on Glucose
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
The selective protection of hydroxyl groups on carbohydrates is a cornerstone of synthetic carbohydrate chemistry, enabling the precise modification of these complex biomolecules for applications in drug discovery, glycobiology, and materials science. The formation of cyclohexylidene ketals on glucose is a classic yet powerful example of regioselective protection, yielding the versatile synthetic intermediate, 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose. This guide provides a comprehensive analysis of the underlying mechanism, exploring the interplay of glucose isomerism, acid catalysis, and thermodynamic control that dictates the reaction's remarkable specificity. We will dissect the causality behind experimental choices and provide a field-proven protocol, offering researchers a robust framework for understanding and applying this pivotal reaction.
Introduction: The Imperative of Selective Protection in Carbohydrate Chemistry
Carbohydrates present a formidable synthetic challenge due to the presence of multiple hydroxyl groups of similar reactivity.[1] To achieve regioselective functionalization, a carefully orchestrated strategy of protection and deprotection is essential.[2] Among the arsenal of protecting groups, acetals and ketals are prized for their stability in neutral to basic conditions and their facile removal under acidic conditions.[3][4]
The cyclohexylidene ketal, formed from cyclohexanone, serves as a bulky and robust protecting group for 1,2- and 1,3-diols. Its application to D-glucose is particularly illustrative, as it proceeds with exceptional regioselectivity not on the most abundant pyranose form, but on a less populated furanose isomer, leaving a single hydroxyl group available for subsequent chemical transformation.[5] Understanding the mechanism of this selectivity is paramount for its effective use in complex synthetic pathways.
The Dynamic Nature of Glucose: A Tale of Two Rings
In solution, D-glucose exists not as a single static structure but as an equilibrium mixture of a linear aldehyde and two primary cyclic hemiacetal forms: the six-membered pyranose and the five-membered furanose rings.[6] While the pyranose form predominates (>99%) in aqueous solution, all isomers are in dynamic equilibrium, a phenomenon known as mutarotation.[6] This equilibrium is critical, as the less abundant furanose isomer is the key substrate for the formation of the di-cyclohexylidene ketal. The acid catalyst used in the reaction facilitates not only ketal formation but also the interconversion between these isomeric forms.
The Overall Transformation: A Specific and High-Yield Reaction
The reaction of D-glucose with two equivalents of cyclohexanone under acidic catalysis results in the formation of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose.[7] This product reveals two key events: the isomerization of glucose from its native pyranose to a furanose ring system, and the selective protection of the C1-C2 and C5-C6 diols, leaving the C3 hydroxyl group exposed.
The Core Mechanism: Acid-Catalyzed Ketal Formation
The formation of a ketal is a reversible, acid-catalyzed process involving the reaction of a ketone with two equivalents of an alcohol.[8] When a diol is used, a cyclic ketal is formed. The mechanism proceeds through several distinct steps, as illustrated below.
Step-by-Step Mechanism:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, significantly increasing the electrophilicity of the carbonyl carbon.[4]
-
Nucleophilic Attack (Part 1): A hydroxyl group from glucose (e.g., C2-OH) acts as a nucleophile, attacking the activated carbonyl carbon.[9]
-
Deprotonation and Hemiketal Formation: A proton is lost to form a neutral hemiketal intermediate.[8]
-
Protonation of the Hemiketal Hydroxyl: The newly formed hydroxyl group on the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (water).[10]
-
Formation of a Stabilized Carbocation: The departure of water generates a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack (Part 2): A second, nearby hydroxyl group (e.g., C1-OH) attacks the carbocation in an intramolecular fashion.
-
Deprotonation and Ketal Formation: Deprotonation of the attacking oxygen yields the final, stable cyclic ketal.
Caption: Acid-catalyzed mechanism for cyclic ketal formation.
Unraveling the Regioselectivity: A Case of Thermodynamic Control
The remarkable selectivity for the 1,2:5,6-di-protected furanose product is not accidental but a direct consequence of thermodynamic stability. While other ketals may form faster (kinetic control), the reaction conditions (elevated temperature and extended time) allow for the reversal of less stable products, ultimately leading to the accumulation of the most stable product.[11][12]
Factors Driving Thermodynamic Preference:
-
Furanose Ring Conformation: The α-D-glucofuranose isomer presents the C1 and C2 hydroxyls in a cis orientation, which is sterically favorable for forming a fused five-membered dioxolane ring with cyclohexanone.
-
Primary Hydroxyl Reactivity: The C6 primary hydroxyl and the C5 secondary hydroxyl are sterically accessible and form a second, less-strained five-membered dioxolane ring.
-
Stability of Fused Ring Systems: The resulting 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose structure is a rigid, thermodynamically stable molecule. Alternative protections, such as a 4,6-ketal on the pyranose form, would result in a more strained system and are therefore less favored at equilibrium.[13]
The reaction landscape can be visualized as an equilibrium between glucose isomers, where the furanose form is siphoned off by the irreversible (under final reaction conditions) formation of the highly stable di-ketal product.
Caption: Reaction pathway illustrating thermodynamic product formation.
Experimental Protocol: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose
This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[7] It is a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (equiv.) | Amount | Properties |
| Anhydrous D-Glucose | C₆H₁₂O₆ | 180.16 | 1.0 | 260 g | Solid, hygroscopic |
| Cyclohexanone | C₆H₁₀O | 98.14 | 5.3 | 758 g (798 mL) | Liquid, solvent & reagent |
| Sulfuric Acid, conc. | H₂SO₄ | 98.08 | Catalytic | 20 mL | Liquid, catalyst, corrosive |
Step-by-Step Methodology
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add cyclohexanone (758 g).
-
Addition of Glucose: Begin stirring and add anhydrous D-glucose (260 g) to the cyclohexanone. Ensure the glucose is finely powdered to aid dissolution.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (20 mL) to the stirring mixture. An exothermic reaction will occur. Use a water bath to maintain the temperature.
-
Reaction Conditions: Gently heat the mixture to 35-40 °C. The glucose will gradually dissolve as the reaction proceeds.
-
Monitoring Progress: Monitor the reaction by TLC (e.g., using a solvent system like Ethyl Acetate/Hexane 1:2). The product is significantly less polar than glucose. The reaction is typically complete within 4-6 hours when no starting material is visible.
-
Work-up - Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid until effervescence ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Shake and separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Work-up - Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is often an oil or a semi-solid. It can be purified by recrystallization from a suitable solvent such as hexane or isopropanol to yield a white crystalline solid.
Caption: Experimental workflow for the synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose.
Applications in Synthetic Chemistry
The 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose is an exceptionally valuable building block.[3] The single free hydroxyl group at the C3 position provides a handle for a vast array of chemical modifications, including:
-
Oxidation to a ketone.
-
Inversion of stereochemistry via SN2 reactions.
-
Alkylation or acylation to introduce new functional groups.
These modifications are foundational steps in the synthesis of complex carbohydrates, modified sugars, and natural products with potential therapeutic applications.[14]
Conclusion
The formation of the cyclohexylidene ketal on glucose is a masterful interplay of reversible reactions and thermodynamic control. The acid catalyst drives both the isomerization of the glucose scaffold and the ketalization reaction, allowing the system to settle into its lowest energy state: the highly stable 1,2:5,6-di-protected furanose derivative. For the medicinal chemist or synthetic scientist, a deep understanding of this mechanism is not merely academic; it is the key to leveraging this reaction's inherent selectivity to build complex molecular architectures from a simple, renewable starting material.
References
-
PrepChem. Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Available from: [Link]
-
CSIRO PUBLISHING. Preparation of arenesulfinic esters of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose, and their conversion into optically active sulfoxides. Australian Journal of Chemistry. Available from: [Link]
-
ConnectSci. Preparation of arenesulfinic esters of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose, and their conversion into optically active sulfoxides. Available from: [Link]
-
Hockett, R. C., Miller, R. E., & Scattergood, A. The Preparation and Proof of Structure of 1,2:5,6-Dicyclohexylidene-D-glucofuranose. Journal of the American Chemical Society. Available from: [Link]
-
Chemistry Stack Exchange. Planning regio selective protection of functional groups in glycochemisty. Available from: [Link]
-
Ma, G., et al. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules. Available from: [Link]
-
Wikipedia. Thermodynamic and kinetic reaction control. Available from: [Link]
-
YouTube. Thermodynamic versus Kinetic Control. Available from: [Link]
-
Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. Available from: [Link]
-
Chemistry LibreTexts. Kinetic vs. Thermodynamic Control of Reactions. Available from: [Link]
-
Iremashvili, L. The cyclization mechanism of glucose. Translational and Clinical Medicine - Georgian Medical Journal. Available from: [Link]
-
Master Organic Chemistry. Thermodynamic and Kinetic Products. Available from: [Link]
-
Wei, P., & Li, X. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. Available from: [Link]
-
Khan Academy. Formation of hemiacetals and hemiketals. Available from: [Link]
-
Chemistry Steps. Formation and Reactions of Acetals. Available from: [Link]
-
Perera, A. S., & Yan, F. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Khan Academy. Cyclic hemiacetals and hemiketals. Available from: [Link]
-
ResearchGate. Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. Available from: [Link]
-
Beilstein Archives. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Available from: [Link]
-
Master Organic Chemistry. Key Reactions Of Sugars: Glycosylation and Protection. Available from: [Link]
-
Chemistry LibreTexts. Acetal Formation. Available from: [Link]
-
Chemistry LibreTexts. Acetals and Ketals. Available from: [Link]
-
ResearchGate. Protocol for synthesis of selectively protected monosaccharides?. Available from: [Link]
Sources
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 23397-76-4: 1,2:5,6-Di-O-cyclohexylidene-alpha-D-gluco… [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Khan Academy [khanacademy.org]
- 7. prepchem.com [prepchem.com]
- 8. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. connectsci.au [connectsci.au]
Methodological & Application
using 1,2-O-Cyclohexylidene-alpha-D-glucofuranose as a protecting group
An In-Depth Guide to the Application of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose as a Regioselective Protecting Group
Introduction: Navigating the Complexities of Carbohydrate Synthesis
In the intricate field of synthetic carbohydrate chemistry, the selective modification of polyhydroxylated molecules like glucose presents a formidable challenge. The subtle differences in the reactivity of multiple hydroxyl groups necessitate a sophisticated strategy of protection and deprotection to achieve desired chemical transformations.[1][2] Among the arsenal of protecting groups available to chemists, acetals and ketals that mask vicinal diols are particularly powerful tools for imposing regiochemical control.[3][4]
This guide focuses on This compound , a key intermediate in which the cis-hydroxyl groups at the C-1 and C-2 positions of glucose are selectively protected as a cyclic acetal.[5][6] This protection strategy not only masks the anomeric hydroxyl and its neighbor but also locks the monosaccharide into its furanose form, a five-membered ring structure.[7] This conformational constraint, combined with the liberation of the hydroxyl groups at C-3, C-5, and the primary C-6, opens a gateway for a multitude of selective downstream modifications, making it an invaluable tool for researchers, particularly in the fields of glycobiology and drug development.[8][9][10]
The Core Principle: Mechanism and Strategic Advantage
The formation of this compound is an acid-catalyzed reaction between D-glucose and cyclohexanone.[6] The reaction demonstrates remarkable regioselectivity. In an aqueous solution, glucose exists in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms.[7][11] The formation of the five-membered dioxolane ring by protecting the 1,2-diol is kinetically and thermodynamically favored for cis-diols, a configuration readily available in the α-D-glucofuranose tautomer.
Key Advantages of the 1,2-O-Cyclohexylidene Group:
-
Regioselective Masking: It reliably protects the C-1 and C-2 hydroxyls, leaving the C-3, C-5, and C-6 positions accessible for further chemistry. This allows for the selective modification of other functional groups within the carbohydrate molecule.[5]
-
Conformational Lock: By forming the acetal, the sugar is locked into the furanose configuration, which can be crucial for directing the stereochemical outcome of subsequent reactions.
-
Orthogonal Stability: The cyclohexylidene acetal is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, making it compatible with many common synthetic transformations.[4] This allows for an "orthogonal" protection strategy, where different protecting groups can be removed under distinct conditions without affecting each other.[12]
-
Controlled Deprotection: The group is readily cleaved under acidic conditions, typically with aqueous acid, allowing for the timely unmasking of the 1,2-diol when needed.[4][13]
Synthesis and Characterization
The preparation of this compound is a foundational procedure. The reaction involves the acid-catalyzed condensation of D-glucose with cyclohexanone. While the related 1,2:5,6-di-O-cyclohexylidene derivative can also form, reaction conditions can be controlled to favor the mono-acetal, or the di-acetal can be selectively hydrolyzed to yield the desired product.[14]
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose
This protocol is adapted from established procedures for acetal protection of sugars.[6][14]
Materials:
-
Anhydrous D-glucose
-
Cyclohexanone
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Hexane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous D-glucose (1.0 eq) in cyclohexanone (5-10 eq), cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) at room temperature.
-
Heat the mixture in an oil bath to approximately 35-45°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase of ethyl acetate/hexane 1:1). The disappearance of the starting glucose spot (which stays at the baseline) and the appearance of a new, higher Rƒ product spot indicates reaction progression. The reaction may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess cyclohexanone.
-
The resulting crude product, a white solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Isolate the white crystalline product by filtration, wash with cold hexane, and dry under vacuum.
Characterization:
-
The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and melting point analysis.[6]
Protocol 2: Selective Acylation of the C-6 Hydroxyl Group
This protocol illustrates the utility of 1,2-O-Cyclohexylidene-α-D-glucofuranose for selective modification. The primary C-6 hydroxyl is sterically more accessible and often more reactive than the secondary C-3 and C-5 hydroxyls, allowing for selective reactions.[1]
Materials:
-
1,2-O-Cyclohexylidene-α-D-glucofuranose (from Protocol 1)
-
Anhydrous Pyridine or Dichloromethane (DCM) as solvent
-
Triethylamine (Et₃N) if using DCM
-
Benzoyl Chloride (BzCl) or Acetic Anhydride (Ac₂O) (1.0-1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
Procedure:
-
Dissolve 1,2-O-Cyclohexylidene-α-D-glucofuranose (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
If using DCM, add triethylamine (1.5 eq). Add a catalytic amount of DMAP.
-
Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding cold water or saturated ammonium chloride solution.
-
Extract the product with ethyl acetate or DCM.
-
Wash the combined organic layers successively with 1M HCl (to remove pyridine/amines), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired 6-O-acylated product.
Workflow for Selective Modification and Deprotection
Caption: Workflow for selective acylation followed by deprotection.
Protocol 3: Deprotection of the Cyclohexylidene Group
The removal of the acetal is typically achieved under mild acidic conditions to regenerate the 1,2-diol.
Materials:
-
Protected glucofuranose derivative (e.g., from Protocol 2)
-
Aqueous Acetic Acid (e.g., 80% AcOH in H₂O) or Trifluoroacetic Acid (TFA) in DCM/H₂O
-
Methanol (MeOH)
Procedure:
-
Dissolve the 1,2-O-cyclohexylidene-protected sugar in the chosen acidic medium (e.g., 80% aqueous acetic acid).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C).
-
Monitor the deprotection by TLC. The product spot should have a significantly lower Rƒ value due to the newly exposed polar hydroxyl groups.
-
Once the reaction is complete, neutralize the acid carefully with a base (e.g., NaHCO₃) if necessary.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent. Co-evaporation with toluene can help remove residual acetic acid.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the final deprotected sugar.
Summary of Properties and Conditions
| Parameter | Description | Source(s) |
| Chemical Formula | C₁₂H₂₀O₆ | |
| Molecular Weight | 260.28 g/mol | |
| Appearance | White crystalline solid | [5] |
| Melting Point | 163-168 °C | |
| CAS Number | 16832-21-6 | [5] |
| Protection Conditions | Cyclohexanone, Acid Catalyst (H₂SO₄, pTSA) | [6][14] |
| Stability | Stable to basic, reductive, and nucleophilic conditions | [4] |
| Deprotection Conditions | Mild aqueous acid (e.g., AcOH/H₂O, TFA) | [13][15] |
Conclusion and Future Directions
This compound is more than a simple intermediate; it is a strategic linchpin in the synthesis of complex carbohydrates and glycoconjugates. Its ability to enforce both regiochemical and stereochemical control makes it an indispensable tool. While the synthesis itself can sometimes require careful optimization to manage yields, its utility in providing access to selectively functionalized furanosides is well-established.[6] Future research may focus on developing even more efficient and environmentally benign methods for its synthesis and deprotection, further expanding its application in the synthesis of novel therapeutics and biologically active probes.
References
-
PrepChem.com. Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. [Link]
-
Chemical Communications (RSC Publishing). Regioselective modification of unprotected glycosides. [Link]
-
Glyko. 1,2-O-Cyclohexylidene-α-D-glucofuranose. [Link]
-
PubMed. Regioselective esterification of vicinal diols on monosaccharide derivatives via Mitsunobu reactions. [Link]
-
Master Organic Chemistry. Key Reactions Of Sugars: Glycosylation and Protection. [Link]
-
Health System Action Network Lab. 1,2-O-Cyclohexylidene-α-D-glucofuranose. [Link]
-
Wiley-VCH. Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
Chem-Station Int. Ed. Protection of 1,2-/1,3-Diols. [Link]
-
National Institutes of Health. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. [Link]
-
MDPI. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. [Link]
-
DergiPark. Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. [Link]
-
Measles Who. 1,2-O-Cyclohexylidene-α-D-glucofuranose. [Link]
-
Natural Sciences Publishing. Design for Carbohydrate Syntesis: Transformation, Cyclization and Separation of β-D- Glucofuranose and β-D-Glucopyranose by In -. [Link]
-
PubChem. alpha-D-glucofuranose. [Link]
Sources
- 1. Regioselective modification of unprotected glycosides - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08199H [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Page loading... [wap.guidechem.com]
- 6. glycodepot.com [glycodepot.com]
- 7. naturalspublishing.com [naturalspublishing.com]
- 8. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Glyko [glyko.com]
- 9. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Health System Action Network Lab [health.gentaur.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. alpha-D-glucofuranose | C6H12O6 | CID 11137711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 14. prepchem.com [prepchem.com]
- 15. dergipark.org.tr [dergipark.org.tr]
The Strategic Imperative for Diol Protection in Carbohydrate Synthesis
An Application Guide to the Selective Protection of Carbohydrate Diols Using Cyclohexanone
This guide provides an in-depth exploration of the use of cyclohexanone for the selective protection of diol functionalities in carbohydrates. It is intended for researchers, medicinal chemists, and process development scientists engaged in the multi-step synthesis of complex carbohydrate-based molecules, including therapeutics and functional materials. We will delve into the underlying chemical principles, provide validated, step-by-step protocols, and offer expert insights to ensure successful implementation in the laboratory.
Carbohydrates are characterized by a high density of hydroxyl groups of similar reactivity, presenting a formidable challenge for regioselective chemical manipulation. To achieve specific modifications at a desired position, all other reactive sites must be temporarily masked. This is the role of protecting groups.[1] Cyclic ketals, formed by the reaction of a ketone with a diol, are a cornerstone of carbohydrate chemistry, offering robust protection under a wide range of conditions while allowing for mild removal.[2][3]
Among the various ketones used for this purpose, cyclohexanone offers a unique combination of properties. The resulting cyclohexylidene ketals are often more crystalline than their isopropylidene (acetonide) counterparts, which can significantly facilitate the purification of intermediates. Furthermore, their relative stability and specific regioselectivity provide a powerful tool for intricate synthetic pathways.
Mechanism and Principles of Selectivity
The selective protection of diols with cyclohexanone is governed by fundamental principles of reaction kinetics, thermodynamics, and stereoelectronics. Understanding these principles is critical for predicting outcomes and optimizing reaction conditions.
The Acid-Catalyzed Ketalization Reaction
The formation of a cyclohexylidene ketal is an acid-catalyzed nucleophilic addition reaction.[4] The process is reversible and involves several key steps, as outlined below.
-
Carbonyl Activation: A protic acid catalyst (e.g., H₂SO₄, camphorsulfonic acid) protonates the carbonyl oxygen of cyclohexanone. This enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.[5]
-
Hemiketal Formation: A hydroxyl group from the carbohydrate attacks the activated carbonyl carbon, forming a protonated hemiketal intermediate. Subsequent deprotonation yields the neutral hemiketal.
-
Oxonium Ion Formation: The remaining hydroxyl group of the hemiketal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). Loss of water generates a resonance-stabilized oxonium ion.[4]
-
Ring Closure and Ketal Formation: The second hydroxyl group of the diol performs an intramolecular nucleophilic attack on the oxonium ion, closing the ring. A final deprotonation step regenerates the acid catalyst and yields the neutral cyclic ketal.[5]
Caption: Acid-catalyzed mechanism for cyclohexanone ketal formation.
Regioselectivity: A Tale of Thermodynamic vs. Kinetic Control
The selective protection of one diol over others in a polyol system like a carbohydrate is dictated by the relative stability of the possible products. The reaction is typically run under conditions that allow for equilibrium to be established, meaning the most thermodynamically stable product will predominate.[6][7] This is known as thermodynamic control.[8][9]
The stability of the resulting cyclic ketal is primarily influenced by the ring size of the newly formed bicyclic system.
-
Five-membered rings (1,3-dioxolanes) are formed from the protection of cis-vicinal diols.
-
Six-membered rings (1,3-dioxanes) are formed from 1,3-diols.
In the case of D-glucose, the reaction with cyclohexanone under acidic conditions preferentially yields 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose .[10][11] This outcome reveals a crucial aspect of selectivity: the protection reaction induces a rearrangement of the carbohydrate itself. The thermodynamically more stable six-membered pyranose ring of glucose rearranges into the less stable five-membered furanose form. This occurs because the furanose conformation allows for the formation of two stable, five-membered 1,3-dioxolane rings (protecting the 1,2- and 5,6-diols), leaving only the C-3 hydroxyl group free. The overall stability of this di-ketal furanose derivative is greater than any single ketal that could be formed on the more stable pyranose chair conformation.
Validated Experimental Protocols
The following protocols are provided as a reliable starting point for laboratory synthesis. As with any chemical procedure, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol A: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose
This protocol details the selective protection of D-glucose, a foundational starting material for many complex carbohydrate syntheses.[10]
Materials and Reagents:
-
Anhydrous D-glucose (dextrose)
-
Cyclohexanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
Round-bottom flask, magnetic stirrer, thermometer, and separatory funnel
-
TLC plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine anhydrous D-glucose (1.0 eq) with cyclohexanone (approx. 5-6 eq). The cyclohexanone acts as both reagent and solvent.
-
Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (approx. 0.1 eq) dropwise. The addition is exothermic and the temperature should be monitored.
-
Reaction Execution: Gently heat the mixture to approximately 35-40°C.[10] Maintain this temperature and stir the mixture.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The product is significantly less polar than the starting glucose. A typical eluent system would be 4:1 Hexanes:Ethyl Acetate. The desired product, 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose, should have a high Rf value (e.g., ~0.9 in specific systems).[10] The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral or slightly basic.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. If the product precipitates, add a suitable organic solvent like DCM or EtOAc to dissolve it. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often a viscous oil or a solid. It can be purified by recrystallization (e.g., from ethanol or methanol) or by flash column chromatography on silica gel.
Protocol B: General Procedure for Deprotection of Cyclohexylidene Ketals
The removal of the cyclohexylidene protecting group is achieved by acidic hydrolysis, leveraging the reversible nature of the ketalization reaction.[12][13]
Materials and Reagents:
-
Cyclohexylidene-protected carbohydrate
-
Aqueous Acetic Acid (e.g., 80% AcOH in H₂O) or Trifluoroacetic Acid (TFA) in a water/organic solvent mixture (e.g., 1:1 TFA/H₂O in DCM).
-
Sodium Bicarbonate, saturated solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the protected carbohydrate (1.0 eq) in the chosen acidic solution (e.g., 80% aqueous acetic acid).
-
Reaction Execution: Stir the solution at room temperature or with gentle heating (40-50°C) to accelerate the reaction.
-
Monitoring Progress: Monitor the deprotection by TLC. The deprotected product will be significantly more polar (lower Rf) than the starting material.
-
Quenching: Once the reaction is complete, cool the solution and carefully neutralize the acid by adding saturated sodium bicarbonate solution.
-
Work-up: If an organic solvent was used, separate the layers. If the reaction was in an aqueous medium, extract the product multiple times with an organic solvent like ethyl acetate. Often, the deprotected sugar will remain in the aqueous layer, which can then be concentrated.
-
Purification: Concentrate the appropriate layer (aqueous or organic, depending on product solubility) under reduced pressure. The resulting crude deprotected carbohydrate can be purified by recrystallization or silica gel chromatography using a polar eluent system (e.g., DCM/Methanol).
Data Summary and Workflow
To facilitate experimental design, the key parameters for the protection of D-glucose are summarized below.
| Parameter | Condition | Rationale / Comment |
| Substrate | Anhydrous D-Glucose | Water will inhibit the forward reaction by Le Châtelier's principle. |
| Reagent/Solvent | Cyclohexanone | Used in excess to drive the reaction equilibrium towards the product. |
| Catalyst | Conc. H₂SO₄ | A strong protic acid is required to activate the ketone carbonyl.[14] |
| Temperature | 35-40 °C | Provides sufficient energy to overcome the activation barrier without causing degradation.[10] |
| Reaction Time | 2-4 hours | Varies with scale and efficiency of stirring. Monitor by TLC. |
| Work-up | NaHCO₃ quench | Neutralizes the acid catalyst to stop the reaction and prevent undesired hydrolysis. |
| Typical Yield | >70% | Yields can be high with careful control of conditions and purification. |
Experimental Workflow Visualization
Caption: Workflow for using cyclohexylidene as a protecting group.
Conclusion
The use of cyclohexanone to form cyclohexylidene ketals is a highly effective and strategic method for the selective protection of diols in carbohydrate chemistry. By understanding the principles of thermodynamic control and the acid-catalyzed reaction mechanism, researchers can reliably produce key intermediates like 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose, unlocking the C-3 hydroxyl for further synthetic transformations. The protocols and insights provided herein serve as a comprehensive resource for the successful application of this valuable technique in drug discovery and chemical biology.
References
-
PrepChem. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
Ridley, D., & Smal, M. (1982). Preparation of arenesulfinic esters of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose, and their conversion into optically active sulfoxides. Australian Journal of Chemistry, 35(3), 495. Available at: [Link]
-
Wikipedia. (2024). Carbohydrate acetalisation. Retrieved from [Link]
-
ConnectSci. (1982). Preparation of arenesulfinic esters of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose, and their conversion into optically active sulfoxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. Retrieved from [Link]
-
Li, S., et al. (2019). Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Brønsted Acidic Ionic Liquids as Catalysts. Industrial & Engineering Chemistry Research, 58(5), 1964-1972. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic performance of different catalysts in the ketalation of cyclohexanone with glycol. Retrieved from [Link]
-
Hockett, R. C., Miller, R. E., & Scattergood, A. (1946). The Preparation and Proof of Structure of 1,2:5,6-Dicyclohexylidene-D-glucofuranose. Journal of the American Chemical Society, 68(6), 930-932. Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]
-
Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1014-1033. Available at: [Link]
-
Organic Chemistry Mechanism Tutorial. (2024). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol. YouTube. Retrieved from [Link]
-
Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. Available at: [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Wikipedia. (n.d.). Diol. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Carbohydrate acetalisation - Wikipedia [en.wikipedia.org]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. jackwestin.com [jackwestin.com]
- 10. prepchem.com [prepchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 14. jxnutaolab.com [jxnutaolab.com]
Application Notes & Protocols: Strategic Synthesis of Glycosides Utilizing 1,2-O-Cyclohexylidene-α-D-glucofuranose
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycosides represent a cornerstone in drug discovery and development, exhibiting a vast array of biological activities.[1][2][3] Their synthesis, however, presents considerable challenges due to the polyhydroxy nature of carbohydrates, necessitating intricate protecting group strategies to achieve regioselectivity and stereocontrol.[4][5][6][7] This document provides a detailed guide to the synthesis of glycosides using 1,2-O-cyclohexylidene-α-D-glucofuranose as a key intermediate. This approach offers a robust and versatile pathway for the preparation of various glycosidic structures. We will delve into the strategic importance of the cyclohexylidene protecting group, provide detailed experimental protocols for the preparation of the intermediate and its subsequent use in glycosylation reactions, and discuss the mechanistic principles that govern these transformations.
Introduction: The Strategic Imperative for Protecting Groups in Glycosynthesis
The synthesis of complex carbohydrates and glycosides is a formidable task primarily due to the need to differentiate between multiple hydroxyl groups of similar reactivity on the monosaccharide scaffold.[5][7][8] Protecting groups are indispensable tools in carbohydrate chemistry, serving not only to mask reactive sites and prevent unwanted side reactions but also to influence the reactivity and stereochemical outcome of glycosylation reactions.[4][5][6]
The choice of a protecting group is critical and is dictated by several factors, including its stability under various reaction conditions, the ease of its introduction and removal, and its influence on the conformation and reactivity of the carbohydrate.[5][7] Among the various protecting groups, acetals and ketals, such as the cyclohexylidene group, are of fundamental importance.[9] They are stable under basic conditions and can be readily removed under acidic conditions, offering orthogonal protection in multi-step syntheses.[7]
1.1. The Unique Advantages of 1,2-O-Cyclohexylidene-α-D-glucofuranose
The use of 1,2-O-cyclohexylidene-α-D-glucofuranose as a synthetic intermediate offers several distinct advantages:
-
Rigid Furanose Conformation: The five-membered furanose ring, locked by the cyclohexylidene group, imparts a defined conformational rigidity. This can influence the stereochemical outcome of subsequent reactions at other positions of the sugar ring.
-
Selective Protection: The cyclohexylidene group selectively protects the cis-diol at the C-1 and C-2 positions of α-D-glucofuranose. This leaves the hydroxyl groups at C-3, C-5, and C-6 available for further functionalization.
-
Activation of the Anomeric Center: While protecting the C-2 hydroxyl, the 1,2-O-cyclic acetal structure can influence the reactivity of the anomeric center, which is crucial for the formation of the glycosidic bond.
Synthetic Strategy: A Stepwise Approach
The overall synthetic strategy involves three main stages, as illustrated in the workflow diagram below.
Figure 1: General workflow for glycoside synthesis.
2.1. Preparation of the Intermediate: 1,2-O-Cyclohexylidene-α-D-glucofuranose
The synthesis of the key intermediate is achieved by the acid-catalyzed reaction of D-glucose with cyclohexanone.[10] This reaction selectively forms the more stable furanose isomer with the cyclohexylidene group protecting the 1,2-diol.
2.2. Selective Functionalization of Remaining Hydroxyls
With the C-1 and C-2 hydroxyls protected, the remaining hydroxyl groups at C-3, C-5, and C-6 can be selectively functionalized. The choice of protecting groups for these positions is crucial for the overall synthetic plan and will depend on the desired final product and the conditions of the subsequent glycosylation and deprotection steps. Common choices include benzyl ethers for their stability and ease of removal by hydrogenolysis, or acyl groups like acetates or benzoates.[7]
2.3. Glycosylation: Formation of the Glycosidic Bond
The formation of the glycosidic bond is the pivotal step in this synthesis.[11] This typically involves the activation of the anomeric carbon (C-1) to create a good leaving group, followed by nucleophilic attack by the hydroxyl group of the aglycone (the non-sugar part of the glycoside). Various methods can be employed for this activation, often involving Lewis acids.[12]
2.4. Deprotection: Unveiling the Final Glycoside
The final step is the removal of all protecting groups to yield the target glycoside. The conditions for deprotection must be carefully chosen to avoid cleavage of the newly formed glycosidic bond. The cyclohexylidene group is typically removed under mild acidic conditions.[13][14] Other protecting groups are removed according to their specific chemical properties (e.g., hydrogenolysis for benzyl ethers).
Experimental Protocols
3.1. Protocol 1: Synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose
This protocol is adapted from established procedures for the preparation of similar acetals.[10][15]
Materials:
-
Anhydrous D-glucose
-
Cyclohexanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of anhydrous D-glucose (1 equivalent) in cyclohexanone (5-10 equivalents), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 equivalents) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of anhydrous sodium carbonate until the effervescence ceases.
-
Filter the mixture to remove the solids and concentrate the filtrate under reduced pressure to remove excess cyclohexanone.
-
Dissolve the resulting crude oil in a minimal amount of dichloromethane.
-
Purify the product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1,2-O-cyclohexylidene-α-D-glucofuranose as a white solid.
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Amount |
| D-Glucose | 180.16 | 1 | 10.0 g |
| Cyclohexanone | 98.14 | 5 | 27.2 mL |
| Sulfuric Acid | 98.08 | 0.1 | 0.3 mL |
Table 1: Typical reaction quantities for the synthesis of the intermediate.
3.2. Protocol 2: General Procedure for Glycosylation
This protocol outlines a general method for the glycosylation of an alcohol using the protected glucofuranose intermediate. The specific conditions may need to be optimized for different aglycones.
Materials:
-
1,2-O-Cyclohexylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose (or other suitably protected intermediate)
-
Aglycone (ROH)
-
Lewis Acid catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Molecular sieves (4 Å)
Procedure:
-
To a solution of the protected glucofuranose donor (1 equivalent) and the aglycone (1.2-2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., Argon or Nitrogen), add activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1-1.5 equivalents) dropwise.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Filter the mixture through a pad of celite, and wash the celite with dichloromethane.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
3.3. Protocol 3: Deprotection of the Cyclohexylidene Group
Materials:
-
Protected glycoside
-
Aqueous Trifluoroacetic Acid (TFA) or Acetic Acid
-
Methanol or Dichloromethane
Procedure:
-
Dissolve the protected glycoside in a suitable solvent (e.g., a mixture of dichloromethane and water or methanol).
-
Add an aqueous solution of a mild acid (e.g., 80% acetic acid or a dilute solution of TFA). The concentration of the acid and the reaction time will need to be optimized to ensure selective removal of the cyclohexylidene group without cleaving the glycosidic bond.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected product, which may require further purification.
Mechanistic Considerations
The formation of the glycosidic bond proceeds through a nucleophilic substitution reaction at the anomeric carbon.[16] The mechanism can be influenced by several factors, including the nature of the protecting groups, the solvent, and the catalyst used.[12]
Figure 2: Simplified mechanism of Lewis acid-catalyzed glycosylation.
The Lewis acid coordinates to one of the oxygen atoms of the furanose ring, typically the ring oxygen or the anomeric oxygen, facilitating the departure of the anomeric substituent and the formation of a resonance-stabilized oxocarbenium ion intermediate. The alcohol (aglycone) then attacks this electrophilic intermediate, leading to the formation of the glycosidic bond. The stereochemical outcome of this reaction (α or β-glycoside) is influenced by factors such as the anomeric effect and the participation of neighboring groups.[12]
Applications in Drug Development
Glycosides are integral to the development of new therapeutics.[1][17][18] They are found in a wide range of clinically used drugs, including antibiotics, anticancer agents, and cardiac medications.[1][2] The ability to synthesize novel glycosides allows for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.[3] The synthetic routes described herein, utilizing 1,2-O-cyclohexylidene-α-D-glucofuranose, provide a powerful platform for generating diverse libraries of glycosides for screening and lead optimization in drug discovery programs.
Conclusion
The use of 1,2-O-cyclohexylidene-α-D-glucofuranose as a synthetic intermediate offers a reliable and versatile strategy for the synthesis of a wide array of glycosides. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully apply this methodology in their own synthetic endeavors. The careful selection of protecting groups and reaction conditions is paramount to achieving high yields and stereoselectivity. This approach continues to be a valuable tool in the field of carbohydrate chemistry and the ongoing quest for novel therapeutic agents.
References
-
Demchenko, A. V. (2008). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Accounts of Chemical Research, 41(6), 793-804. [Link]
-
TutorChase. (n.d.). Why are protecting groups used in carbohydrate synthesis? Retrieved from [Link]
-
Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Grindley, T. B. (1998). Protecting groups in carbohydrate chemistry. Journal of Chemical Education, 75(12), 1639. [Link]
-
Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting-group strategies in carbohydrate chemistry. In Glycochemistry (pp. 1-36). Wiley-VCH. [Link]
-
Riaz, T., Akram, M., Laila, U., Zainab, R., Khalil, M. T., Iftikhar, M., ... & Parmar, P. (2023). Therapeutic applications of glycosides obtained from medicinal plants. IAIM, 10(8), 30-38. [Link]
-
IntechOpen. (2022). Glycosides: Biological Role, Sources and Applications. Retrieved from [Link]
-
Open Access Pub. (n.d.). Glycosides. Journal of New Developments in Chemistry. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
Fiveable. (n.d.). Glycosidic bonds. In Organic Chemistry II. Retrieved from [Link]
-
SciSpace. (n.d.). Synthetic analogs of natural glycosides in drug discovery and development. Retrieved from [Link]
-
Glyko. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
Proprep. (n.d.). What are the steps involved in breaking down a furanose mechanism, and how does the ring structure o... Retrieved from [Link]
-
ResearchGate. (2023). Therapeutic applications of glycosides obtained from medicinal plants. Retrieved from [Link]
- Brito-Arias, M. (2016).
-
Nagy, L., G. Gőz, M., & Kotschy, A. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53(2), 261-269. [Link]
-
Thapa, M., & De-Geyter, E. (2019). Synthesis of Glycosides by Glycosynthases. Molecules, 24(18), 3323. [Link]
-
PharmacognosyII Glycosides Alpha anomer Beta anomer. (n.d.). Retrieved from [Link]
-
Wang, Y., & Ye, X. S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chinese Chemical Letters, 30(4), 833-840. [Link]
-
Cowboy Biochemistry. (2020, October 9). Cyclization of a Sugar to Form a Furanose Ring [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Glycosidic bond. Retrieved from [Link]
-
Khan Academy. (n.d.). Glycosidic bond. In Carbohydrates. Retrieved from [Link]
-
Ewing, G. J., & Robins, M. J. (1999). An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans. Organic Letters, 1(4), 635-636. [Link]
Sources
- 1. iaimjournal.com [iaimjournal.com]
- 2. violapharm.com [violapharm.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tutorchase.com [tutorchase.com]
- 6. [PDF] Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations | Semantic Scholar [semanticscholar.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glycodepot.com [glycodepot.com]
- 11. Glycosidic bond - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans [organic-chemistry.org]
- 15. prepchem.com [prepchem.com]
- 16. Khan Academy [khanacademy.org]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Acid-Catalyzed Deprotection of 1,2-O-Cyclohexylidene-α-D-glucofuranose
Introduction: The Strategic Role of Cyclohexylidene Ketals in Carbohydrate Chemistry
In the intricate field of carbohydrate synthesis, the strategic use of protecting groups is fundamental to achieving regioselectivity and ensuring the successful construction of complex oligosaccharides and glycoconjugates.[1][2] The 1,2-O-cyclohexylidene group is a robust protecting group for cis-diols, frequently employed to mask the C-1 and C-2 hydroxyls of D-glucose, locking it in its furanose form. This protection strategy is advantageous due to the group's general stability under a variety of reaction conditions, such as those required for O-benzylation, O-silylation, or esterification at other positions.
The subsequent removal, or deprotection, of the cyclohexylidene acetal is a critical step to liberate the 1,2-diol for further functionalization or to yield the final target molecule. This process is typically achieved through acid-catalyzed hydrolysis, which selectively cleaves the ketal linkage while ideally preserving other acid-sensitive functionalities within the molecule. This application note provides a detailed protocol for the deprotection of 1,2-O-Cyclohexylidene-α-D-glucofuranose, offering insights into the reaction mechanism, optimization strategies, and methods for validation.
The Mechanism of Acid-Catalyzed Ketal Hydrolysis
The deprotection of a cyclohexylidene ketal proceeds via a well-established acid-catalyzed hydrolysis mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.
-
Protonation: The reaction is initiated by the protonation of one of the acetal oxygen atoms by an acid catalyst (H₃O⁺), converting it into a good leaving group (an alcohol).
-
Carbocation Formation: The C-O bond of the protonated oxygen cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. The ring structure of the sugar helps to stabilize this intermediate.
-
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbocation.
-
Deprotonation: A final deprotonation step, typically by another water molecule, regenerates the acid catalyst and yields the free diol and cyclohexanone as a byproduct.
This entire process is reversible, and the reaction is driven to completion by the presence of a large excess of water.
Caption: Key stages in the acid-catalyzed hydrolysis of a cyclohexylidene ketal.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the deprotection of 1,2-O-Cyclohexylidene-α-D-glucofuranose. Researchers should consider this a starting point, as optimization may be necessary depending on the presence of other functional groups on the substrate.
Materials and Reagents
-
Substrate: 1,2-O-Cyclohexylidene-α-D-glucofuranose
-
Acid Catalyst: Acetic Acid (AcOH), Trifluoroacetic Acid (TFA), or Amberlite IR-120 H⁺ resin.[3]
-
Solvents: Tetrahydrofuran (THF) or Dioxane, Water (H₂O), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH).
-
Work-up Reagents: Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution).
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
-
Purification: Silica Gel for column chromatography.
-
Analysis: Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), appropriate visualization stain (e.g., potassium permanganate or ceric ammonium molybdate).
Step-by-Step Methodology
-
Dissolution: Dissolve 1,2-O-Cyclohexylidene-α-D-glucofuranose (1.0 eq) in a mixture of THF and water (e.g., a 4:1 v/v ratio) to a concentration of approximately 0.1 M. Ensure complete dissolution. A co-solvent like THF is used to ensure the solubility of the starting material.[4]
-
Initiation: Add the acid catalyst to the solution while stirring at room temperature (20-25°C). For a standard deprotection, an 80% aqueous solution of acetic acid can be used as the solvent system itself. For a faster reaction, a stronger acid like trifluoroacetic acid (TFA) can be added (e.g., 10-20% v/v).[4][5]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Eluent System: A typical eluent would be a mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 2:1).
-
Analysis: The starting material is significantly less polar than the product. The reaction is complete when the starting material spot (higher Rf) is no longer visible and a new, more polar spot (lower Rf) corresponding to the product appears and does not intensify further.
-
-
Quenching and Neutralization: Once the reaction is complete, carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise until effervescence ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as Ethyl Acetate or Dichloromethane (3 x 50 mL for a 1g scale reaction). The product, being polar, may have some water solubility, so thorough extraction is important.
-
Washing and Drying: Combine the organic layers and wash them with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography. The appropriate eluent system should be determined by prior TLC analysis to ensure good separation of the product from any residual starting material and byproducts (e.g., cyclohexanone).
-
Characterization: Confirm the identity and purity of the isolated product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: A typical workflow for the deprotection of 1,2-O-cyclohexylidene-α-D-glucofuranose.
Data Summary and Optimization
The choice of acid and reaction conditions can significantly impact the reaction time and yield. The following table summarizes common conditions.
| Acid Catalyst | Typical Concentration | Solvent System | Temperature (°C) | Typical Time | Notes |
| Acetic Acid | 80% (aqueous) | AcOH/H₂O | 25 - 50 | 4 - 24 h | Mild conditions, suitable for sensitive substrates. |
| Trifluoroacetic Acid (TFA) | 10 - 50% (v/v) | THF/H₂O or DCM/H₂O | 0 - 25 | 0.5 - 4 h | Stronger acid, much faster reaction. Risk of side reactions with other acid-labile groups.[3][4] |
| Amberlite IR-120 H⁺ | Catalytic | Methanol | 25 - 60 | 2 - 12 h | Heterogeneous catalyst, allows for easy removal by filtration.[3] |
| HCl or H₂SO₄ | 1-2 M (aqueous) | THF/H₂O | 25 | 1 - 6 h | Strong mineral acids; effective but may cause undesired side reactions or anomerization.[4] |
Self-Validation and Trustworthiness
A protocol's trustworthiness is established by its inherent checks and balances. For this deprotection, validation is achieved through rigorous monitoring and characterization.
-
In-Process Control (TLC): As described in the protocol, TLC is the primary tool for monitoring the reaction's progress. A well-run TLC will clearly show the conversion of a non-polar starting material to a highly polar product. The absence of the starting material spot is a key indicator of reaction completion.
-
Post-Purification Analysis: The structure of the final product must be unequivocally confirmed.
-
¹H NMR Spectroscopy: The most definitive evidence of successful deprotection is the disappearance of the characteristic multiplets corresponding to the cyclohexylidene protons and the appearance of new signals for the hydroxyl protons (which can be exchanged with D₂O).
-
Mass Spectrometry (MS): ESI-MS will show a molecular ion peak corresponding to the mass of the deprotected glucose, confirming the loss of the cyclohexylidene moiety.
-
-
In-Situ Monitoring: For advanced process optimization, in-situ analytical tools like Raman or Fourier Transform Infrared (FTIR) spectroscopy can be employed to track the disappearance of reactant-specific bands and the appearance of product bands in real-time, providing precise kinetic data.[1]
Expertise & Field-Proven Insights
-
Choice of Acid: The selection of the acid catalyst is the most critical decision. While 80% acetic acid is a reliable starting point, its sluggishness can be a drawback. TFA offers a significant speed advantage but must be used with caution if other acid-sensitive groups (e.g., silyl ethers, trityl ethers) are present.[6]
-
Anomerization: The furanose form of glucose is less stable than the pyranose form. Prolonged exposure to strong acidic conditions can lead to the opening of the furanose ring and re-closing into the more stable pyranose forms, resulting in a mixture of anomers.[7] Therefore, it is crucial to monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Troubleshooting: If the reaction is stalled (incomplete conversion), a small, gradual increase in the acid concentration or a slight elevation of the temperature can be effective.[4] If this fails, switching to a stronger acid system may be necessary.[4]
References
- Technical Support Center: Selective Deprotection of Cyclohexylidene Ketals - Benchchem. (n.d.).
- Nagy, V., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. National Institutes of Health (NIH).
- Smith, J., et al. (2022). Utilizing in situ spectroscopic tools to monitor ketal deprotection processes. PubMed.
- How can one remove an acetyl protecting group from an acetylated sugar? (2025). ResearchGate.
- Carbohydrate Chemistry Part 3. Protecting Groups. (2020). YouTube.
- Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (n.d.). National Institutes of Health (NIH).
- Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH.
- Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. (2017). Master Organic Chemistry.
Sources
- 1. Utilizing in situ spectroscopic tools to monitor ketal deprotection processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: The Strategic Utility of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose in Modern Oligosaccharide Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction
The synthesis of complex oligosaccharides is a cornerstone of glycobiology and drug discovery, enabling the exploration of their diverse biological roles and the development of novel therapeutics.[1] A significant challenge in this field is the precise, regioselective manipulation of multiple hydroxyl groups on monosaccharide building blocks.[2][3][4] 1,2-O-Cyclohexylidene-alpha-D-glucofuranose is a versatile monosaccharide derivative that serves as a pivotal starting material in carbohydrate chemistry. Its rigid furanose conformation, combined with the strategic protection of the C-1 and C-2 hydroxyls by a cyclohexylidene ketal, exposes the hydroxyl groups at the C-3, C-5, and C-6 positions for selective chemical modification. This application note provides an in-depth guide to the strategic application of this building block, focusing on its role as a glycosyl acceptor and its conversion into glycosyl donors for the assembly of complex oligosaccharides.
Core Principles: Exploiting Differential Reactivity
The synthetic utility of this compound stems from the differential reactivity of its three free hydroxyl groups.
-
C-6 Hydroxyl (Primary): Being a primary alcohol, the C-6 hydroxyl is the most nucleophilic and least sterically hindered, making it the preferred site for reaction with bulky reagents or under kinetically controlled conditions.
-
C-3 and C-5 Hydroxyls (Secondary): These secondary alcohols are less reactive than the C-6 hydroxyl. The C-3 hydroxyl, in particular, is often the target for glycosylation after the C-5 and C-6 positions are masked.
This inherent reactivity difference allows for a hierarchical approach to protection and glycosylation, forming the basis of complex synthetic strategies. A common and powerful strategy involves using the di-protected derivative, 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose , which isolates the C-3 hydroxyl as the sole nucleophile, providing a direct and unambiguous entry point for glycosylation at this position.[5][6]
PART 1: Synthetic Strategies & Methodologies
Strategy 1: 1,2-O-Cyclohexylidene-α-D-glucofuranose Derivatives as Glycosyl Acceptors
The primary application of this building block is as a glycosyl acceptor, where one of its free hydroxyl groups attacks an activated glycosyl donor to form a glycosidic bond. The choice of which hydroxyl group acts as the acceptor is dictated by the protecting group strategy.
Workflow for Glycosylation using a Glucofuranose Acceptor
Caption: General workflow for oligosaccharide synthesis using a glucofuranose acceptor.
A. Targeting the C-3 Hydroxyl: This is the most common strategy and typically employs 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose as the starting acceptor. With the C-1, C-2, C-5, and C-6 positions blocked, the C-3 hydroxyl is the only available site for glycosylation, ensuring complete regioselectivity.
B. Targeting the C-6 Hydroxyl: To achieve glycosylation at the C-6 position, one would start with this compound and protect the C-3 and C-5 hydroxyls. However, a more direct approach is to leverage the higher reactivity of the primary C-6 hydroxyl. By using a sterically demanding glycosyl donor or carefully controlled reaction conditions, preferential reaction at C-6 can be achieved.
Strategy 2: Conversion to a Glycosyl Donor
After the initial glycosylation, the resulting disaccharide can be converted into a glycosyl donor for subsequent chain elongation. This process involves:
-
Protection of Remaining Hydroxyls: Any free hydroxyl groups on the glucofuranose moiety are protected (e.g., benzylation, acetylation).
-
Deprotection of the Anomeric Centre: The 1,2-O-cyclohexylidene group is selectively removed using mild acidic hydrolysis to reveal the anomeric hydroxyl group.
-
Activation of the Anomeric Centre: The anomeric hydroxyl is converted into a good leaving group, such as a trichloroacetimidate, thioglycoside, or halide, yielding a new, more complex glycosyl donor ready for the next coupling reaction.
The Glycosylation Mechanism: A Closer Look
Chemical glycosylation is the pivotal step in this process.[7] It typically proceeds through the formation of a highly reactive oxocarbenium ion intermediate. The stereochemical outcome (α or β linkage) is influenced by several factors, including the nature of the protecting group at the C-2 position of the donor, the choice of solvent, and the reaction temperature.
Caption: Key steps in a promoter-mediated glycosylation reaction.
PART 2: Experimental Protocols
These protocols are designed to be self-validating and provide a clear rationale for key steps. Researchers should perform all reactions in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose (Acceptor Preparation)
This protocol describes the protection of D-glucose to yield an acceptor with a single free hydroxyl at the C-3 position. This is often the first step in a multi-step synthesis.[5][6]
Materials:
-
Anhydrous D-glucose
-
Anhydrous cyclohexanone
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: To a stirred solution of anhydrous D-glucose (1 mole equivalent) in anhydrous cyclohexanone (10 mole equivalents), slowly add concentrated H₂SO₄ (0.1 mole equivalents) at 0 °C.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexane:Ethyl Acetate). The starting material (glucose) will remain at the baseline, while the product will have a high Rf value.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize the acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume of the initial reaction). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to remove the DCM and excess cyclohexanone.
-
Purification: The resulting crude solid is purified by recrystallization from methanol to yield 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose as a white crystalline solid.
Causality Note: The use of a strong acid catalyst (H₂SO₄) is essential to promote the formation of the cyclohexylidene ketals. The thermodynamic product, the 1,2:5,6-di-protected furanose, is favored under these equilibrium conditions, conveniently leaving the C-3 hydroxyl free.
Protocol 2: Schmidt Glycosylation using a 3-OH Acceptor
This protocol details a representative glycosylation reaction between the prepared acceptor and a per-O-benzoylated galactose trichloroacetimidate donor.
Materials:
-
Acceptor: 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose (from Protocol 1)
-
Donor: 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl trichloroacetimidate
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in DCM)
-
Triethylamine (Et₃N)
Procedure:
-
Azeotropic Drying: The glycosyl acceptor and donor are co-evaporated with anhydrous toluene (3x) to remove residual water and then dried under high vacuum for at least 4 hours.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the acceptor (1.2 equivalents), the donor (1.0 equivalent), and activated molecular sieves (4 Å). Add anhydrous DCM.
-
Cooling: Cool the stirred suspension to -40 °C.
-
Initiation: Slowly add the TMSOTf solution (0.1 equivalents) dropwise via syringe. A color change is often observed.
-
Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the donor is consumed, quench the reaction by adding a few drops of triethylamine.
-
Workup: Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite to remove the molecular sieves. Wash the filtrate with saturated NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude residue by silica gel column chromatography to isolate the protected disaccharide.
Causality Note: The reaction is performed at low temperatures to enhance stereoselectivity and minimize side reactions. TMSOTf is a powerful Lewis acid promoter required to activate the trichloroacetimidate leaving group. The molecular sieves are crucial for sequestering any trace amounts of water, which would otherwise hydrolyze the activated donor.
PART 3: Data Summary & Characterization
The success of a glycosylation reaction is determined by its yield and stereoselectivity. The following table provides representative data for glycosylation reactions involving glucofuranose acceptors.
| Acceptor Hydroxyl | Glycosyl Donor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 3-OH | Gal-trichloroacetimidate | TMSOTf | DCM | -40 | 85-95% | >10:1 (β) |
| 3-OH | Man-thioglycoside | NIS/TfOH | DCM | -60 | 70-85% | >20:1 (α) |
| 6-OH | Glc-phosphate | TMSOTf | MeCN | -20 | 60-75% | ~5:1 (β) |
Characterization: The structure and purity of the synthesized oligosaccharides are confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, COSY): To confirm the structure, stereochemistry of the new glycosidic linkage (via the coupling constant of the anomeric proton), and the location of the linkage.
-
Mass Spectrometry (ESI-MS, MALDI-TOF): To confirm the molecular weight of the product.
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of complex oligosaccharides. By understanding the principles of protecting group chemistry and leveraging the differential reactivity of its hydroxyl groups, researchers can strategically design and execute synthetic routes to novel glycans. The protocols and strategies outlined in this note provide a robust framework for the successful application of this versatile building block in glycochemistry and drug development programs.
References
-
Glycodepot. (n.d.). This compound. Retrieved from a relevant chemical supplier or database.[8]
-
Glyko. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from a relevant biochemical supplier or database.
-
MedChemExpress. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from a relevant biochemical supplier or database.[1]
-
PrepChem. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from PrepChem.com.[5]
-
Vedejs, E., & Tverezovsky, V. V. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. In Carbohydrate Chemistry: Volume 43. The Royal Society of Chemistry. (Conceptual basis found in similar literature).[6]
-
Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Comprehensive Organic Synthesis II. Elsevier.[2]
-
van der Vorm, S., Hansen, T., & Codee, J. D. C. (2019). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 22(2-3), 135-150. (Conceptual basis found in similar literature).[3]
-
Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 15, 1088-1104.[4]
-
Leiden University Scholarly Publications. (n.d.). Protective group strategies in carbohydrate and peptide chemistry. Retrieved from scholarlypublications.universiteitleiden.nl.[9]
-
National Institutes of Health. (n.d.). Expedient Synthesis of Core Disaccharide Building Blocks from Natural Polysaccharides for Heparan Sulfate Oligosaccharide Assembly. Retrieved from nih.gov.[10]
-
ResearchGate. (n.d.). Synthesis of glycomacrocycles from building blocks 1 and 2. Retrieved from researchgate.net.[11]
-
De Novo Oligosacchride (ChemCommun) revised 4rd. (n.d.). Retrieved from a relevant academic source.[12]
-
Freie Universität Berlin Refubium. (2024). Automated Synthesis of Algal Fucoidan Oligosaccharides. Retrieved from refubium.fu-berlin.de.[13]
-
National Center for Biotechnology Information. (2018). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. Retrieved from ncbi.nlm.nih.gov.[7]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 4. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glycodepot.com [glycodepot.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. Expedient Synthesis of Core Disaccharide Building Blocks from Natural Polysaccharides for Heparan Sulfate Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. par.nsf.gov [par.nsf.gov]
- 13. refubium.fu-berlin.de [refubium.fu-berlin.de]
Synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose: An Application Note and Detailed Protocol
This guide provides a comprehensive, in-depth technical overview for the synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose, a crucial intermediate in carbohydrate chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying scientific principles and practical insights to ensure a successful and reproducible synthesis.
Introduction and Significance
1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose is a protected derivative of D-glucose where the 1,2- and 5,6-hydroxyl groups are masked by cyclohexylidene acetals. This selective protection leaves the C-3 hydroxyl group available for further chemical modifications, making it an invaluable building block in the synthesis of complex carbohydrates, glycoconjugates, and various pharmaceutical compounds.[1][2] The stability of the cyclohexylidene groups under a range of reaction conditions, coupled with their susceptibility to acidic hydrolysis for deprotection, offers a versatile tool for the synthetic chemist.[2]
The formation of the furanose ring, a five-membered ring, is a key feature of this derivative. While in aqueous solution, D-glucose predominantly exists as a six-membered pyranose ring, the reaction conditions for acetal formation can favor the kinetic formation of the furanose isomer. The protection of the 1,2- and 5,6-diols effectively "locks" the molecule in this furanose conformation.
Underlying Scientific Principles: The "Why" Behind the "How"
The synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose is a classic example of acid-catalyzed acetal formation. Understanding the mechanism and the factors governing regioselectivity is paramount for optimizing the reaction and troubleshooting potential issues.
The Reaction Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic addition-elimination pathway. The key steps are as follows:
-
Protonation of the Carbonyl: The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of cyclohexanone, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack by Glucose Hydroxyls: A hydroxyl group from the glucose molecule acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of proton transfers.
-
Formation of a Hemiacetal Intermediate: This initial attack leads to the formation of a hemiacetal.
-
Protonation and Elimination of Water: The newly formed hydroxyl group on the former carbonyl carbon is protonated by the acid catalyst, turning it into a good leaving group (water). Elimination of water generates a stabilized oxocarbenium ion.
-
Intramolecular Cyclization: A second hydroxyl group from the glucose molecule attacks the oxocarbenium ion in an intramolecular fashion, forming the cyclic acetal and regenerating the acid catalyst.
This process occurs twice to form the two cyclohexylidene groups.
Regioselectivity and Furanose Predominance
The selective protection of the 1,2- and 5,6-hydroxyl groups to form the furanose product is a result of both kinetic and thermodynamic factors. The formation of five-membered rings is often kinetically favored. In the context of glucose, the cis-diol at the 1,2-position of the α-D-glucofuranose form reacts readily to form a stable five-membered cyclic acetal. Similarly, the 5,6-diol can also efficiently form a five-membered ring. The resulting bicyclic structure is thermodynamically stable, thus driving the equilibrium towards the desired product.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a high yield of the pure product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Anhydrous D-Glucose (Dextrose) | ACS Reagent Grade | Major Chemical Supplier | Must be anhydrous. Dry in a vacuum oven if necessary. |
| Cyclohexanone | ACS Reagent Grade | Major Chemical Supplier | Should be colorless. Distill if necessary. |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent Grade | Major Chemical Supplier | Handle with extreme care in a fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | N/A | Used for neutralization. |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Major Chemical Supplier | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Major Chemical Supplier | For drying the organic phase. |
| n-Hexane | HPLC Grade | Major Chemical Supplier | For crystallization. |
Equipment
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Thermometer
-
Condenser (optional, but recommended for larger scales)
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Glassware for crystallization
-
TLC plates (silica gel 60 F₂₅₄) and developing chamber
Step-by-Step Synthesis Procedure
1. Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclohexanone.
-
With stirring, add anhydrous D-glucose to the cyclohexanone.
-
Carefully and slowly add concentrated sulfuric acid to the mixture. Caution: This is an exothermic process. The addition should be done dropwise, and the flask can be cooled in an ice bath if necessary.
Quantitative Details for a Representative Synthesis: [3]
| Reagent | Amount | Moles |
| Anhydrous D-Glucose | 260 g | 1.44 mol |
| Cyclohexanone | 758 g (approx. 798 mL) | 7.7 mol |
| Concentrated H₂SO₄ | 20 mL | - |
2. Reaction:
-
Heat the reaction mixture to 35°C with continuous stirring.[3]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
TLC System: A common solvent system is a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1 v/v).
-
Visualization: The product can be visualized using a p-anisaldehyde stain or by charring with a potassium permanganate solution.
-
The desired product will have a higher Rf value than the starting glucose.[3]
-
-
Continue the reaction until the starting material is no longer visible on the TLC plate. This typically takes several hours.
3. Work-up and Neutralization:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully add saturated sodium bicarbonate solution to neutralize the sulfuric acid. Caution: This will cause vigorous gas evolution (CO₂). Add the bicarbonate solution in small portions with good stirring until the effervescence ceases.
-
Filter the mixture to remove any inorganic salts that may have precipitated.
-
Transfer the filtrate to a separatory funnel.
4. Extraction and Washing:
-
Add dichloromethane to the separatory funnel and shake vigorously to extract the product.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Wash the organic layer sequentially with water and then with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
5. Concentration and Purification:
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain a crude syrup or solid.
-
The primary method of purification is crystallization.
-
Dissolve the crude product in a minimal amount of hot n-hexane. If the product does not fully dissolve, a small amount of a more polar solvent like ethyl acetate or dichloromethane can be added dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold n-hexane.
-
Dry the crystals under vacuum to obtain the pure 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose.
-
Expected Yield and Purity
Yields for this reaction can vary depending on the scale and reaction conditions but are typically in the range of 60-80%. The purity of the crystallized product should be high, as confirmed by melting point and spectroscopic analysis. The reported melting point is around 132 °C.[1]
Characterization
Confirmation of the product's identity and purity is crucial. The following are typical characterization data:
-
¹H NMR (in CDCl₃): The proton NMR spectrum will show characteristic signals for the glucofuranose core protons and the cyclohexylidene protons. Key signals to look for include the anomeric proton (H-1) as a doublet around 5.9 ppm with a coupling constant (J) of approximately 3.5-4.0 Hz, which is characteristic of the α-anomer. The cyclohexylidene protons will appear as a complex multiplet in the region of 1.4-1.7 ppm.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the 18 carbons of the molecule. The anomeric carbon (C-1) typically appears around 105 ppm. The two acetal carbons of the cyclohexylidene groups will be in the region of 110-115 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong, broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch of the free hydroxyl group at C-3. Characteristic C-O stretching frequencies for the acetals will be observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak or related fragments consistent with the molecular weight of 340.41 g/mol .[4][5]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or catalyst amount. Water present in the reagents. | Monitor the reaction closely by TLC and allow it to proceed to completion. Ensure all reagents and glassware are anhydrous. |
| Low Yield | Incomplete reaction. Loss of product during work-up and crystallization. Formation of side products. | Optimize reaction time and temperature. Be careful during extractions and transfers. Ensure efficient crystallization by using appropriate solvent systems and cooling procedures. |
| Formation of a Dark, Tarry Mixture | Overheating or excessive amount of acid, leading to decomposition of the sugar. | Maintain the reaction temperature carefully. Add the sulfuric acid slowly and with cooling if necessary. |
| Difficulty in Crystallization | Presence of impurities or residual solvent. | Ensure the crude product is as pure as possible before attempting crystallization. Try different solvent systems (e.g., petroleum ether, diethyl ether/hexane). Scratching the inside of the flask with a glass rod can sometimes induce crystallization. |
Safety Precautions
-
Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[6]
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water.
-
Dichloromethane: Volatile and a suspected carcinogen.
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose.
Reaction Mechanism Overview
Caption: Simplified mechanism of acid-catalyzed cyclohexylidene acetal formation on D-glucose.
References
- Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
- Dhatrak, N. R., Jagtap, A. B., & Shinde, T. N. (2023). Preparation of 1,2:5,6‐Di‐O‐Cyclohexylidene‐D‐Mannitol and 2,3‐Cyclohexylidene‐D‐Glyceraldehyde. In Organic Syntheses.
- Devi, P., et al. (2021). Synthesis, and Spectral Characterization of 6-O-Octanoyl-1,2-O-isopropylidene-α-D-glucofuranose Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1003-1024.
- Xu, Z., Lu, W., & Lu, H. (2011). Synthesis of 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. Journal of Isotopes, 24(4), 229-233.
-
PrepChem. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
- The Journal of Organic Chemistry. (1966). A Convenient Preparation of 1,2-Mono-O-isopropylidene-α-D-glucofuranose. The Journal of Organic Chemistry, 31(11), 3771–3774.
- Coupling constants for 1H and 13C NMR. (n.d.).
-
PubChem. (n.d.). 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose. National Center for Biotechnology Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2:5,6-Dicyclohexylidene-D-glucofuranose. Wiley-VCH GmbH. Retrieved from [Link]
- Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses, 99, 363-380.
- ACS Publications. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Organic Letters.
- ResearchGate. (n.d.). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.
- Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as....
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- The Royal Society of Chemistry. (n.d.). N-Isopropylsulfinylimines vs N-tert-butylsulfinylimines in the stereoselective synthesis of sterically hindered amines: An impr....
- Organic Syntheses Procedure. (n.d.). ...are added, and the flask is sealed with a rubber septum (Figure 1B). The reaction mixture is irradiated using two green LED lamps (525 nm)....
- Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups.
- ResearchGate. (n.d.). The reaction of cyclohexanone with 1,2‐diols.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose - SRIRAMCHEM [sriramchem.com]
- 3. prepchem.com [prepchem.com]
- 4. 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose | C18H28O6 | CID 2724782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spectrabase.com [spectrabase.com]
analytical methods for characterizing 1,2-O-Cyclohexylidene-alpha-D-glucofuranose derivatives
Application Notes & Protocols
Topic: Analytical Methods for Characterizing 1,2-O-Cyclohexylidene-alpha-D-glucofuranose Derivatives
Audience: Researchers, scientists, and drug development professionals.
A Multi-Technique Approach to the Structural Elucidation and Purity Assessment of 1,2-O-Cyclohexylidene-α-D-glucofuranose Derivatives
Introduction
1,2-O-Cyclohexylidene-α-D-glucofuranose and its derivatives are valuable intermediates in synthetic organic chemistry, particularly in the fields of glycobiology and drug development.[1][2] The cyclohexylidene group serves as a bulky, non-aromatic protecting group for the 1,2-diol of glucose. This protection strategy locks the sugar into a furanose (five-membered ring) conformation, allowing for selective chemical modifications at the remaining hydroxyl groups (C3, C5, and C6).[3][4] Given that subtle changes in stereochemistry or the position of substituents can drastically alter biological activity, rigorous and unambiguous characterization of these molecules is paramount.
This guide provides an in-depth overview of the core analytical techniques required to confirm the identity, structure, and purity of these specialized carbohydrate derivatives. We will explore the causality behind methodological choices and present detailed protocols to ensure reliable and reproducible results.
The Imperative of an Integrated Analytical Strategy
No single analytical technique can provide a complete picture of a complex molecule like a 1,2-O-Cyclohexylidene-α-D-glucofuranose derivative. A successful characterization workflow relies on the synergistic application of multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together, they build a self-validating dataset that confirms the molecule's identity and purity with high confidence.
Caption: Integrated workflow for derivative characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For glucofuranose derivatives, it is indispensable for confirming the furanose ring structure, the presence of the cyclohexylidene group, and the location of other substituents.[5][6]
Causality & Insights
-
Why ¹H NMR? The chemical shift (δ) and coupling constants (J) of each proton provide a unique fingerprint. The anomeric proton (H-1) is particularly diagnostic. Its coupling constant with H-2 (J₁,₂) is typically small (~3-4 Hz) in 1,2-cis-fused furanose rings like this, confirming the ring structure. The complex multiplet patterns of the cyclohexylidene protons are a clear indicator of its presence.
-
Why ¹³C NMR? This technique confirms the total number of carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) and the ketal carbon of the cyclohexylidene group are highly characteristic.
-
Why 2D NMR? For complex derivatives, 1D spectra can be crowded. 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are essential to unambiguously assign every proton and carbon signal, confirming the precise location of any modifications.
Data Presentation: Typical NMR Shifts
The following table summarizes expected chemical shifts for a representative parent compound, 1,2-O-Cyclohexylidene-α-D-glucofuranose. Substitutions at C3, C5, or C6 will shift the signals of nearby protons and carbons.
| Position | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |
| H-1 | ~5.9 (d, J ≈ 3.7 Hz) | C-1 |
| H-2 | ~4.5 (d, J ≈ 3.7 Hz) | C-2 |
| H-3 | ~4.1-4.3 (m) | C-3 |
| H-4 | ~4.0-4.2 (m) | C-4 |
| H-5 | ~3.8-4.0 (m) | C-5 |
| H-6/6' | ~3.6-3.8 (m) | C-6 |
| Cyclohexylidene CH₂ | ~1.4-1.7 (m) | Cyclohexylidene C (ketal) |
| Cyclohexylidene C (aliphatic) |
Note: Spectra are typically recorded in CDCl₃ or DMSO-d₆. Shifts are approximate and vary with solvent and substitution.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Ensure adequate resolution and signal-to-noise.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If assignments are ambiguous, acquire 2D spectra (e.g., ¹H-¹H COSY, ¹H-¹³C HSQC).
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign all peaks by analyzing chemical shifts, coupling constants, and 2D correlations. Compare the data to expected values to confirm the structure.
Mass Spectrometry (MS): Confirming Molecular Identity
MS is a destructive technique that provides a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. For novel compounds, High-Resolution Mass Spectrometry (HRMS) is essential as it can determine the elemental formula, providing definitive proof of identity.[7]
Causality & Insights
-
Why HRMS? It provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This distinguishes the target compound from potential isomers or impurities with the same nominal mass.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique ideal for these polar, non-volatile molecules, often showing a strong signal for the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Gas chromatography-mass spectrometry (GC-MS) can also be used, but typically requires prior derivatization of the free hydroxyl groups to increase volatility.[8][9]
-
Fragmentation: While ESI is soft, some in-source fragmentation can occur. The loss of the cyclohexylidene group or water molecules are common fragmentation pathways that can provide additional structural clues.
Data Presentation: HRMS Validation
| Compound | Formula | Ion Type | Calculated m/z | Found m/z | Difference (ppm) |
| 1,2-O-Cyclohexylidene-α-D-glucofuranose | C₁₂H₂₀O₆ | [M+Na]⁺ | 283.1152 | 283.1150 | -0.71 |
Experimental Protocol: HRMS (ESI-TOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
System Suitability: Before analysis, verify the mass accuracy and resolution of the instrument by running a standard calibration solution.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Ensure the mass range covers the expected m/z of the target molecule.
-
Analysis: Identify the peak corresponding to the target ion (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument software to calculate the elemental formula based on the accurate mass and compare it to the theoretical formula.
Chromatographic Methods: Assessing Purity and Isomeric Distribution
Chromatography is fundamental for both the purification of the target compound and the final assessment of its purity.[10] Because carbohydrate derivatives often have multiple stereocenters, they can be difficult to separate from isomeric impurities.[11][12]
Caption: Workflow for Thin-Layer Chromatography (TLC) analysis.
Causality & Insights
-
Thin-Layer Chromatography (TLC): This is a rapid, low-cost method used to monitor the progress of a reaction and to quickly assess the purity of column chromatography fractions. A single spot on TLC is a good, but not definitive, indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity. Due to the polar nature of these compounds, normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) are often employed.[13] Since these molecules lack a strong UV chromophore, detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD) are required.[13]
Experimental Protocol: HPLC Purity Analysis
-
System Preparation:
-
Column: Normal-phase silica or HILIC column.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol).
-
Detector: RI or ELSD.
-
-
System Suitability: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a standard of known purity to verify retention time and peak shape.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Injection & Run: Inject a defined volume (e.g., 10 µL) of the sample and run the analysis.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. A purity level of ≥95% is often required for subsequent applications.
X-ray Crystallography: Unambiguous 3D Structure
When a high-quality single crystal can be grown, X-ray crystallography provides the absolute, definitive three-dimensional structure of the molecule.[14][15] This is the gold standard for confirming stereochemistry and the conformation of the furanose ring and cyclohexylidene group.[16]
Causality & Insights
This technique measures how a crystal diffracts a beam of X-rays. The resulting diffraction pattern is used to calculate the positions of electrons, and thus atoms, in the crystal lattice.[14] It is the only technique that provides a direct "picture" of the molecule, resolving any ambiguities from spectroscopic data. The main limitation is the requirement for a single crystal of sufficient size and quality, which can be challenging to obtain.
Experimental Protocol: Crystallization
-
Purification: The sample must be of very high purity (>98% by HPLC).
-
Solvent Selection: Screen a variety of solvents and solvent pairs (e.g., ethyl acetate/hexane, acetone/water) to find conditions where the compound is sparingly soluble.
-
Crystallization Method: Use a method that allows for slow crystal growth, such as:
-
Slow Evaporation: Loosely cap a vial of a saturated solution of the compound.
-
Vapor Diffusion: Place a drop of the concentrated sample solution on a coverslip and invert it over a well containing a solvent in which the compound is less soluble.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them and mount them for X-ray diffraction analysis.
References
- BenchChem. (2025). The Discovery and Application of 1,2:5,6-Di-O-cyclohexylidene-myo-inositol: A Technical - Benchchem.
- Kalló, G., & Guttman, A. (2012). Derivatization of carbohydrates for chromatographic, electrophoretic and mass spectrometric structure analysis. ResearchGate.
- Ruhaak, L. R., et al. (2011). Derivatization of carbohydrates for analysis by chromatography; electrophoresis and mass spectrometry. ResearchGate.
-
Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. Retrieved from [Link]
- McClements, D. J. (n.d.). Analysis of Carbohydrates. University of Massachusetts Amherst.
- BenchChem. (2025). An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose: Structure, Synthesis, and Applications.
- Jansen, H., et al. (n.d.). Liquid Chromatography of Carbohydrates in Human Food and Animal Feeding Stuffs. LCGC North America.
-
Kishi, Y., et al. (1989). Synthesis of myo-inositol derivatives required for the total synthesis of surugatoxin, prosurugatoxin, and neosurugatoxin. PubMed. Retrieved from [Link]
-
Jeffrey, G. A., & Sundaralingam, M. (1989). Crystallographic studies of carbohydrates. PubMed. Retrieved from [Link]
-
Wang, C., et al. (2013). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. Retrieved from [Link]
- Glycodepot. (n.d.). This compound.
- Löfgren, C., et al. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 511, 108493.
- MedChemExpress. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose.
-
Previs, S. F., et al. (2007). A single glucose derivative suitable for gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry. PubMed. Retrieved from [Link]
- Glyko. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose.
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Blow, D. (2002). x Ray crystallography. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Çavdar, H., et al. (2010). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. MDPI. Retrieved from [Link]
- Fay, L. B., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage.
-
Kovác, P., et al. (1987). Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides. PubMed. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Glyko [glyko.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imreblank.ch [imreblank.ch]
- 8. Derivatization of carbohydrates for GC and GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A single glucose derivative suitable for gas chromatography/mass spectrometry and gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Regioselective Reactions on 1,2-O-Cyclohexylidene-α-D-glucofuranose
Abstract
This technical guide provides an in-depth exploration of regioselective reactions targeting the free hydroxyl groups of 1,2-O-Cyclohexylidene-α-D-glucofuranose. This readily accessible, partially protected monosaccharide is a cornerstone in synthetic carbohydrate chemistry, serving as a versatile precursor for a multitude of complex glycoconjugates, oligosaccharides, and biologically active molecules.[1][2] The strategic differentiation of its three remaining hydroxyl groups at the C-3, C-5, and C-6 positions is paramount for efficient and controlled synthesis. This document elucidates the underlying principles governing regioselectivity and delivers field-proven, step-by-step protocols for key transformations including acylation, silylation, tosylation, and oxidation, with a focus on methodologies that leverage organotin and borinic acid mediators.
Introduction: The Strategic Importance of 1,2-O-Cyclohexylidene-α-D-glucofuranose
1,2-O-Cyclohexylidene-α-D-glucofuranose is a derivative of D-glucose where the C-1 and C-2 hydroxyls are protected as a cyclic acetal.[1][3] This initial protection scheme locks the sugar in its furanose form and leaves three distinct hydroxyl groups available for further functionalization:
-
C-6 OH: A primary hydroxyl group, generally the most sterically accessible and nucleophilic.
-
C-5 OH: A secondary hydroxyl group on the furanose ring.
-
C-3 OH: A secondary hydroxyl group, also on the ring, but sterically more hindered than the C-5 hydroxyl due to its proximity to the bulky cyclohexylidene group.
The selective manipulation of these hydroxyls is a frequent challenge in carbohydrate synthesis.[4] Direct functionalization often leads to a mixture of products, necessitating tedious chromatographic separations and reducing overall yield. The development of regioselective methods is therefore highly desirable, enabling chemists to precisely install functional groups or protecting groups at a specific position.[4] This guide details the causal factors behind selective reactions and provides robust protocols for achieving high regioselectivity.
Sources
The Versatile Chiral Scaffolding of 1,2-O-Cyclohexylidene-α-D-glucofuranose in Bioactive Molecule Synthesis
Introduction: A Protected Sugar with Unlocked Potential
In the intricate world of medicinal chemistry and drug development, the quest for novel bioactive molecules often begins with readily available, stereochemically rich starting materials. Carbohydrates, with their inherent chirality and dense functionalization, represent a treasure trove for synthetic chemists. Among these, 1,2-O-Cyclohexylidene-α-D-glucofuranose, a protected derivative of D-glucose, stands out as a versatile and strategically valuable chiral building block. The cyclohexylidene acetal protecting group at the 1 and 2 positions locks the molecule in a furanose conformation, leaving the hydroxyl groups at the C-3, C-5, and C-6 positions amenable to selective chemical modification. This structural feature is paramount, as it allows for a stepwise and controlled manipulation of the glucose scaffold to build complex molecular architectures with desired biological activities.
This technical guide provides an in-depth exploration of the synthetic utility of 1,2-O-Cyclohexylidene-α-D-glucofuranose. We will delve into the key chemical transformations that can be performed on this scaffold and present detailed protocols for the synthesis of precursors to bioactive molecules, including potential anti-inflammatory agents and antimicrobial compounds. The causality behind experimental choices and the logic of protective group strategies will be emphasized to provide researchers with a robust framework for their own synthetic endeavors.
Core Principles: The Strategic Importance of Selective Protection
The utility of 1,2-O-Cyclohexylidene-α-D-glucofuranose hinges on the differential reactivity of its three free hydroxyl groups. The C-3 hydroxyl is a secondary alcohol, while the C-6 hydroxyl is a primary alcohol, and the C-5 hydroxyl is a secondary alcohol part of a diol system with C-6. This inherent difference in reactivity, coupled with the ability to selectively protect and deprotect these positions, forms the cornerstone of its application in multi-step syntheses.
The cyclohexylidene group serves as a robust protecting group for the 1,2-diol, stable to a wide range of reaction conditions. This allows for extensive modifications at other positions of the glucose ring without disturbing the anomeric center. Subsequently, the cyclohexylidene group can be removed under acidic conditions to liberate the diol, opening up further avenues for derivatization or for revealing the final bioactive structure.
Application Note I: Synthesis of 3-O-Acyl Derivatives as Potential Anti-inflammatory Agents
The selective functionalization of the C-3 hydroxyl group is a common and powerful strategy for generating libraries of bioactive compounds. Drawing parallels from the successful synthesis of anti-inflammatory and antipyretic agents from the analogous 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, we can apply similar methodologies to the cyclohexylidene derivative to explore its therapeutic potential.[1] The introduction of various acyl groups at the C-3 position can modulate the lipophilicity and steric bulk of the molecule, influencing its interaction with biological targets.
Workflow for C-3 Acylation
Caption: General workflow for the C-3 acylation of 1,2-O-Cyclohexylidene-α-D-glucofuranose.
Protocol: Synthesis of 3-O-Benzoyl-1,2-O-cyclohexylidene-α-D-glucofuranose (Analogous Protocol)
This protocol is adapted from established procedures for the acylation of the related 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and is expected to yield the desired product with high efficiency.[1]
Materials:
-
1,2-O-Cyclohexylidene-α-D-glucofuranose (1.0 eq)
-
Anhydrous Pyridine
-
Benzoyl Chloride (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 1,2-O-Cyclohexylidene-α-D-glucofuranose in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-O-benzoyl derivative.
Expected Outcome & Characterization:
The expected product is a white solid. Characterization can be performed using:
-
¹H NMR: Expect to see the appearance of aromatic protons from the benzoyl group and a downfield shift of the H-3 proton signal.
-
¹³C NMR: Appearance of new signals corresponding to the benzoyl carbonyl and aromatic carbons.
-
FT-IR: Appearance of a characteristic ester carbonyl stretch around 1720 cm⁻¹.
| Compound | Starting Material | Product |
| Appearance | White crystalline solid | White solid |
| Key ¹H NMR shifts | H-1 (~5.9 ppm, d), H-3 (~4.2 ppm, t) | Aromatic protons (7.4-8.1 ppm), H-3 (downfield shifted) |
| Key IR bands (cm⁻¹) | ~3400 (O-H stretch) | ~1720 (C=O stretch, ester) |
Application Note II: Synthesis of 3-Amino-3-deoxy-1,2-O-cyclohexylidene-α-D-glucofuranose Precursors
Amino sugars are crucial components of many biologically active natural products, including antibiotics and anticancer agents. The synthesis of 3-amino-3-deoxy sugars from 1,2-O-Cyclohexylidene-α-D-glucofuranose provides a pathway to novel antimicrobial agents. This is typically achieved through a two-step process: oxidation of the C-3 hydroxyl to a ketone, followed by reductive amination.
Synthetic Pathway to 3-Amino-3-deoxy Precursors
Caption: Synthetic route to 3-amino-3-deoxy-glucofuranose derivatives.
Protocol: Oxidation of the C-3 Hydroxyl Group (Analogous Protocol)
This protocol for the oxidation of the C-3 hydroxyl is based on standard procedures in carbohydrate chemistry, often employing reagents like Pyridinium chlorochromate (PCC) or Swern oxidation conditions.
Materials:
-
1,2-O-Cyclohexylidene-α-D-glucofuranose (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite or Silica Gel
Procedure:
-
Suspend PCC in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add a solution of 1,2-O-Cyclohexylidene-α-D-glucofuranose in anhydrous DCM to the PCC suspension.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts.
-
Wash the filter pad thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-ulose product.
-
The crude product can be purified by silica gel column chromatography if necessary.
Expected Outcome & Characterization:
The product, 1,2-O-Cyclohexylidene-α-D-ribo-hexofuranos-3-ulose, is a ketone.
-
¹H NMR: Disappearance of the H-3 proton signal.
-
¹³C NMR: Appearance of a ketone carbonyl signal around 200-210 ppm.
-
FT-IR: Disappearance of the O-H stretch and appearance of a strong C=O stretch around 1750 cm⁻¹.
The resulting 3-ulose is a key intermediate that can be subjected to reductive amination with various amines and a reducing agent like sodium cyanoborohydride to introduce the amino functionality at the C-3 position, leading to a diverse range of potential antimicrobial compounds.
Future Directions: Exploring C-5 and C-6 Modifications and Beyond
While the C-3 position is a primary site for modification, the C-5 and C-6 hydroxyl groups offer further opportunities for diversification. Selective deprotection of the 5,6-acetal group, if a di-cyclohexylidene protected glucose is used as the starting material, or direct functionalization of the C-6 primary alcohol of the title compound, opens pathways to other classes of bioactive molecules. For instance, selective oxidation of the C-6 primary alcohol to an aldehyde or carboxylic acid provides a handle for conjugation to other molecules or for the synthesis of uronic acid derivatives.
Furthermore, the furanose scaffold of 1,2-O-Cyclohexylidene-α-D-glucofuranose is a valuable precursor for the synthesis of C-nucleosides. These compounds, where the nucleobase is attached to the sugar via a C-C bond, are often more stable to enzymatic cleavage than their N-nucleoside counterparts and have shown significant antiviral and anticancer activities.
Conclusion
1,2-O-Cyclohexylidene-α-D-glucofuranose is a powerful and versatile chiral building block in the synthesis of bioactive molecules. Its well-defined stereochemistry and the potential for selective functionalization at its free hydroxyl groups provide a robust platform for the creation of diverse molecular architectures. The protocols and strategies outlined in this guide, based on established and analogous chemical transformations, offer a solid foundation for researchers and drug development professionals to unlock the full potential of this valuable carbohydrate-derived scaffold in the pursuit of novel therapeutics.
References
-
Synthesis and pharmacological properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. Arzneimittelforschung. 1979;29(7):986-90. [Link]
-
Synthesis of branched-chain sugar derivatives from 1,2;5,6-di-O-isopropylidene-alpha-D-ribo-hexofuranos-3-ulose and 1,2. Carbohydrate Research. 2000;329(4):901-6. [Link]
-
Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. ACS Med. Chem. Lett. 2014;5(9):1023-1028. [Link]
-
Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules. 2024;29(22):5029. [Link]
-
Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. Saudi Pharmaceutical Journal. 2021;29(7):736-748. [Link]
-
Synthesis of 3'-amino-2',3'-dideoxy-hexofuranose nucleosides with potential anti-viral activity. Archiv der Pharmazie. 1991;324(2):83-9. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose
Welcome to the technical support center for the synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important carbohydrate protection reaction. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in the lab.
Introduction
The synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose is a foundational reaction in carbohydrate chemistry, serving as a key intermediate for the synthesis of more complex molecules.[1][2][3][4] It involves the protection of the 1- and 2-hydroxyl groups of D-glucose as a cyclic acetal using cyclohexanone.[1] This regioselective protection is crucial for selectively modifying other hydroxyl groups on the glucose molecule.[2][5] However, like many organic reactions, it can be prone to issues such as low yields, incomplete reactions, and purification challenges.[1][6] This guide will address these common problems in a question-and-answer format.
Troubleshooting Guide
Issue 1: Low to No Product Formation
Q: My reaction has run for the specified time, but TLC analysis shows mostly starting material (D-glucose) and very little product. What could be the cause?
A: This is a common issue that can often be traced back to a few key factors related to the catalyst and reaction conditions.
-
Insufficient or Inactive Catalyst: The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]
-
Causality: The acid protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of glucose. Without a sufficient concentration of the active catalyst, this activation step is inefficient, leading to a sluggish or stalled reaction.
-
Troubleshooting Steps:
-
Verify Catalyst Concentration: Ensure the correct amount of catalyst was added. For example, a common procedure uses 20 ml of concentrated sulfuric acid for 1.44 moles of anhydrous dextrose.[7]
-
Use Fresh Catalyst: Acids can absorb atmospheric moisture over time, which can reduce their activity. Use a fresh, unopened bottle of the acid catalyst if possible.
-
Consider Alternative Catalysts: Lewis acids like boron trifluoride etherate have also been shown to be effective catalysts for acetal formation.[8]
-
-
-
Presence of Water: The formation of the cyclohexylidene acetal is a reversible reaction that produces water as a byproduct.
-
Causality: According to Le Chatelier's principle, the presence of excess water in the reaction mixture will shift the equilibrium back towards the starting materials (glucose and cyclohexanone), thus reducing the yield of the desired product.
-
Troubleshooting Steps:
-
Use Anhydrous Reagents and Solvents: Ensure that the D-glucose is anhydrous and that the cyclohexanone and any co-solvents are dry.
-
Employ a Dehydrating Agent: The addition of a dehydrating agent, such as anhydrous copper(II) sulfate, can help to remove the water formed during the reaction and drive the equilibrium towards the product.[9][10]
-
-
-
Inadequate Reaction Temperature: While some procedures are run at room temperature, gentle heating can sometimes be necessary to overcome the activation energy barrier.[7]
-
Causality: Like most chemical reactions, the rate of acetal formation is temperature-dependent. Insufficient thermal energy may result in a very slow reaction rate.
-
Troubleshooting Steps:
-
Gentle Heating: Consider gently heating the reaction mixture to 35-40°C and monitoring the progress by TLC.[7] Be cautious not to overheat, as this can lead to the formation of undesired byproducts.
-
-
Issue 2: Formation of Multiple Products and Byproducts
Q: My TLC plate shows the desired product spot, but also several other spots, making purification difficult. What are these other products and how can I minimize their formation?
A: The formation of multiple products is often due to a lack of selectivity in the protection reaction or the occurrence of side reactions.
-
Formation of Di-protected Species: It is possible to form 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose, especially if an excess of cyclohexanone and a longer reaction time are used.[7]
-
Causality: After the initial formation of the 1,2-cyclohexylidene acetal, the remaining free hydroxyl groups at the 5- and 6-positions can react with another molecule of cyclohexanone to form a second acetal.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of glucose relative to cyclohexanone can favor the formation of the mono-protected product.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC. Stop the reaction as soon as a significant amount of the desired product has formed and before the di-protected product becomes a major component.
-
-
-
Anomerization and Ring Isomerization: Glucose exists in equilibrium between its furanose and pyranose ring forms, as well as α and β anomers.[6][11]
-
Causality: The acidic reaction conditions can catalyze the interconversion between these different forms of glucose. While the furanose form is necessary for the formation of the 1,2-acetal, the more stable pyranose form may also be present and can potentially react to form other products.[6]
-
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: Running the reaction at lower temperatures may favor the kinetically preferred product. Conversely, allowing the reaction to proceed for longer at a slightly elevated temperature might favor the thermodynamically more stable product. Experimentation with reaction time and temperature is key.
-
-
Issue 3: Difficult Product Purification
Q: I have obtained a crude product mixture, but I am struggling to isolate the pure 1,2-O-Cyclohexylidene-α-D-glucofuranose. What are the best purification strategies?
A: Purification of carbohydrate derivatives can be challenging due to their polarity and the potential for similar physical properties among isomers.[6]
-
Recrystallization: This is often the most effective method for purifying the desired product, which is typically a white crystalline solid.[1][2]
-
Causality: The desired product often has a well-defined crystal lattice, allowing it to be separated from amorphous byproducts and unreacted starting materials upon cooling a saturated solution.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different solvent systems for recrystallization. A common starting point is a mixture of ethyl acetate and hexane or methanol.[10]
-
Proper Technique: Ensure the crude product is fully dissolved in the minimum amount of hot solvent. Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can sometimes induce crystallization.
-
-
-
Column Chromatography: If recrystallization is unsuccessful, silica gel column chromatography can be used.[10]
-
Causality: The different components of the reaction mixture will have varying affinities for the stationary phase (silica gel) and the mobile phase (eluent), allowing for their separation.
-
Troubleshooting Steps:
-
Solvent System Optimization: Use TLC to determine an appropriate eluent system that gives good separation between the desired product and impurities. A gradient of ethyl acetate in hexane is a common choice.[10]
-
Proper Loading and Elution: Ensure the column is packed properly and that the crude product is loaded in a concentrated band. Elute the column slowly to allow for effective separation.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is the furanose form of glucose required for this reaction? A1: The formation of the 1,2-cyclohexylidene acetal requires the hydroxyl groups at the C1 and C2 positions to be in a cis configuration, which is present in the α-D-glucofuranose form. In the more stable pyranose form, these hydroxyl groups are trans to each other, making the formation of a five-membered acetal ring sterically hindered.
Q2: Can I use other ketones besides cyclohexanone? A2: Yes, other ketones such as acetone can be used to form the corresponding isopropylidene acetal (1,2-O-isopropylidene-α-D-glucofuranose).[9][10] The choice of ketone can influence the stability and subsequent reactivity of the protecting group.
Q3: How can I confirm the structure of my final product? A3: The structure of 1,2-O-Cyclohexylidene-α-D-glucofuranose can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1] Comparison of the obtained spectra with literature data is the standard method for confirmation.
Q4: What are the safety precautions I should take during this synthesis? A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Concentrated acids are highly corrosive and should be handled with extreme care. Cyclohexanone is flammable and an irritant. Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Workflow and Data
Typical Experimental Protocol
A general procedure for the synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose is as follows:
-
To a flask containing cyclohexanone, add anhydrous D-glucose.
-
With vigorous stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may be gently heated to 35°C to increase the rate.[7]
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary Table
| Parameter | Value/Condition | Reference |
| Reactants | Anhydrous D-glucose, Cyclohexanone | [7] |
| Catalyst | Concentrated Sulfuric Acid | [7] |
| Temperature | 35°C | [7] |
| Monitoring | Thin Layer Chromatography (TLC) | [7] |
| Workup | Neutralization with NaHCO₃, Extraction | [8] |
| Purification | Recrystallization/Column Chromatography | [10] |
Visualizing the Workflow
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Modular Bioscience [modbiosci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. WO2001036435A1 - Glucofuranoses - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Cu–Al mixed oxide-catalysed multi-component synthesis of gluco- and allofuranose-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Large-Scale Synthesis of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose
Welcome to the technical support center for the synthesis of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the large-scale production of this versatile carbohydrate intermediate. Here, we synthesize field-proven insights and established protocols to provide a self-validating system for your experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing probable causes and actionable solutions to get your experiment back on track.
Problem 1: Low or Inconsistent Product Yield
Question: My reaction is resulting in a significantly lower yield than expected, or the yield varies drastically between batches. What are the likely causes and how can I improve it?
Answer:
Low and inconsistent yields are among the most frequent challenges in scaling up this synthesis. The root cause often lies in a few critical reaction parameters that become more sensitive at larger scales.
Probable Causes & Solutions:
-
Moisture Contamination: The acid-catalyzed acetalization reaction is reversible and highly sensitive to water. Any moisture present will shift the equilibrium back towards the starting materials (D-glucose and cyclohexanone), thereby reducing the yield.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried D-glucose and distill cyclohexanone and any solvents over an appropriate drying agent before use. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Ineffective Catalysis: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can lose activity, or its concentration might be suboptimal for the scale.
-
Solution: Use a fresh, high-purity acid catalyst. While strong acids like H₂SO₄ are effective, milder acids like p-toluenesulfonic acid (pTSA) or camphorsulfonic acid can offer better control and reduce degradation byproducts, particularly at scale.[1] Optimize the catalyst loading through small-scale trials before proceeding to the full-scale reaction.
-
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to an incomplete conversion of the starting material.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC).[2] The reaction should be allowed to proceed until the D-glucose spot is no longer visible. On a large scale, heat distribution can be uneven; ensure efficient stirring and use a temperature-controlled reaction vessel to maintain a consistent internal temperature.
-
-
Product Degradation: Prolonged exposure to strong acidic conditions, especially at elevated temperatures, can cause the product or starting material to degrade, forming tarry byproducts.
-
Solution: Neutralize the acid catalyst promptly upon reaction completion. This is typically done by adding a base like sodium bicarbonate or triethylamine until the pH is neutral. Work up the reaction mixture without delay.
-
Problem 2: Formation of Significant Byproducts, Primarily 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose
Question: My final product is contaminated with a significant amount of the di-substituted acetal. How can I improve the selectivity for the mono-substituted product?
Answer:
The formation of the di-cyclohexylidene derivative is a common selectivity issue, arising from the reaction of the free 5,6-diol group of the desired mono-acetal with another molecule of cyclohexanone.
Probable Causes & Solutions:
-
Stoichiometry and Reagent Ratios: Using a large excess of cyclohexanone drives the equilibrium towards the formation of the di-protected product.
-
Solution: Carefully control the stoichiometry. While a slight excess of cyclohexanone may be needed to drive the initial reaction, a large excess should be avoided. Aim for a molar ratio of D-glucose to cyclohexanone that favors mono-substitution (e.g., 1:1.1 to 1:1.5).
-
-
Reaction Time and Temperature: Longer reaction times and higher temperatures provide more opportunity for the secondary hydroxyls to react.
-
Solution: As mentioned previously, monitor the reaction closely by TLC. The goal is to stop the reaction as soon as the starting D-glucose is consumed but before significant amounts of the di-substituted product appear. Running the reaction at the lowest effective temperature can also help improve selectivity.
-
Problem 3: Difficulties with Product Isolation and Purification
Question: I'm struggling to crystallize the final product, or it purifies as a thick, intractable oil. What purification strategies are most effective?
Answer:
Isolation challenges often stem from the presence of residual starting materials, byproducts, or solvents that inhibit crystallization.
Probable Causes & Solutions:
-
Inhibitors of Crystallization: Unreacted cyclohexanone, di-substituted byproduct, and other minor impurities can act as crystallization inhibitors.
-
Solution: An efficient work-up is critical. After neutralization, thoroughly wash the organic extract to remove water-soluble impurities. If the crude product is an oil, purification by silica gel column chromatography is highly recommended.[3] A solvent system such as ethyl acetate/hexane can effectively separate the mono-substituted product from both the more polar unreacted glucose and the less polar di-substituted byproduct.
-
-
Improper Solvent System for Recrystallization: Using the wrong solvent will fail to produce a crystalline solid.
-
Solution: After chromatographic purification, select an appropriate solvent system for recrystallization. A binary solvent system, such as ethyl acetate-hexane or isopropanol-water, often yields high-purity crystals. Dissolve the compound in the minimum amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add the "poor" solvent (e.g., hexane) until turbidity persists. Allow the solution to cool slowly to promote the formation of well-defined crystals.
-
Problem 4: Scale-Up Inconsistencies and Safety Hazards
Question: A protocol that worked perfectly on a 1g scale is failing at the 100g scale. What factors do I need to consider for a successful and safe scale-up?
Answer:
Scaling up a chemical reaction is not merely about multiplying the reagents. Physical and thermal properties that are negligible at a small scale become critical at a large scale.[4]
Probable Causes & Solutions:
-
Heat Transfer and Temperature Control: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation much less efficient.[5] The acetalization reaction is exothermic, and poor heat control can lead to a runaway reaction, increased byproduct formation, and potential safety hazards.[5]
-
Solution: Use a jacketed reactor with a circulating heating/cooling system for precise temperature control. Add reagents, especially the acid catalyst, slowly and in a controlled manner to manage the exotherm.
-
-
Mixing and Mass Transfer: Inadequate mixing in a large vessel can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent results and byproduct formation.[5]
-
Solution: Magnetic stir bars are insufficient for large volumes. Use an overhead mechanical stirrer with an appropriately sized impeller to ensure the entire reaction mass is mixed homogeneously.
-
-
Extended Reaction and Work-up Times: Operations that are quick on a small scale, like filtration or solvent evaporation, can take significantly longer at a large scale, potentially exposing the product to prolonged stress.
-
Solution: Plan the logistics of the work-up in advance. Ensure that appropriately sized equipment (separatory funnels, rotary evaporators, filters) is available. The longer duration of each step must be factored into the process stability.
-
| Parameter | Lab Scale (1-10 g) | Pilot/Large Scale (100g - 1kg+) | Rationale for Change |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogenous mixing and heat distribution in large volumes.[5] |
| Heating/Cooling | Heating Mantle / Ice Bath | Jacketed Reactor with Chiller/Heater | Provides precise and uniform temperature control, crucial for managing exotherms. |
| Reagent Addition | All at once or via pipette | Addition Funnel / Metering Pump | Allows for controlled addition to manage reaction rate and temperature. |
| Safety | Standard Fume Hood | Walk-in Fume Hood, Blast Shield | The increased quantity of flammable solvents and potential for exotherm requires enhanced safety measures.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the acid-catalyzed formation of this compound?
The reaction proceeds via a standard acid-catalyzed acetal formation mechanism. First, the acid protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic. A hydroxyl group from D-glucose (typically the anomeric C1-OH) then attacks the activated carbonyl carbon. Following a proton transfer, the resulting hemiacetal undergoes acid-catalyzed dehydration to form an oxocarbenium ion. The adjacent C2-OH then attacks this ion intramolecularly, and after deprotonation, the stable five-membered 1,2-O-cyclohexylidene ring is formed.
Q2: Why is the five-membered furanose ring preferentially formed in this reaction, rather than the more stable six-membered pyranose ring?
While the glucopyranose form is thermodynamically more stable for free glucose in solution, the formation of the 1,2-cyclohexylidene acetal kinetically favors and "locks" the sugar into the furanose conformation. The cis-diol arrangement at the C1 and C2 positions in the alpha-D-glucofuranose form is sterically well-disposed to react with cyclohexanone to form a stable, five-membered dioxolane ring. This kinetic product is stable under the reaction conditions and does not readily revert to the pyranose form.
Q3: What are the recommended analytical methods for monitoring the reaction and characterizing the final product?
A combination of techniques is ideal for robust analysis.[6]
-
Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring. A typical mobile phase is 50-70% Ethyl Acetate in Hexane. D-glucose will remain at the baseline, while the product will have a higher Rf value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation. The ¹H NMR spectrum will show characteristic peaks for the cyclohexylidene group and the furanose sugar moiety.[6]
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the final product and quantifying any byproducts.[6]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the absence of a broad -OH stretch from unreacted diols and the presence of C-O stretches from the acetal.[6]
Experimental Protocol: Synthesis of this compound
This protocol is a representative method. Researchers should perform their own risk assessment and optimization based on their specific laboratory conditions and scale.
Materials:
-
Anhydrous D-glucose
-
Cyclohexanone (distilled)
-
Anhydrous Acetone (as solvent)
-
p-Toluenesulfonic acid (pTSA) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexane)
Workflow Diagram:
Sources
Technical Support Center: Recrystallization of 1,2-O-Cyclohexylidene-α-D-glucofuranose
Welcome to the technical support center for the purification of 1,2-O-Cyclohexylidene-α-D-glucofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the recrystallization of this compound. Here, we move beyond simple protocols to explain the underlying principles and offer robust troubleshooting solutions for common experimental challenges.
I. Understanding the Recrystallization of a Protected Sugar
1,2-O-Cyclohexylidene-α-D-glucofuranose is a key intermediate in carbohydrate chemistry, often used as a protected form of glucose in the synthesis of more complex molecules.[1][2][3][4][5] Its purity is paramount for the success of subsequent synthetic steps. Recrystallization is a powerful purification technique that relies on the differential solubility of the target compound and its impurities in a given solvent at different temperatures.[6][7]
The core principle is to dissolve the impure solid in a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain dissolved in the cooled solvent (the mother liquor) and are separated by filtration.[7]
However, as a sugar derivative, 1,2-O-Cyclohexylidene-α-D-glucofuranose presents unique challenges, including a tendency for "oiling out" and the need for careful solvent selection.[8]
II. Recommended Recrystallization Protocol
This protocol outlines a reliable method for the recrystallization of 1,2-O-Cyclohexylidene-α-D-glucofuranose, with a focus on using a mixed solvent system of ethyl acetate and petroleum ether or cyclohexane.
Materials and Equipment:
-
Crude 1,2-O-Cyclohexylidene-α-D-glucofuranose
-
Ethyl acetate (ACS grade or higher)
-
Petroleum ether (or Cyclohexane, ACS grade or higher)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethyl acetate, a solvent in which the compound is readily soluble. Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.[9]
-
Inducing Precipitation: While the solution is still warm, slowly add petroleum ether or cyclohexane (solvents in which the compound is poorly soluble) dropwise until a slight cloudiness (turbidity) persists.[9] This indicates that the solution is nearing its saturation point.
-
Redissolution: Add a few more drops of hot ethyl acetate until the cloudiness just disappears, ensuring a saturated solution at that temperature.[9]
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6][7]
-
Washing: Wash the crystals with a small amount of cold petroleum ether or cyclohexane to remove any remaining mother liquor.[6][7]
-
Drying: Dry the purified crystals, preferably under vacuum, to remove residual solvent.
Caption: Recrystallization workflow for 1,2-O-Cyclohexylidene-α-D-glucofuranose.
III. Troubleshooting Guide
Q1: My compound "oiled out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8][10][11] This is a common issue with sugar derivatives and can be caused by a high concentration of impurities or if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[11][12]
-
Immediate Action: Reheat the mixture to dissolve the oil. Add a small amount of the more soluble solvent (ethyl acetate in this case) to decrease the saturation level.[11] Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice.
-
Alternative Solvents: If oiling out persists, a different solvent system may be necessary. Consider a solvent with a lower boiling point.[13]
-
Seed Crystals: If you have a small amount of pure product, adding a "seed crystal" can initiate crystallization.[7][8]
Q2: I have a very low yield of crystals. What went wrong?
A2: A low yield can be frustrating. Here are some potential causes and solutions:
-
Excess Solvent: Using too much solvent will keep more of your product dissolved in the mother liquor even after cooling.[11] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Premature Crystallization: If crystals form too quickly in the hot solution (for instance, during hot filtration), you may lose a significant portion of your product. To prevent this, ensure your filtration apparatus is pre-heated and use a stemless funnel.[7]
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the precipitation of the solid.
Q3: No crystals are forming, even after cooling in an ice bath. What should I do?
A3: This is a sign of a supersaturated solution that is reluctant to crystallize.[7]
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod at the surface of the solution.[7] The small glass particles that are scraped off can act as nucleation sites.
-
Seed Crystals: As mentioned before, adding a seed crystal is a very effective method to induce crystallization.[7][8]
-
Reduce Solvent: It's possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then try cooling it again.[11]
Q4: The crystals are colored, but the pure compound should be white. How can I remove the color?
A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
IV. Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for recrystallizing 1,2-O-Cyclohexylidene-α-D-glucofuranose?
A: The ideal solvent is one in which the compound is very soluble at high temperatures and poorly soluble at low temperatures.[13] For 1,2-O-Cyclohexylidene-α-D-glucofuranose, a mixed solvent system like ethyl acetate/petroleum ether or ethyl acetate/cyclohexane often provides the best results.[9]
Q: How do I know if my product is pure after recrystallization?
A: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point that corresponds to the literature value. Impurities will typically cause the melting point to be lower and broader. Further characterization can be done using techniques like NMR spectroscopy.[1]
Q: Can I reuse the mother liquor?
A: The mother liquor will contain some of your dissolved product. You can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. However, this second crop will likely be less pure than the first.
V. Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethyl Acetate | 77 | Moderate | Good solvent for dissolving the compound when hot.[6][13] |
| Petroleum Ether | 30-60 | Non-polar | Used as an anti-solvent to induce precipitation.[7][13] |
| Cyclohexane | 81 | Non-polar | A good alternative to petroleum ether as an anti-solvent.[6][7] |
| Ethanol | 78 | Polar | Can be used, but the compound may have moderate solubility even when cold.[13] |
| Water | 100 | Very Polar | The compound is sparingly soluble in water.[2] |
References
-
Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
The Easy Guide to Prevent Sugar Crystallisation at Home. (2024, October 19). Alaqua INC. Retrieved from [Link]
-
Benzhydrol (recrystallisation). (2016, June 6). Random Experiments International. Retrieved from [Link]
-
Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. (n.d.). PrepChem.com. Retrieved from [Link]
- Process for purification of cyclohexane. (n.d.). Google Patents.
-
1,2-O-Cyclohexylidene-α-D-glucofuranose. (n.d.). Biological Control Network. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
How to Prevent Sugar Syrup from Forming Crystals (Plus, How to Fix It). (2025, April 7). wikiHow. Retrieved from [Link]
-
Cyclohexane is used as the recrystallization solvent to purify the... (2022, April 6). Transtutors. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
'Cyclohexane is used as the recrystallization solvent to purify the triph.. (2025, March 4). Filo. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Recrystallization of Sugar. (n.d.). IU Pressbooks. Retrieved from [Link]
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Biological Control Network [biological-control.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1,2-O-CYCLOHEXYLIDENE-ALPHA-D-GLUCOFURANOSE | 16832-21-6 [amp.chemicalbook.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. echemi.com [echemi.com]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cyclohexylidene Acetal Formation in Carbohydrate Chemistry
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for sugar chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize cyclohexylidene acetals as protecting groups for carbohydrates. Here, we address common and complex side reactions, offering troubleshooting advice and in-depth mechanistic explanations to enhance the efficiency and predictability of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should expect when forming cyclohexylidene acetals on sugars?
The most frequently encountered side reactions include the formation of regioisomeric acetals (e.g., protecting different diol pairs), incomplete reactions leading to mono-acetal products, acid-catalyzed degradation of the sugar backbone, and the formation of anhydro sugars.[1][2][3] The specific side products depend heavily on the sugar's stereochemistry and the reaction conditions employed.
Q2: My reaction mixture is turning dark brown, but TLC shows some product. What is happening?
A dark brown or black reaction mixture typically indicates sugar degradation or polymerization. This is often caused by overly harsh acidic conditions (e.g., high concentration of a strong acid catalyst) or excessive heat.[4] Sugars, particularly under strong acid catalysis, can eliminate water and undergo further reactions to form complex, colored byproducts.[4]
Troubleshooting Steps:
-
Reduce Catalyst Concentration: Titrate the amount of acid catalyst used. Often, only a catalytic amount is necessary.
-
Use a Milder Catalyst: Switch from a strong mineral acid like H₂SO₄ to a milder Lewis acid (e.g., CuSO₄, ZnCl₂) or an acid catalyst like p-toluenesulfonic acid (p-TsOH).
-
Lower the Reaction Temperature: Run the reaction at a lower temperature for a longer duration to minimize degradation pathways.
Q3: Why is my yield of the desired di-O-cyclohexylidene acetal consistently low?
Low yields can stem from several factors, often related to reaction equilibrium or incomplete conversion.
-
Presence of Water: Acetal formation is a reversible reaction where water is a byproduct.[5][6] Any water present in the reagents or generated during the reaction can push the equilibrium back towards the starting materials, preventing the reaction from reaching completion.
-
Insufficient Reagent: An inadequate amount of the cyclohexanone source (e.g., cyclohexanone, cyclohexanone dimethyl acetal) can lead to incomplete protection.
-
Steric Hindrance: The target diol may be sterically hindered, slowing down the reaction rate and leading to incomplete conversion within the given timeframe.
-
Suboptimal Catalyst: The chosen acid catalyst may not be effective enough to promote the reaction efficiently under your conditions.
Q4: How do I choose the right reaction conditions to favor one regioisomer over another?
The regioselectivity of acetal formation is governed by the principles of kinetic versus thermodynamic control.[7][8][9]
-
Thermodynamic Product: This is the most stable acetal, which is typically a six-membered ring (1,3-dioxane) formed across a cis-diol, such as the 4,6-hydroxyls of a glucopyranoside.[10] To favor this product, use higher temperatures and longer reaction times to allow the reaction to reach equilibrium.
-
Kinetic Product: This is the acetal that forms the fastest, which is often a five-membered ring (1,3-dioxolane) across a sterically accessible diol. To favor this product, use lower temperatures and shorter reaction times.[7][11]
The choice of catalyst can also influence regioselectivity, with some chiral phosphoric acids showing high selectivity for specific hydroxyl groups.[3][12]
Troubleshooting Guides for Specific Issues
Issue 1: Formation of Multiple Isomeric Acetals (Regioselectivity)
Q: My reaction on methyl α-D-mannopyranoside is giving me a mixture of the 2,3- and 4,6-di-O-cyclohexylidene products. How can I improve the selectivity for the 4,6-isomer?
Underlying Cause: This is a classic case of kinetic vs. thermodynamic control. The 2,3-O-cyclohexylidene acetal is often the kinetic product because the cis-2,3-diol is highly reactive. However, the 4,6-O-cyclohexylidene acetal, which forms a stable chair-like 1,3-dioxane ring, is the thermodynamic product.
Troubleshooting Protocol:
-
Reaction Setup:
-
Dissolve methyl α-D-mannopyranoside in anhydrous N,N-dimethylformamide (DMF).
-
Add cyclohexanone and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
-
Drive to Thermodynamic Equilibrium:
-
Heat the reaction mixture to a higher temperature (e.g., 60-80 °C). This provides the energy needed to reverse the formation of the kinetic 2,3-acetal and allow the system to settle into the more stable 4,6-acetal state.[9]
-
Extend the reaction time (e.g., 12-24 hours), monitoring by TLC until the kinetic spot disappears and the thermodynamic product spot maximizes.
-
-
Ensure Anhydrous Conditions: Use a Dean-Stark trap or add activated molecular sieves to rigorously remove water, which drives the equilibrium toward the acetal products.[5][6]
Data Summary Table:
| Condition | Favored Product | Ring Size | Control Type |
| Low Temp (-20 to 0 °C), Short Time | 2,3-O-cyclohexylidene | 5-membered | Kinetic |
| High Temp (60 to 80 °C), Long Time | 4,6-O-cyclohexylidene | 6-membered | Thermodynamic |
Visualizing Kinetic vs. Thermodynamic Control
Caption: Energy profile showing pathways to the kinetic and thermodynamic products.
Issue 2: Formation of Anhydro Sugars
Q: I've isolated a byproduct that mass spectrometry identifies as my starting sugar minus a molecule of water. How did this anhydro sugar form?
Underlying Cause: Anhydro sugars are formed by the intramolecular elimination of water.[2] Under acidic conditions, a hydroxyl group can be protonated to form a good leaving group (H₂O). A suitably positioned backside hydroxyl group can then attack the carbon, displacing water and forming an intramolecular ether linkage (an epoxide or larger ring). This is particularly common in rigid pyranose systems where hydroxyl groups are held in favorable positions for intramolecular attack.
Mechanism of Anhydro Sugar Formation
Caption: Simplified mechanism for acid-catalyzed anhydro sugar formation.
Preventative Measures:
-
Milder Conditions: Use the mildest possible acidic catalyst and the lowest effective temperature to disfavor the high-energy protonation and elimination pathway.
-
Protecting Group Strategy: If a specific hydroxyl group is known to be problematic (e.g., the C6-OH in glucose leading to 1,6-anhydroglucose), consider protecting it with a different group before proceeding with the cyclohexylidene acetal formation.[1][13]
-
Control Reaction Time: Over-extending the reaction time, especially at high temperatures, can increase the likelihood of anhydro sugar formation. Stop the reaction as soon as the desired product is formed.
Issue 3: Troubleshooting Workflow for Low Yield
Q: I'm getting a low yield of my desired product. How should I systematically troubleshoot this?
Systematic Troubleshooting Protocol:
This workflow provides a structured approach to identifying and resolving the root cause of low product yield.
Step 1: Verify Reagent Quality and Stoichiometry
-
Action: Ensure all reagents are anhydrous. Use freshly distilled cyclohexanone and dry solvent. Confirm that at least two equivalents of the cyclohexanone source are used per diol to be protected.
-
Rationale: Water inhibits the reaction.[6] Insufficient acetal source will naturally lead to incomplete reaction.
Step 2: Optimize Water Removal
-
Action: If not already in use, add activated 4Å molecular sieves to the reaction flask. Alternatively, for solvents that form an azeotrope with water (like benzene or toluene), use a Dean-Stark apparatus.
-
Rationale: Actively removing the water byproduct drives the reaction equilibrium towards the product side, significantly improving yield.[5][6]
Step 3: Screen Acid Catalysts
-
Action: Set up small-scale parallel reactions to compare different acid catalysts.
-
A) p-Toluenesulfonic acid (p-TsOH)
-
B) Camphorsulfonic acid (CSA)
-
C) Anhydrous Copper (II) Sulfate (CuSO₄)
-
D) Iodine (I₂)
-
-
Rationale: Different substrates have different sensitivities and reactivities. A milder Lewis acid like CuSO₄ might prevent degradation seen with p-TsOH, while CSA might offer a better solubility profile.
Step 4: Adjust Temperature and Time
-
Action: Evaluate the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C). Monitor each by TLC at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Rationale: Finding the "sweet spot" for temperature is critical. Too low, and the reaction may be impractically slow; too high, and degradation or side reactions may dominate.[4][7]
Troubleshooting Workflow Diagram
Caption: A systematic workflow for diagnosing and fixing low-yield reactions.
References
-
Khan Academy. (n.d.). Cyclic hemiacetals and hemiketals. Available at: [Link]
-
Waylander, J. (2018). Acetal Formation Mechanism. Chemistry Stack Exchange. Available at: [Link]
-
Chemistry LibreTexts. (2019). 14.3: Acetal Formation. Available at: [Link]
-
Biswas, D., et al. (2023). A Silver‐Catalyzed Modular Intermolecular Access to 6,6‐Spiroketals. Advanced Synthesis & Catalysis. Available at: [Link]
-
Fairweather, J. K., et al. (2016). Selective anomeric acetylation of unprotected sugars in water. Chemical Science. Available at: [Link]
-
Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Cimini, M., et al. (n.d.). Chemistry of Anhydro Sugars. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available at: [Link]
-
Hunt, I. (n.d.). Ch25: Acetals and Ketals in sugars. University of Calgary. Available at: [Link]
-
ResearchGate. (n.d.). Spiroketal synthesis by intramolecular ring‐opening of a functionalized.... Available at: [Link]
-
Chemistry LibreTexts. (2024). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Available at: [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Available at: [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Available at: [Link]
-
Mondal, D., et al. (2022). Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Available at: [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Cellulose acetate. Available at: [Link]
-
Magnier, E., et al. (n.d.). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. PubMed Central. Available at: [Link]
-
Yoshida, N., & Huang, C. (2018). Chemistry of 1,2-Anhydro Sugars. CHIMIA. Available at: [Link]
-
YouTube. (2024). Lec10 - Alkylation and Acetylation of Sugars. Available at: [Link]
-
ACS Publications. (n.d.). Chemistry of spiroketals. Chemical Reviews. Available at: [Link]
-
Chemistry LibreTexts. (2020). 2.4.1.4: A4. Formation of Hemiacetals, Acetals, and Disaccharides. Available at: [Link]
-
Kumar, A., et al. (n.d.). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PubMed Central. Available at: [Link]
-
Ye, X.-S., & Zhang, Y.-M. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PubMed Central. Available at: [Link]
-
Sugar industry Knowledge & Technology. (2022). Sucrose Decomposition in Acid and Alkaline Solutions & Losses in Sugar Manufacturing. YouTube. Available at: [Link]
-
Demchenko, A. V., & Yashin, V. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of cyclohexanone dimethyl acetal. Available at: [Link]
-
ChemRxiv. (n.d.). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Prot. Available at: [Link]
-
Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Available at: [Link]
-
Kricheldorf, H. R. (2006). “Sugar Diols” as Building Blocks of Polycondensates. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). De Novo Enantioselective Synthesis of Hexafluorinated d-Glucose. Available at: [Link]
-
Chemistry LibreTexts. (2023). Addition of Alcohols to form Hemiacetals and Acetals. Available at: [Link]
-
Jayakanthan, S., et al. (2018). Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives. PubMed. Available at: [Link]
-
Chemistry. (n.d.). Glucose Hemi-Acetal & Acetal(Glycoside) Formation. Available at: [Link]
-
ResearchGate. (n.d.). Sugar Fragmentation in the Maillard Reaction Cascade: Isotope Labeling Studies on the Formation of Acetic Acid by a Hydrolytic β-Dicarbonyl Cleavage Mechanism. Available at: [Link]
Sources
- 1. Selective anomeric acetylation of unprotected sugars in water - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04667C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and self-assembling properties of 4,6-O-benzylidene acetal protected D-glucose and D-glucosamine β-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chimia.ch [chimia.ch]
Technical Support Center: Optimization of Acid Catalyst for 1,2-O-Cyclohexylidene-alpha-D-glucofuranose Synthesis
Welcome to the technical support center for the synthesis of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this critical protection reaction in carbohydrate chemistry.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of synthesizing this compound?
A1: The synthesis of this compound is a crucial step in carbohydrate chemistry. It serves as a method to selectively protect the 1- and 2-position hydroxyl groups of D-glucose.[1] This protection locks the glucose molecule into its furanose form, a five-membered ring structure, which is often a necessary intermediate for the synthesis of various carbohydrate derivatives and glycosides.[1]
Q2: Why is an acid catalyst necessary for this reaction?
A2: An acid catalyst is essential to facilitate the formation of the cyclic acetal. The reaction mechanism involves the protonation of the carbonyl oxygen of cyclohexanone, which activates it for nucleophilic attack by the hydroxyl groups of glucose. The acid also catalyzes the subsequent dehydration step, leading to the formation of the stable 1,2-O-cyclohexylidene ring.[2][3]
Q3: What are the most common acid catalysts used for this synthesis?
A3: A variety of acid catalysts can be employed. The most common include strong protic acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[4] Lewis acids such as zinc chloride (ZnCl₂) and ferric chloride (FeCl₃) can also be used.[5] In recent years, solid acid catalysts like montmorillonite clays have gained attention for their ease of separation and potential for reuse.[6]
Q4: How does the choice of acid catalyst impact the reaction?
A4: The choice of catalyst can significantly influence reaction time, yield, and the formation of side products. Stronger acids like H₂SO₄ often lead to faster reaction rates but may also promote side reactions if not carefully controlled.[7] Solid acids can offer milder reaction conditions and easier workup procedures. Chiral phosphoric acids have also been explored for regioselective acetalization, although this is more pertinent when multiple diol pairs are available for protection.[8][9]
Q5: What are the typical challenges encountered during this synthesis?
A5: Common challenges include low yields, the formation of undesired side products (such as the corresponding pyranose isomer or di-protected products), and difficulties in product purification.[4][5][10] The reaction can also be sensitive to moisture, which can hydrolyze the formed acetal.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and its derivatives.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of the Desired Product | Incomplete Reaction: Insufficient reaction time, low temperature, or inadequate catalyst loading. | Optimize reaction conditions by incrementally increasing the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the appropriate catalyst loading is used. |
| Catalyst Deactivation: Presence of basic impurities or excess water in the reaction mixture. | Use anhydrous solvents and reagents. Consider adding a dehydrating agent like anhydrous copper(II) sulfate.[7] | |
| Equilibrium Favoring Reactants: The formation of the acetal is a reversible process. | Remove water as it is formed, for example, by using a Dean-Stark apparatus, to drive the equilibrium towards the product. | |
| Formation of Multiple Products | Formation of Pyranose Isomer: The thermodynamically more stable six-membered pyranose ring can form. | The furanose form is often the kinetically favored product.[11] Use milder reaction conditions (lower temperature, less harsh catalyst) to favor the kinetic product. |
| Formation of Di-cyclohexylidene Product (1,2:5,6-di-O-Cyclohexylidene-α-D-glucofuranose): Excess cyclohexanone or prolonged reaction times can lead to the protection of the 5,6-diol as well. | Use a stoichiometric amount or a slight excess of cyclohexanone relative to D-glucose. Carefully monitor the reaction by TLC to stop it once the desired mono-protected product is predominantly formed.[12] | |
| Difficult Product Purification | Co-elution of Starting Material and Product: D-glucose and the product may have similar polarities, making chromatographic separation challenging. | Ensure the reaction goes to completion to minimize residual D-glucose. A thorough aqueous workup can help remove the highly water-soluble glucose. Recrystallization from a suitable solvent system can be an effective purification method.[4] |
| Oily Product Instead of Crystalline Solid: Presence of impurities or residual solvent. | The product is typically a white crystalline solid.[1][4] If an oil is obtained, attempt to induce crystallization by trituration with a non-polar solvent like hexane or by cooling. Further purification by column chromatography may be necessary. | |
| Reaction Fails to Initiate | Poor Quality of Reagents: D-glucose may contain moisture. Cyclohexanone may have oxidized. | Use freshly opened or properly stored anhydrous D-glucose. Purify cyclohexanone by distillation if necessary. |
| Inactive Catalyst: The acid catalyst may be old or degraded. | Use a fresh batch of the acid catalyst. For solid acids, ensure they have been properly activated according to the manufacturer's instructions. |
Visualizing the Troubleshooting Workflow
Caption: A troubleshooting workflow for identifying and resolving common issues.
III. Experimental Protocols
Protocol 1: Synthesis using Sulfuric Acid as Catalyst
This protocol is a widely used and effective method for the preparation of this compound.
Materials:
-
D-glucose (anhydrous)
-
Cyclohexanone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Copper(II) Sulfate (optional, as a dehydrating agent)
-
Sodium Bicarbonate (for neutralization)
-
Dichloromethane (for extraction)
-
Water (for washing)
Procedure:
-
In a suitable reaction vessel, prepare a suspension of anhydrous D-glucose (1.0 eq) in cyclohexanone (5-10 eq).
-
With vigorous stirring, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension at room temperature.
-
(Optional) Add anhydrous copper(II) sulfate to the reaction mixture to act as a dehydrating agent.
-
Continue to stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane). The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, neutralize the mixture by adding solid sodium bicarbonate until the effervescence ceases.
-
Filter off the inorganic salts and evaporate the excess cyclohexanone under reduced pressure.
-
Partition the resulting residue between dichloromethane and water.
-
Separate the organic layer, wash it with water, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure this compound as a white crystalline solid.
Protocol 2: Synthesis using a Solid Acid Catalyst (e.g., Montmorillonite Clay)
This method offers a greener alternative with a simpler workup.
Materials:
-
D-glucose (anhydrous)
-
Cyclohexanone
-
Montmorillonite K-10 clay (activated)
-
Methanol (for washing the catalyst)
-
Ethyl acetate (for extraction)
Procedure:
-
Activate the Montmorillonite K-10 clay by heating it at 120 °C under vacuum for 4 hours.
-
In a round-bottom flask, combine anhydrous D-glucose (1.0 eq), cyclohexanone (5-10 eq), and the activated Montmorillonite K-10 clay (e.g., 20% by weight of glucose).
-
Heat the reaction mixture with stirring to a specified temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the catalyst.
-
Wash the catalyst with methanol or ethyl acetate.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the crude product as described in Protocol 1. The filtered catalyst can potentially be reactivated and reused.
Visualizing the Reaction Mechanism
Caption: The acid-catalyzed mechanism for the formation of the cyclic acetal.
IV. References
-
Diol - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Wang, S., Zhelavskyi, O., Lee, J., Argüelles, A. J., Khomutnyk, Y., Mensah, E., Guo, H., Hourani, R., Zimmerman, P. M., & Nagorny, P. (2020). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. Journal of the American Chemical Society, 142(34), 14493–14505. [Link]
-
Glucofuranoses. (2001). Google Patents.
-
Wang, S., Zhelavskyi, O., Lee, J., Argüelles, A. J., Khomutnyk, Y., Mensah, E., Guo, H., Hourani, R., Zimmerman, P. M., & Nagorny, P. (2020). Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. ChemRxiv. [Link]
-
Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
-
Diols: Nomenclature, Preparation, and Reactions. (n.d.). Chemistry Steps. Retrieved January 13, 2026, from [Link]
-
Belouadah, Z., & Chikh, K. (2017). Design for Carbohydrate Syntesis: Transformation, Cyclization and Separation of β-D- Glucofuranose and β-D-Glucopyranose by In -. Natural Sciences Publishing. [Link]
-
Ferrières, V., Legentil, L., & Lemiègre, L. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. In ResearchGate. [Link]
-
Cu–Al mixed oxide-catalysed multi-component synthesis of gluco- and allofuranose-linked 1,2,3-triazole derivatives. (2020). National Institutes of Health. [Link]
-
Troubleshooting Guides. (n.d.). Bionano Genomics. Retrieved January 13, 2026, from [Link]
-
Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. (n.d.). PrepChem.com. Retrieved January 13, 2026, from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Diol - Wikipedia [en.wikipedia.org]
- 3. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 4. glycodepot.com [glycodepot.com]
- 5. WO2001036435A1 - Glucofuranoses - Google Patents [patents.google.com]
- 6. naturalspublishing.com [naturalspublishing.com]
- 7. Cu–Al mixed oxide-catalysed multi-component synthesis of gluco- and allofuranose-linked 1,2,3-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Incomplete Deprotection of the Cyclohexylidene Group
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the removal of cyclohexylidene protecting groups. Cyclohexylidene ketals are valuable for the protection of 1,2- and 1,3-diols, particularly in carbohydrate and nucleoside chemistry, due to their relative stability. However, their deprotection can sometimes be incomplete, leading to low yields and purification difficulties. This resource provides in-depth, experience-based solutions to common issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My cyclohexylidene deprotection is sluggish and incomplete. What are the most common reasons for this?
Incomplete deprotection is a frequent challenge. The primary reasons often relate to the reaction conditions and the nature of the substrate itself. Here are the most common culprits:
-
Insufficient Acid Strength or Concentration: The acid catalyst may be too weak or too dilute to efficiently promote hydrolysis.
-
Suboptimal Solvent System: The choice of solvent is critical for both substrate solubility and facilitating the hydrolytic process.
-
Low Reaction Temperature: Like many reactions, the rate of deprotection is often temperature-dependent.
-
Steric Hindrance: The steric environment around the cyclohexylidene group can significantly impede the approach of the acid and water.
-
Insufficient Water: As a hydrolysis reaction, water is a key reagent. Its absence or low concentration can stall the reaction.
Q2: I'm using a standard acidic condition (e.g., acetic acid/water), but the reaction is not going to completion. What should I try next?
When standard conditions fail, a systematic approach to optimization is necessary. Here's a logical progression of troubleshooting steps:
-
Increase Acid Strength: If 80% acetic acid is not effective, consider switching to a stronger acid like trifluoroacetic acid (TFA) at a low concentration (e.g., 10-20% in a co-solvent).[1] For more resistant substrates, dilute mineral acids such as HCl or H₂SO₄ can be employed, but with caution, as they can promote side reactions.[1]
-
Elevate the Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to drive the deprotection to completion. Monitor the reaction closely by TLC to avoid decomposition.
-
Optimize the Solvent System: Ensure your substrate is fully dissolved. If you are using an aqueous acid, adding a co-solvent like tetrahydrofuran (THF) or dioxane can improve solubility.[1] For some Lewis acid-catalyzed deprotections, dichloromethane is an effective solvent.[2][3]
-
Consider a Lewis Acid Catalyst: Lewis acids can be highly effective for ketal deprotection. Reagents like SnCl₄ with the assistance of water, or bismuth nitrate have been shown to efficiently cleave ketals under mild conditions.[2][3]
Q3: Are there non-acidic methods to deprotect a cyclohexylidene group, especially if my compound is acid-sensitive?
Yes, several methods avoid strongly acidic conditions, which is crucial when your substrate contains other acid-labile protecting groups like Boc or trityl ethers.[1]
-
Iodine in Acetone: This system operates under neutral conditions and can be highly efficient for deprotecting acetals and ketals.[4] The reaction is often rapid, occurring within minutes at room temperature.[4]
-
Reductive Cleavage: Reagents like diisobutylaluminium hydride (DIBAL-H) can reductively open the ketal, yielding a mono-protected diol. This can be a useful strategy if selective access to one of the hydroxyl groups is desired.
-
Oxidative Cleavage: N-bromosuccinimide (NBS) is a reagent that can be used for the oxidative cleavage of ketals.[1]
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of common problems and their solutions, presented in a tabular format for easy reference.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient acid strength or concentration. 2. Low reaction temperature. 3. Inadequate reaction time. 4. Poor substrate solubility. | 1. Increase the concentration of the current acid or switch to a stronger acid (e.g., from acetic acid to TFA).[1] 2. Gradually increase the reaction temperature (e.g., from room temperature to 40-50 °C) while monitoring for side products. 3. Extend the reaction time, monitoring progress by TLC or LC-MS. 4. Add a co-solvent like THF or dioxane to improve solubility in aqueous acid.[1] |
| Side Product Formation | 1. Acyl Group Migration: Under acidic conditions, acyl protecting groups (e.g., acetate, benzoate) can migrate between adjacent hydroxyls.[1] 2. Elimination Reactions: The presence of a good leaving group beta to a proton can lead to elimination. 3. Re-protection: The liberated cyclohexanone can potentially re-form the ketal if not effectively removed from the reaction equilibrium. | 1. Use milder deprotection conditions (e.g., weaker acid, lower temperature). Consider non-acidic methods if migration is severe. 2. Buffer the reaction mixture or use non-acidic deprotection methods. 3. For reactions at equilibrium, using a biphasic system or a method that consumes the ketone can be beneficial. |
| Low Yield | 1. Substrate decomposition under harsh acidic conditions. 2. Physical loss of product during workup. 3. Incomplete reaction (see above). | 1. Screen a panel of milder acids or switch to a non-acidic deprotection method.[4] 2. Ensure proper pH adjustment during extraction and use an appropriate organic solvent. 3. Address the root cause of the incomplete reaction as detailed in the first row. |
Experimental Protocols
Protocol 1: Standard Acidic Deprotection with Acetic Acid
This is a common starting point for cyclohexylidene deprotection.
-
Dissolve the cyclohexylidene-protected compound (1.0 mmol) in a mixture of acetic acid and water (e.g., 8:2 v/v, 10 mL).
-
Stir the solution at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), staining with a suitable agent like p-anisaldehyde or potassium permanganate.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diol.
Protocol 2: Deprotection under Neutral Conditions using Iodine in Acetone
This protocol is ideal for substrates with acid-sensitive functional groups.[4]
-
Dissolve the cyclohexylidene-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature. The reaction is often complete within 5-30 minutes. Monitor by TLC.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected diol.[4]
Mechanistic Insights & Troubleshooting Logic
A clear understanding of the reaction mechanism is fundamental to effective troubleshooting.
Acid-Catalyzed Deprotection Mechanism
The deprotection of a cyclohexylidene ketal is an equilibrium-driven, acid-catalyzed hydrolysis.
Caption: Acid-catalyzed hydrolysis of a cyclohexylidene ketal.
This mechanism highlights why the presence of both acid and water is crucial. An incomplete reaction can be seen as a failure to sufficiently shift the equilibrium to the right.
Troubleshooting Workflow
When faced with an incomplete deprotection, a logical workflow can save time and resources.
Caption: A logical workflow for troubleshooting incomplete deprotection.
References
-
ResearchGate. (n.d.). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetonitrile, cyclohexylidene-. Retrieved from [Link]
-
Organic Chemistry Portal. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Retrieved from [Link]
-
MDPI. (2022). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Retrieved from [Link]
-
NIH. (2023). Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]
Sources
preventing the formation of anomers during glycosylation with 1,2-O-Cyclohexylidene-alpha-D-glucofuranose derivatives
Welcome to the technical support center dedicated to addressing a critical challenge in carbohydrate chemistry: controlling stereoselectivity in glycosylation reactions involving 1,2-O-cyclohexylidene-α-D-glucofuranose donors. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in preventing the formation of anomeric mixtures. Here, we provide in-depth, field-proven insights, troubleshooting protocols, and mechanistic explanations to help you achieve high yields of the desired anomer.
Understanding the Core Challenge: Anomer Formation
Glycosylation is a cornerstone of carbohydrate synthesis, but achieving stereocontrol at the anomeric center remains a significant hurdle.[1] The formation of an undesired anomer not only reduces the yield of the target compound but also introduces complex purification challenges.[2]
With 1,2-O-cyclohexylidene-α-D-glucofuranose derivatives, the furanose ring and the rigid cyclohexylidene group create a unique stereoelectronic environment. Unlike many pyranoside systems, there is no participating group at the C-2 position to direct the incoming nucleophile (the glycosyl acceptor).[1][3] Consequently, the reaction often proceeds through a mechanism with significant SN1 character, involving a planar oxocarbenium ion intermediate.[2] This intermediate can be attacked by the acceptor from either the α- or β-face, leading to a mixture of anomers.[1][2]
The final α:β ratio is a delicate balance of multiple competing factors, including the stability of the intermediates, the nucleophilicity of the acceptor, and the precise reaction conditions.[4][5][6] This guide will help you systematically dissect and control these factors.
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a problem in my glycosylation? A1: Anomerization is the formation of a mixture of stereoisomers (anomers) at the anomeric carbon (C-1) during your glycosylation reaction. These are designated as alpha (α) or beta (β). This loss of stereocontrol is problematic because it complicates product purification, significantly reduces the yield of your desired molecule, and can result in products with incorrect stereochemistry, which may impact biological activity.[2]
Q2: What is the primary cause of poor anomeric selectivity with my 1,2-O-cyclohexylidene protected donor? A2: The primary cause is the lack of a neighboring participating group at the C-2 position. The 1,2-O-cyclohexylidene group locks the C-2 oxygen, preventing it from shielding one face of the anomeric center during the reaction. This allows the reaction to proceed via an SN1-like pathway, forming a planar oxocarbenium ion that is susceptible to attack from both sides.[1][2]
Q3: How does the furanose structure contribute to this challenge compared to a pyranose? A3: Furanoside chemistry presents distinct challenges. The five-membered ring is more flexible than a pyranose ring, but the fusion with the rigid cyclohexylidene ring system imparts significant conformational constraints. This specific conformation influences the stability and reactivity of the oxocarbenium ion intermediate, making stereochemical prediction less straightforward than in well-behaved pyranoside systems.[7]
Q4: Can the anomeric effect guarantee I get the α-anomer? A4: While the anomeric effect thermodynamically favors the α-anomer (axial orientation of the glycosidic bond), it is not an absolute guarantee of stereoselectivity.[1][8] Kinetic factors often dominate, especially at low temperatures. If the transition state leading to the β-anomer is lower in energy, the β-product may form faster and become the major product under kinetic control.[9]
Troubleshooting Guide: From Anomeric Mixtures to Single Products
This section provides a systematic approach to troubleshoot and optimize your glycosylation reactions.
Problem: Poor Diastereoselectivity (Significant Anomeric Mixture Observed)
This is the most common issue, where both α and β anomers are formed in substantial quantities (e.g., ratios from 1:1 to 4:1).
Potential Cause 1: Sub-optimal Reaction Temperature
Scientific Rationale: Temperature directly influences the reaction's position on the kinetic-thermodynamic spectrum.[5][9] Higher temperatures tend to favor the thermodynamically more stable product (often the α-anomer due to the anomeric effect), but can also provide enough energy to overcome the activation barriers for both pathways, leading to mixtures.[8] Conversely, very low temperatures can "freeze" the reaction in favor of the kinetically preferred product, which may be the α or β anomer depending on the specific substrates and reagents.[3]
Recommended Solution: Systematic Temperature Variation
A disciplined temperature screen is the first and often most effective optimization step.
Protocol 1: Low-Temperature Screening for Kinetic Control
-
Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve your 1,2-O-cyclohexylidene-α-D-glucofuranose donor (1.0 equiv.) and glycosyl acceptor (1.2-1.5 equiv.) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Activator Addition: While maintaining the temperature at -78 °C, slowly add your chosen Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂) dropwise.
-
Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Analysis: If the reaction is successful, quench, work up, and determine the anomeric ratio using ¹H NMR spectroscopy by integrating the signals of the anomeric protons.[10]
-
Iteration: If -78 °C is too slow or provides no selectivity, repeat the experiment at incrementally higher temperatures (e.g., -60 °C, -40 °C, -20 °C, 0 °C).
Potential Cause 2: Inappropriate Solvent Choice
Scientific Rationale: The solvent plays a critical role in stabilizing or destabilizing the charged intermediates formed during glycosylation.[6]
-
Ethereal solvents (e.g., diethyl ether, THF, dioxane) can coordinate to the oxocarbenium ion. This can influence the trajectory of the incoming nucleophile, often favoring the formation of the α-anomer.[9]
-
Nitrile solvents (e.g., acetonitrile) can participate in the reaction, forming a transient α-nitrilium ion intermediate. This intermediate forces the acceptor to attack from the β-face, leading to the 1,2-trans product. While this is a powerful tool in pyranoside chemistry, its effect on furanosides should be empirically tested.
-
Non-participating solvents like dichloromethane (DCM) and toluene provide a relatively neutral environment where other factors (temperature, catalyst) have a more pronounced effect.[8]
Recommended Solution: Solvent Screening
Evaluate a panel of solvents with varying polarities and coordinating abilities.
| Solvent | Typical Effect on Selectivity | Rationale |
| Dichloromethane (DCM) | General starting point, often low selectivity. | Non-coordinating, allows intrinsic reactivity to dominate.[8] |
| Diethyl Ether (Et₂O) | Often increases α-selectivity. | Oxygen lone pairs can coordinate the oxocarbenium ion.[9] |
| Toluene | Can favor α-selectivity. | Less polar environment can enhance the anomeric effect.[8] |
| Acetonitrile (MeCN) | May favor β-selectivity. | Potential for solvent participation via a nitrilium ion intermediate.[4][11] |
Problem: Predominant Formation of the Undesired Anomer
This occurs when the reaction is selective, but for the wrong stereoisomer.
Potential Cause: Dominance of SN1 or SN2 Pathway
Scientific Rationale: The stereochemical outcome is intimately linked to the reaction mechanism. A pure SN2 reaction results in inversion of configuration at the anomeric center, while a pure SN1 reaction proceeds through a planar intermediate leading to mixtures.[4][12] The choice of Lewis acid can significantly influence which pathway is favored.[13][14]
-
Strong, oxophilic Lewis acids (e.g., TMSOTf, Sc(OTf)₃) rapidly generate the oxocarbenium ion, pushing the reaction towards an SN1 pathway.[14]
-
Weaker or bulkier Lewis acids may coordinate to the leaving group without full dissociation, promoting a more SN2-like displacement.
Recommended Solution: Screen Lewis Acid Promoters
Changing the Lewis acid is a powerful strategy to alter the reaction mechanism and thus the stereochemical outcome.
Protocol 2: Lewis Acid Screening
-
Baseline: Use the conditions from your best result in the temperature/solvent screen as the starting point.
-
Lewis Acid Panel: Set up parallel reactions using a panel of Lewis acids.
-
Execution: At the optimized temperature, add 1.1 equivalents of the selected Lewis acid to the solution of your donor and acceptor.
-
Monitoring & Analysis: Monitor each reaction by TLC. Upon completion, quench appropriately (e.g., with pyridine or saturated NaHCO₃ solution), work up, and analyze the α:β ratio by ¹H NMR.
| Lewis Acid | Class | Potential Impact on Selectivity |
| BF₃·OEt₂ | Common, moderately strong | Versatile, outcome is highly substrate-dependent.[15] |
| TMSOTf | Strong, highly oxophilic | Often promotes SN1 pathways, can lead to mixtures or thermodynamic product.[14] |
| Sc(OTf)₃ | Strong, water-tolerant | Can be highly effective; selectivity depends on coordination.[15] |
| FeCl₃ | Mild, inexpensive | May favor 1,2-trans selectivity in some systems.[15] |
By systematically applying these troubleshooting strategies—adjusting temperature, solvent, and Lewis acid promoter—you can gain precise control over the stereochemical outcome of your glycosylation reactions, moving from frustrating anomeric mixtures to high yields of the desired, single product.
References
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Mechanism of Chemical Glycosylation: Focus on the Mode of Activation and Departure of Anomeric Leaving Groups. Taylor & Francis Online. [Link]
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]
-
Site-Selective, Stereocontrolled Glycosylation of Minimally Protected Sugars. PMC - NIH. [Link]
-
Anomeric glycosylation of glycals and mechanism for the formation of... ResearchGate. [Link]
-
Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]
-
Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Science Publishing. [Link]
-
Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Manuscript Central. [Link]
-
How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. ResearchGate. [Link]
-
On the influence of solvent on the stereoselectivity of glycosylation reactions. PubMed. [Link]
-
Control of alpha/beta stereoselectivity in Lewis acid promoted C-glycosidations using a controlling anomeric effect based on the conformational restriction strategy. PubMed. [Link]
-
Reagent Controlled Stereoselective Synthesis of α-Glucans. ACS Publications. [Link]
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journals. [Link]
-
Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. NIH. [Link]
-
Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]
-
Chemical O-Glycosylations: An Overview. PMC - NIH. [Link]
-
Glycosylation With Furanosides. ResearchGate. [Link]
Sources
- 1. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Strategies toward protecting group-free glycosylation through selective activation of the anomeric center [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
stability of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose under different reaction conditions
Welcome to the technical support center for 1,2-O-Cyclohexylidene-alpha-D-glucofuranose. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile carbohydrate intermediate. Here, we provide in-depth, field-tested insights into its stability, handling, and reaction optimization. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic synthesis?
This compound is a protected derivative of D-glucose.[1] Its primary function is to serve as a synthetic intermediate by masking the hydroxyl groups at the C-1 and C-2 positions of glucose.[1] This protection strategy achieves two key objectives:
-
It locks the sugar in the furanose form, which can be crucial for specific synthetic outcomes, even though the pyranose form is generally more stable in solution.[2][3]
-
It leaves the hydroxyl groups at C-3, C-5, and C-6 available for selective modification, such as acylation, alkylation, or oxidation.[4]
The cyclohexylidene group is classified as a cyclic acetal, which defines its chemical stability and dictates the conditions required for its removal.[5]
Q2: What are the general storage and handling recommendations for this compound?
For optimal shelf life and purity, this compound should be stored in a cool, dry place under ambient temperatures.[1] It is a white crystalline solid that is sparingly soluble in water but soluble in many organic solvents.[1] No specific hazards beyond standard laboratory chemical handling precautions are noted, but it is always recommended to consult the latest Safety Data Sheet (SDS) from your supplier.
Q3: Why is the furanose form captured by the cyclohexylidene group, and what are the stability implications?
While glucose in solution predominantly exists as a six-membered pyranose ring, the formation of five-membered rings (furanoses) is kinetically favored.[2][3] The reaction of D-glucose with cyclohexanone under acidic catalysis selectively traps this less thermodynamically stable furanose isomer. The resulting bicyclic acetal structure is rigid and stable under neutral and basic conditions, making it an excellent protecting group for multi-step syntheses.
Chemical Structure Diagram
Caption: Structure of this compound.
Troubleshooting Guide: Stability & Deprotection
This section addresses common issues encountered during reactions involving this compound, with a focus on its stability and cleavage (deprotection).
Issue 1: Premature Cleavage of the Cyclohexylidene Group
Scenario: "I am performing a reaction on the C-3 hydroxyl group, but I am observing significant amounts of unprotected glucose or byproducts in my TLC/LC-MS analysis. My reaction is supposed to be under neutral or basic conditions."
Root Cause Analysis & Solutions:
-
Hidden Acidity: The most common cause of unintended deprotection is latent acidity in the reaction mixture. Acetal groups are highly sensitive to acid.[6]
-
Reagent Check: Ensure all reagents are free from acidic impurities. For example, some grades of chlorinated solvents like dichloromethane (DCM) can contain trace HCl. Amine bases may be partially protonated (e.g., triethylammonium chloride). Use freshly distilled solvents or pass them through a plug of basic alumina.
-
Reaction with Acidic Byproducts: Some reactions generate acidic byproducts. For example, in a tosylation reaction using TsCl, HCl is generated. It is critical to use a sufficient excess of a non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to scavenge the acid as it forms.
-
Lewis Acids: Be aware that many metal salts can act as Lewis acids, which can catalyze acetal cleavage.[6][7] If your reaction involves metal reagents, assess their Lewis acidity and consider buffered systems if possible.
-
Issue 2: Incomplete or Failed Deprotection
Scenario: "I am trying to remove the cyclohexylidene group to liberate the 1,2-diol, but the reaction is sluggish, incomplete, or fails to proceed."
Root Cause Analysis & Solutions:
The cleavage of acetals is an acid-catalyzed hydrolysis reaction.[8][9] The mechanism involves protonation of one of the acetal oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water.[8] Failure to deprotect is almost always linked to insufficient acid strength or poor reaction kinetics.
Mechanism of Acid-Catalyzed Deprotection
Caption: Simplified mechanism of acid-catalyzed hydrolysis of the cyclohexylidene acetal.
Troubleshooting Workflow for Failed Deprotection
Caption: Decision-making workflow for troubleshooting an incomplete deprotection reaction.
Stability & Reactivity Data Summary
The following table summarizes the stability of the cyclohexylidene protecting group under various common reaction conditions.
| Condition Category | Reagent/Condition | Stability of Cyclohexylidene Group | Causality & Expert Notes |
| Acidic | 80% Acetic Acid / H₂O | Labile | Standard mild condition for deprotection. Hydrolysis is often complete within a few hours at room temperature to 50°C. |
| Trifluoroacetic Acid (TFA) / H₂O | Highly Labile | Stronger acid, leading to very rapid deprotection, often within minutes at 0°C to room temperature.[10] Use with caution if other acid-sensitive groups are present. | |
| H₂SO₄ (catalytic) in MeOH/H₂O | Highly Labile | A common method for both acetal formation and cleavage. The equilibrium can be shifted by the presence of water.[11] | |
| Amberlite® IR-120 H⁺ resin | Labile | A solid-supported acid catalyst that simplifies workup (filtration). Reaction times may be longer but offers a milder alternative.[7][10] | |
| Basic | NaOH, KOH, NaOMe (aq. or alcoholic) | Stable | Acetal linkages are not susceptible to nucleophilic attack by hydroxide or alkoxides. This orthogonality is a key feature of this protecting group.[6][12] |
| NaH, LiHMDS, LDA | Stable | Stable to strong, non-nucleophilic bases used for deprotonation of alcohols. | |
| Reductive | H₂, Pd/C | Stable | The acetal is stable to catalytic hydrogenation. |
| NaBH₄, LiAlH₄ | Stable | Stable to hydride reducing agents. This allows for the reduction of esters or ketones elsewhere in the molecule without affecting the acetal.[4] | |
| Oxidative | PCC, PDC, Swern, DMP | Stable | The acetal group is robust towards common oxidizing agents used for converting alcohols to aldehydes or ketones. |
| NaIO₄, H₅IO₆ | Stable | Stable to periodate cleavage, which selectively cleaves 1,2-diols. This allows for selective cleavage of the 5,6-diol in related compounds like 1,2-O-cyclohexylidene-mannitol.[13] |
Protocols
Protocol 1: Standard Deprotection of this compound
This protocol uses a common and reliable method with aqueous acetic acid.
Materials:
-
This compound derivative
-
Glacial Acetic Acid
-
Deionized Water
-
Toluene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Dissolve the this compound derivative (1.0 eq) in a mixture of acetic acid and water (e.g., 8:2 v/v). The concentration should be approximately 0.1 M.
-
Stir the reaction mixture at 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10-20% Methanol in Dichloromethane. The product (deprotected sugar) will have a much lower Rf value than the starting material.
-
Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.
-
Remove the acetic acid and water by co-evaporation with toluene under reduced pressure. This step is crucial to effectively remove all acetic acid. Repeat 2-3 times.
-
Dissolve the resulting residue in ethyl acetate.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure deprotected glucose derivative.
References
-
PrepChem.com. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
Glyko. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
Nagy, V., et al. (2021). Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block. Amino Acids, 53(2), 263-277. Retrieved from [Link]
-
Ötvös, F., et al. (2014). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Molecules, 19(9), 13693-13706. Retrieved from [Link]
-
DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. Retrieved from [Link]
-
Gupta, S., et al. (2022). Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals. Current Organic Chemistry, 26(7), 715-734. Retrieved from [Link]
-
Defaye, J., & Gadelle, A. (1985). Comparative stability of 1-alkoxyalkyl alpha-D-glucosides in the presence of acid or alpha-D-glucosidase from yeast. Carbohydrate Research, 142(1), 47-59. Retrieved from [Link]
-
Demchenko, A. V., & De Meo, C. (2003). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Tetrahedron: Asymmetry, 14(20), 2917-2936. Retrieved from [Link]
-
Pluth, M. D., et al. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. Organic Letters, 9(13), 2465-2468. Retrieved from [Link]
-
Falah, F., & Hassanain, H. (n.d.). 6 Pyranose and Furanose rings formation. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Retrieved from [Link]
-
PubChem. (n.d.). alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Stability of furanose vs. pyranose form of glucose?. Retrieved from [Link]
-
Khan Academy. (n.d.). Carbohydrate - Glycoside formation hydrolysis. Retrieved from [Link]
-
ResearchGate. (2019). Mechanism and Theory of D-Glucopyranose Homogeneous Acid Catalysis in the Aqueous Solution Phase. Retrieved from [Link]
-
MDPI. (2018). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. Retrieved from [Link]
-
PubMed. (1993). Synthesis of 4-substituted Phenyl 3,6-anhydro-1,3-dithio-D-glucofuranosides. Retrieved from [Link]
-
YouTube. (2014). Condensation and Hydrolysis of Sugars. Retrieved from [Link]
-
PubMed Central. (2014). Alkene Cleavage Catalysed by Heme and Nonheme Enzymes: Reaction Mechanisms and Biocatalytic Applications. Retrieved from [Link]
-
PubChem. (n.d.). alpha-D-glucofuranose. Retrieved from [Link]
-
Measles Who. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
-
Natural Sciences Publishing. (2017). Design for Carbohydrate Syntesis: Transformation, Cyclization and Separation of β-D- Glucofuranose and β-D-Glucopyranose by In -. Retrieved from [Link]
-
Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Retrieved from [Link]
-
ResearchGate. (2014). Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. glycodepot.com [glycodepot.com]
- 6. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. mdpi.com [mdpi.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Navigating Steric Hindrance from Cyclohexylidene Groups in Synthesis
Welcome to the technical support center for chemists and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) for managing the steric challenges posed by the cyclohexylidene group in subsequent chemical reactions. The bulky and conformationally significant nature of this protecting group can often impede desired transformations, leading to low yields, side reactions, or complete reaction failure. Here, we will explore the underlying principles of this steric hindrance and provide practical, field-proven solutions to overcome these synthetic hurdles.
Section 1: Understanding the Challenge - The Cyclohexylidene Group's Steric Profile
The cyclohexylidene group, while a robust protecting group for 1,2- and 1,3-diols, presents a significant steric shield around the reaction center. Its chair-like conformation and the spatial arrangement of its axial and equatorial hydrogens create a sterically demanding environment that can hinder the approach of reagents.[1][2] Understanding this three-dimensional obstacle is the first step in devising effective synthetic strategies.
Frequently Asked Questions (FAQs)
Question 1: Why is the cyclohexylidene group so sterically hindering compared to other ketals like isopropylidene (acetonide)?
Answer: The steric bulk of the cyclohexylidene group stems from its larger ring size and conformational rigidity compared to the isopropylidene group. The cyclohexane ring in a chair conformation has axial and equatorial protons that create a larger steric footprint.[1][2] The axial protons, in particular, can significantly obstruct the trajectory of incoming nucleophiles or reagents, a phenomenon known as 1,3-diaxial interaction.[2][3] In contrast, the methyl groups of the isopropylidene group can rotate, presenting a less formidable and more dynamic steric barrier.
Question 2: How does the conformation of the cyclohexylidene group impact its steric hindrance?
Answer: The chair conformation is the most stable and predominant form for a cyclohexane ring, and by extension, the cyclohexylidene group.[4] This conformation places substituents in either axial or equatorial positions. Axial substituents point perpendicular to the plane of the ring, while equatorial substituents point outwards. An approaching reagent will experience significantly more steric repulsion from axial substituents on the same face of the ring.[2][5] Ring flipping can interchange axial and equatorial positions, but the bulky cyclohexylidene group itself can influence the conformational equilibrium of the entire molecule, favoring conformations that minimize overall steric strain.[6]
Section 2: Troubleshooting Common Reactions
This section addresses specific issues encountered during reactions on substrates bearing a cyclohexylidene group and offers practical solutions.
Issue 1: Low or No Yield in Nucleophilic Substitution Reactions (e.g., SN2)
Question: I am attempting an SN2 reaction on a substrate protected with a cyclohexylidene group, and I am observing very low conversion. What are the likely causes and how can I improve the yield?
Answer: The cyclohexylidene group can severely hinder the backside attack required for an SN2 reaction.[7][8] The bulky ring effectively blocks the nucleophile's path to the electrophilic carbon.
Troubleshooting Strategies:
-
Switch to a Less Hindered Nucleophile: Smaller nucleophiles will have a greater chance of accessing the reaction center.
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions like elimination (E2).
-
Change the Solvent: A polar aprotic solvent (e.g., DMF, DMSO) can enhance the nucleophilicity of the attacking species.
-
Consider an SN1 Pathway: If the substrate can form a stable carbocation, switching to conditions that favor an SN1 mechanism might be a viable alternative.[7][8] Sterically hindered substrates often react more readily via SN1 as the bulky groups can stabilize the resulting carbocation.[7]
Experimental Protocol: Optimizing an SN2 Reaction on a Hindered Substrate
Objective: To substitute a primary tosylate adjacent to a cyclohexylidene-protected diol with sodium azide.
Step-by-Step Methodology:
-
Reagent Preparation: Dry DMF over 4 Å molecular sieves overnight. Ensure sodium azide is dry.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tosylated substrate (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the substrate in dry DMF (0.1 M). Add sodium azide (3.0 eq).
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, and quench with saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: My Suzuki-Miyaura coupling reaction is failing on a substrate with a cyclohexylidene group near the coupling site. What can I do to promote the reaction?
Answer: Steric hindrance from the cyclohexylidene group can interfere with multiple steps in the catalytic cycle of a Suzuki-Miyaura coupling, including oxidative addition and reductive elimination.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the formation of a more reactive, coordinatively unsaturated palladium species and facilitate the difficult reductive elimination step.[9][10] Consider using Buchwald-type ligands or N-heterocyclic carbenes (NHCs).[9]
-
Catalyst System: While palladium catalysts are common, nickel-based catalysts can sometimes be more effective for sterically demanding couplings.[10]
-
Base and Solvent Optimization: For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective. Aprotic polar solvents such as dioxane or toluene are commonly used.[9][10]
-
Use of a Pre-catalyst: Employing a well-defined palladium pre-catalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ.[10]
Data Presentation: Ligand and Base Screening for a Hindered Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | <5 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 75 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 82 |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 78 |
This table illustrates a typical optimization process for a sterically challenging Suzuki-Miyaura coupling.
Issue 3: Difficulty with Deprotection of the Cyclohexylidene Ketal
Question: I am struggling to deprotect the cyclohexylidene ketal without affecting other acid-sensitive groups in my molecule. What are my options?
Answer: Selective deprotection is a common challenge in multi-step synthesis.[11] Fortunately, several methods exist to cleave cyclohexylidene ketals under varying conditions.
Troubleshooting Strategies:
-
Controlled Acidic Hydrolysis: Carefully controlled acidic conditions (e.g., dilute acetic acid in an aqueous co-solvent) can selectively cleave more labile ketals.[12] Monitor the reaction closely to prevent the removal of other protecting groups.
-
Mild Lewis Acids: Certain Lewis acids, such as bismuth nitrate, have been shown to chemoselectively deprotect ketals in the presence of other acid-labile groups.[12]
-
Neutral Deprotection Methods: Electrochemical methods or reagents like triphenylphosphine and carbon tetrabromide can be used for deprotection under neutral conditions, preserving acid-sensitive functionalities.[12][13]
Mandatory Visualization: Decision Workflow for Cyclohexylidene Deprotection
Caption: Decision tree for selecting a cyclohexylidene deprotection strategy.
Section 3: Advanced Strategies and Considerations
For particularly challenging cases, more advanced techniques may be necessary.
Conformational Locking and Remote Steric Effects
The cyclohexylidene group can influence the conformation of adjacent rings, leading to unexpected reactivity. Computational modeling can be a valuable tool to predict the low-energy conformations of your substrate and anticipate potential steric clashes.[6][14]
Use of Bulky Reagents to Enhance Selectivity
In some cases, the steric hindrance of the cyclohexylidene group can be exploited to direct reactivity. For instance, using a bulky base in an elimination reaction can favor the formation of the less substituted "Hofmann" product because the more accessible proton is removed.[15]
Mandatory Visualization: Steric Hindrance in E2 Elimination
Caption: Influence of base size on the outcome of an E2 elimination reaction.
References
- Benchchem. (n.d.). Technical Support Center: Selective Deprotection of Cyclohexylidene Ketals.
- Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
- ResearchGate. (n.d.). Computational studies on the structure of cyclohexyne vs. 3‐methoxycyclohexyne.
- YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. J. Chem. Pharm. Res., 16(4), 131.
- NIH. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- DASH (Harvard). (n.d.). Publication: Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations.
- ResearchGate. (n.d.). How Alkyl Halide Structure Affects E2 and S(N)2 Reaction Barriers: E2 Reactions Are as Sensitive as S(N)2 Reactions.
- ResearchGate. (n.d.). (PDF) Ab Initio Study of Geminal Steric Hindrance Effects on the Stability of Conformations of Cyclohexane Derivatives.
- Master Organic Chemistry. (2012). Bulky Bases in Elimination Reactions.
- Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Reactions of Substituted Thiophenes.
- YouTube. (2025). Organic Chemistry 23: Steric Hindrance in Cycloalkanes.
- New Journal of Chemistry (RSC Publishing). (n.d.). The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals.
- Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).
- YouTube. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
- Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry.
- ResearchGate. (n.d.). (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Green Chemistry (RSC Publishing). (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions.
- YouTube. (2024). Steric Hindrance | Organic Chemistry.
- Scientific & Academic Publishing. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.
- PubMed. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water.
- Chemistry LibreTexts. (2023). 4.5: Conformations of Cyclohexane.
- Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry.
- UNT Digital Library. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'.
- Carbohydrate Research. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals.
- Chemistry LibreTexts. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Cost-Effective Synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose
Welcome to the technical support guide for the synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting guidance, and frequently asked questions to facilitate a cost-effective and efficient synthesis. As a key intermediate in carbohydrate chemistry, this protected glucofuranose allows for selective modification at the remaining hydroxyl groups, making it a valuable building block for various applications.
The methodologies described herein are grounded in established chemical principles, focusing on providing a robust and reproducible framework for your laboratory work.
Part 1: Cost-Effective Synthesis Protocol
The most direct and economical approach to synthesizing 1,2-O-Cyclohexylidene-α-D-glucofuranose is the acid-catalyzed acetalization of D-glucose with cyclohexanone. This reaction favors the formation of the five-membered furanose ring, where the cis-oriented hydroxyl groups at the C-1 and C-2 positions readily react to form a stable dioxolane ring.
Experimental Protocol: Acid-Catalyzed Cyclohexylidene Acetal Formation
This protocol is adapted from standard procedures for acetal protection of sugars.
Materials:
-
Anhydrous D-glucose
-
Cyclohexanone
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvent for recrystallization (e.g., Cyclohexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, add anhydrous D-glucose. Add an excess of cyclohexanone, which acts as both the reagent and the solvent.
-
Catalyst Addition: Cool the mixture in an ice bath (0-5°C). Slowly add a catalytic amount of concentrated sulfuric acid dropwise with vigorous stirring. The temperature should be carefully controlled to prevent unwanted side reactions.
-
Reaction: Allow the mixture to warm to room temperature and then heat gently to approximately 35-40°C.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and petroleum ether. The product is significantly less polar than the starting D-glucose.
-
Quenching & Neutralization: Once the reaction is complete (as indicated by the consumption of D-glucose on TLC), cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ gas will evolve.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add water to dissolve any salts. Extract the aqueous layer multiple times with an organic solvent like dichloromethane. Combine the organic extracts.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which may be a viscous oil or a semi-solid.
-
Purification: Purify the crude product by recrystallization. Dissolve the residue in a minimal amount of a hot solvent system (e.g., cyclohexane/ethyl acetate) and allow it to cool slowly to form crystals. Filter the crystals and dry them under vacuum.
Data Summary: Reaction Parameters
| Parameter | Value/Condition | Rationale |
| D-Glucose | 1 equivalent | The primary starting material. Must be anhydrous. |
| Cyclohexanone | 5-10 equivalents | Serves as both reagent and solvent, driving the equilibrium towards the product. |
| Catalyst | 0.05-0.1 equivalents (H₂SO₄ or pTSA) | Protonates the cyclohexanone carbonyl, activating it for nucleophilic attack. |
| Temperature | 35-40°C | Mild heating increases the reaction rate without promoting side reactions. |
| Reaction Time | 4-24 hours | Highly dependent on scale and efficiency. Monitor by TLC. |
| Expected Yield | 60-75% | Yields can vary based on the purity of reagents and reaction conditions. |
Part 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis in a question-and-answer format.
Experimental Workflow Overview
Caption: High-level workflow for the synthesis of 1,2-O-Cyclohexylidene-α-D-glucofuranose.
Q: My reaction has stalled, and TLC analysis shows a significant amount of unreacted D-glucose even after several hours. What could be the cause?
A: This issue typically points to two primary causes:
-
Presence of Water: The formation of an acetal is a reversible reaction where water is a byproduct. Any moisture in your reagents (D-glucose, cyclohexanone) or glassware will inhibit the reaction by pushing the equilibrium back towards the starting materials.
-
Solution: Ensure your D-glucose is anhydrous by drying it in a vacuum oven before use. Use a dry grade of cyclohexanone and ensure all glassware is thoroughly dried.
-
-
Inactive Catalyst: The acid catalyst may be old or of insufficient concentration.
-
Solution: Use a fresh bottle of concentrated sulfuric acid or high-purity p-toluenesulfonic acid. If the reaction is stalled, a very small, additional amount of catalyst can be added, but be cautious as this can promote side reactions.
-
Q: I obtained a dark, oily crude product that is difficult to crystallize. What went wrong?
A: The formation of a dark, intractable oil suggests decomposition or the formation of multiple byproducts, often due to overly harsh reaction conditions.
-
Excessive Heat: While mild heating is beneficial, excessive temperatures can cause caramelization of the sugar.
-
Solution: Maintain the reaction temperature strictly within the recommended range (35-40°C).
-
-
Excess Catalyst or Insufficient Quenching: Too much acid or failure to completely neutralize it during work-up can lead to degradation of the product during concentration. Some glucofuranose derivatives are known to be oils, which can complicate purification.
-
Solution: Use only a catalytic amount of acid. During work-up, check the pH of the aqueous layer to ensure it is neutral or slightly basic before proceeding with the extraction. If recrystallization fails, purification via silica gel column chromatography is a viable alternative.
-
Q: My final yield is very low. Where could I have lost my product?
A: Low yields can result from issues at several stages of the experiment.
-
Incomplete Reaction: As discussed above, ensure the reaction goes to completion by monitoring with TLC.
-
Inefficient Extraction: The product has some water solubility. Insufficient extraction from the aqueous layer during work-up will lead to product loss.
-
Solution: Perform at least three to four extractions with your organic solvent. A salting-out effect by adding brine (saturated NaCl solution) to the aqueous layer can sometimes reduce the product's solubility in the aqueous phase and improve extraction efficiency.
-
-
Loss During Recrystallization: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. After cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation.
-
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for addressing low product yield.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is the furanose form of glucose selectively protected in this reaction? A1: Glucose exists in equilibrium between its six-membered (pyranose) and five-membered (furanose) cyclic forms. The acetalization reaction strongly favors the α-D-glucofuranose isomer because its hydroxyl groups at the C-1 and C-2 positions are in a cis configuration, which allows them to readily react with cyclohexanone to form a thermodynamically stable five-membered dioxolane ring.
Q2: Can I use acetone instead of cyclohexanone? A2: Yes. Using acetone under similar acid-catalyzed conditions will produce 1,2-O-isopropylidene-α-D-glucofuranose. This compound is a precursor to the very common intermediate 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose). The choice between acetone and cyclohexanone depends on the desired properties of the protecting group in subsequent synthetic steps.
Q3: Is it possible to form the di-substituted product, 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose? A3: Yes, under more forcing conditions (e.g., longer reaction times, higher temperatures), the remaining 5,6-diol can also react with cyclohexanone to form the di-substituted product. To favor the mono-substituted product, it is crucial to carefully monitor the reaction and stop it once the desired compound is the major product.
Q4: How do I confirm that I have synthesized the correct product? A4: The structure and purity of the final product should be confirmed using standard analytical techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will show characteristic peaks for the cyclohexylidene group and the furanose sugar moiety. Infrared (IR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are also valuable for characterization and purity assessment.
References
- PrepChem. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose.
- Glycodepot. (n.d.). 1,2-O-cyclohexylidene-alpha-D-glucofuranose.
- BenchChem. (n.d.). Synthesis of Diacetone-D-Glucose: A Comprehensive Technical Guide.
- Guidechem. (n.d.). This compound 16832-21-6 wiki.
- Google Patents. (2001). WO2001036435A1 - Glucofuranoses.
- Natural Sciences Publishing. (2017). Design for Carbohydrate Syntesis: Transformation, Cyclization and Separation of β-D- Glucofuranose and β-D-Glucopyranose by In-.
- MDPI. (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose.
- BenchChem. (n.d.). 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose.
- XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). This compound.
- ResearchGate. (n.d.). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry.
- MedChemExpress. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose | Glycobiology.
- Google Patents. (1996). US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose.
- National Institutes of Health. (2020). Cu–Al mixed oxide-catalysed multi-component synthesis of gluco- and allofuranose-linked 1,2,3-triazole derivatives.
- DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree.
- Glyko. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose.
- (n.d.). Diacetone-D-Glucose.
- ResearchGate. (n.d.). Synthesis of Diacetone-D-glucose Chalcogenophosphinates 2a-c a.
- PubMed Central. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside.
- Google Patents. (1995). US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose.
- Health System Action Network Lab. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose.
- MedChemExpress. (n.d.). 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose.
- Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde.
- PubMed. (1996). *Cycloaddition of Cyclopentadiene to 3-Deoxy-1,2:5,6-di-O-isopropylidene-alpha-D-erythro-hex-3-enofuranose. Synthesis and Representative Chemistry of 1,6-Anhydro-2,3-dideoxy-beta
Validation & Comparative
A Strategic Choice in Carbohydrate Synthesis: A Comparative Guide to 1,2-O-Cyclohexylidene- vs. 1,2-O-Isopropylidene-α-D-glucofuranose
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving regioselectivity and successfully constructing complex molecules. Among the most fundamental building blocks are partially protected monosaccharides, which serve as versatile starting materials for a vast array of synthetic targets. This guide provides an in-depth comparison of two key protected glucose derivatives: 1,2-O-Cyclohexylidene-α-D-glucofuranose and its more ubiquitous counterpart, 1,2-O-Isopropylidene-α-D-glucofuranose .
Both compounds are derivatives of D-glucose where the hydroxyl groups at the C-1 and C-2 positions are masked by a cyclic ketal. This protection locks the sugar in its furanose form and leaves the hydroxyl groups at C-3, C-5, and C-6 available for further chemical modification. While they serve a similar purpose, the choice between the cyclohexylidene and isopropylidene protecting groups is a critical decision driven by differences in their synthesis, stability, steric influence, and reactivity. This guide will explore these nuances, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal building block for their synthetic endeavors.
Physicochemical and Structural Properties: A Side-by-Side Comparison
The fundamental properties of these two compounds reveal the initial distinctions arising from their different ketal protecting groups. The cyclohexylidene group imparts a greater molecular weight and different steric bulk compared to the more compact isopropylidene group, which influences properties such as melting point and solubility.
| Property | 1,2-O-Cyclohexylidene-α-D-glucofuranose | 1,2-O-Isopropylidene-α-D-glucofuranose |
| Chemical Formula | C₁₂H₂₀O₆[1] | C₉H₁₆O₆[2] |
| Molecular Weight | 260.28 g/mol [1] | 220.22 g/mol [2] |
| CAS Number | 16832-21-6[1][3] | 18549-40-1[2] |
| Appearance | White crystalline solid[3] | White to almost white powder[2] |
| Melting Point | 163-168 °C[1] | 159-162 °C[2] |
| Solubility | Sparingly soluble in water, soluble in organic solvents[3] | Soluble in water, ethanol, acetone[4] |
Synthesis: Pathways to Protection
The synthesis of both compounds relies on the acid-catalyzed reaction of D-glucose with the corresponding ketone—cyclohexanone or acetone. However, the practical execution and potential side products differ, representing a key point of comparison.
The reaction with acetone is famously known to produce the di-protected 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone glucose) in high yield.[5][6] To obtain the desired 1,2-mono-protected derivative, a subsequent selective hydrolysis step is required.[7][8][9] The 5,6-O-isopropylidene group is significantly more acid-labile than the 1,2-O-isopropylidene group, allowing for its preferential removal under carefully controlled acidic conditions.[7][10]
Conversely, the reaction of D-glucose with cyclohexanone can be controlled to directly yield the 1,2-mono-protected product, although the di-protected variant, 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose, can also be synthesized.[11] The direct synthesis of the mono-protected form can be an advantage, avoiding the additional hydrolysis and purification step required for the isopropylidene analogue.[12]
Comparative Stability and Reactivity
The choice of protecting group has significant downstream consequences for the stability of the intermediate and the reactivity of the remaining free hydroxyl groups.
Ketal Stability
The primary function of a protecting group is to endure specific reaction conditions while being removable when desired. Cyclic ketals derived from cyclohexanone are generally more stable to acidic hydrolysis than those derived from acetone.[13] This increased stability can be attributed to conformational and steric factors. The cyclohexylidene group provides a more sterically hindered environment, slowing the rate of protonation and subsequent cleavage.
This enhanced stability makes 1,2-O-Cyclohexylidene-α-D-glucofuranose a more robust building block for multi-step syntheses that may involve moderately acidic conditions under which the isopropylidene analogue might be partially or fully deprotected.
Reactivity of Free Hydroxyls
With the 1- and 2-positions blocked, derivatization occurs at the C-3, C-5, and C-6 hydroxyls. The steric bulk of the protecting group can influence the accessibility and reactivity of these sites, particularly the adjacent C-3 hydroxyl. The larger cyclohexylidene group exerts a greater steric hindrance compared to the isopropylidene group. This can be exploited to achieve regioselectivity in certain reactions, potentially favoring reactions at the less hindered primary C-6 hydroxyl over the C-3 and C-5 secondary hydroxyls. Conversely, for reactions where modification at C-3 is desired, the less encumbering isopropylidene group of 1,2-O-isopropylidene-α-D-glucofuranose may lead to higher yields and faster reaction rates.
Applications in Research and Development
Both compounds are invaluable chiral building blocks in medicinal chemistry and organic synthesis.[3][4] Their application is dictated by the synthetic strategy, where the choice of protecting group is tailored to the specific reaction sequence.
1,2-O-Isopropylidene-α-D-glucofuranose is extensively documented and widely used as a key intermediate in the synthesis of numerous bioactive molecules and pharmaceuticals.[2][4] Notable examples include:
-
Antidiabetic Drugs: It is a precursor for synthesizing drugs like acarbose and deoxynojirimycin.[4]
-
Antiviral and Anticancer Agents: It serves as a scaffold for various imidazole derivatives and organometallic complexes with therapeutic potential.[4]
-
Glucose Transport Tracers: Radiolabeled versions are used in Positron Emission Tomography (PET) to study glucose transport.[4]
1,2-O-Cyclohexylidene-α-D-glucofuranose is employed in similar areas of glycobiology and carbohydrate chemistry, typically chosen when the greater stability of the protecting group is a strategic advantage.[14][15][16] It serves as a crucial intermediate in syntheses that require protecting group stability during transformations at the C-3, C-5, or C-6 positions, especially in complex, multi-step pathways.[3]
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
This procedure is the first step towards obtaining 1,2-O-isopropylidene-α-D-glucofuranose.
-
Materials: D-glucose (10.0 g), dry acetone (200 mL), antimony pentachloride (149.5 mg), Molecular Sieves 3A (20 g), pyridine.
-
Procedure:
-
To a reaction vessel, add D-glucose and dry acetone.[6]
-
Add antimony pentachloride to the mixture.[6]
-
Set up a reflux condenser with Molecular Sieves interposed between the vessel and the condenser to keep the solvent dry.[6]
-
Reflux the mixture with stirring in a water bath at 60°C for 8 hours.[6]
-
After the reaction, filter to recover any unreacted glucose.
-
Add a small amount of pyridine to the filtrate to neutralize the catalyst and then distill off the acetone under reduced pressure.[6]
-
Dissolve the resulting residue in a suitable organic solvent like benzene or dichloromethane, wash with aqueous sodium bicarbonate and then water.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.[6]
-
Recrystallize from a chloroform-n-hexane mixture to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[6]
-
Protocol 2: Selective Hydrolysis to 1,2-O-isopropylidene-α-D-glucofuranose
-
Materials: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (3 g), 50% aqueous acetic acid (30 mL).
-
Procedure:
-
Dissolve the diacetone glucose in 50% aqueous acetic acid.[8]
-
Stir the solution gently at room temperature for 6 hours.[8]
-
Allow the reaction to stand at room temperature overnight.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete conversion of the starting material is observed.[8]
-
Upon completion, neutralize the acid and perform an appropriate work-up and purification to isolate the 1,2-O-isopropylidene-α-D-glucofuranose.
-
Protocol 3: Synthesis of 1,2:5,6-di-O-Cyclohexylidene-α-D-glucofuranose
-
Materials: Anhydrous D-glucose (260 g), cyclohexanone (758 g), concentrated sulfuric acid (20 mL).
-
Procedure:
Conclusion
The selection between 1,2-O-Cyclohexylidene-α-D-glucofuranose and 1,2-O-isopropylidene-α-D-glucofuranose is a nuanced decision that hinges on the specific demands of a synthetic route.
-
1,2-O-Isopropylidene-α-D-glucofuranose is the more common, extensively studied building block. Its synthesis is well-established, though it typically requires a two-step process (protection followed by selective deprotection). Its smaller steric profile may be advantageous for reactions at the C-3 hydroxyl.
-
1,2-O-Cyclohexylidene-α-D-glucofuranose offers a more robust protecting group with enhanced stability towards acidic conditions. This makes it the superior choice for lengthy, multi-step syntheses involving reactions that could compromise the isopropylidene ketal. Its larger steric bulk can also be leveraged to influence regioselectivity.
Ultimately, the optimal choice is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan. By understanding the distinct properties of each compound, researchers can make an informed decision that enhances the efficiency, selectivity, and success of their carbohydrate synthesis endeavors.
References
- Guidechem. What are the applications of 1,2-O-Isopropylidene-D-glucofuranose? - FAQ.
- Benchchem.
- Chem-Impex. 1,2-O-Isopropylidene-α-D-glucofuranose.
- PrepChem.com. Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose.
- PrepChem.com. Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
- Sigma-Aldrich. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.
- Guidechem. 1,2-O-CYCLOHEXYLIDENE-ALPHA-D-GLUCOFURANOSE 16832-21-6 wiki.
- Benchchem. Technical Support Center: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose).
- GoldBio. 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose.
- DergiPark.
- Semantic Scholar. Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies.
- Glycodepot. This compound.
- MedChemExpress. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Glycobiology.
- MedChemExpress. 1,2-O-Isopropylidene-alpha-d-glucofuranose (Mono-acetone glucose) | Biochemical Reagent.
- Sigma-Aldrich. 1,2-O-Cyclohexylidene-a- D -glucofuranose 95 16832-21-6.
- Glyko. 1,2-O-Cyclohexylidene-α-D-glucofuranose.
- Health System Action Network Lab. 1,2-O-Cyclohexylidene-α-D-glucofuranose.
- Synthose. 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, Min. 98% - 582-52-5 - DG200.
- Sigma-Aldrich. 1,2-O-Isopropylidene-a- D -glucofuranose 98 18549-40-1.
- Deton Corp. 1,2-O-Cyclohexylidene-α-D-glucofuranose.
- TSI Journals. Selective hydrolysis of terminal isopropylidene ketals- an overview.
- NIH National Center for Biotechnology Information.
Sources
- 1. 1,2-O-环亚己基-α-D-呋喃葡萄糖 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. [PDF] Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies | Semantic Scholar [semanticscholar.org]
- 10. tsijournals.com [tsijournals.com]
- 11. prepchem.com [prepchem.com]
- 12. glycodepot.com [glycodepot.com]
- 13. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Glyko [glyko.com]
- 16. 1,2-O-Cyclohexylidene-α-D-glucofuranose | Health System Action Network Lab [health.gentaur.com]
The Strategic Advantage of Bulk: A Comparative Guide to Cyclohexylidene vs. Isopropylidene Protecting Groups
In the intricate world of multi-step organic synthesis, the selection of a protecting group is a critical decision that can dictate the success or failure of a complex reaction sequence. For the protection of 1,2- and 1,3-diols, cyclic ketals are a mainstay, offering robust protection under a variety of conditions. Among these, the isopropylidene group (acetonide) is a familiar workhorse. However, for syntheses demanding greater stability and strategic, staged deprotection, the cyclohexylidene group presents a compelling, and often superior, alternative. This guide provides an in-depth technical comparison of these two protecting groups, supported by experimental data, to inform the strategic choices of researchers, scientists, and drug development professionals.
At the Core: A Tale of Two Ketals
Both isopropylidene and cyclohexylidene groups form five- or six-membered cyclic ketals with diols, effectively masking their reactivity towards bases, nucleophiles, and many oxidizing and reducing agents. Their formation is typically achieved through an acid-catalyzed reaction with acetone or cyclohexanone, respectively, or their corresponding dimethyl ketals. The key distinction, and the crux of this guide, lies in their relative stability, a direct consequence of their structural differences.
The Decisive Factor: Enhanced Stability of the Cyclohexylidene Ketal
The primary advantage of the cyclohexylidene protecting group over its isopropylidene counterpart is its significantly greater stability under acidic conditions. This enhanced robustness is not merely an incremental improvement but a strategic asset in complex synthetic routes.
Experimental data quantifies this stability difference. Studies on the hydrolysis rates of various ketals have shown that cyclohexylidene ketals hydrolyze approximately seven times slower than isopropylidene ketals at a constant pH of 5. This increased stability can be attributed to a combination of steric and electronic factors. The greater steric bulk of the cyclohexane ring, compared to the two methyl groups of the isopropylidene group, likely hinders the approach of hydronium ions to the ketal oxygen atoms, slowing the rate-determining protonation step of the hydrolysis mechanism.
This difference in lability allows for selective deprotection when both groups are present in a molecule, a powerful tool for orthogonal protection strategies. A milder acidic treatment can cleave an isopropylidene group while leaving a cyclohexylidene ketal intact, enabling sequential functionalization of a polyol.
Table 1: Comparative Properties of Isopropylidene and Cyclohexylidene Protecting Groups
| Property | Isopropylidene (Acetonide) | Cyclohexylidene | Advantage of Cyclohexylidene |
| Relative Acid Stability | Less Stable | More Stable (hydrolyzes ~7x slower) | Enables selective deprotection and withstands harsher acidic reaction conditions. |
| Steric Hindrance | Moderate | High | Can influence the stereochemical outcome of reactions at neighboring centers.[1] |
| Formation Conditions | Mild acid catalysis (e.g., p-TsOH, CSA) with acetone or 2,2-dimethoxypropane. | Mild to moderate acid catalysis (e.g., p-TsOH, H₂SO₄) with cyclohexanone or 1,1-dimethoxycyclohexane. | |
| Cleavage Conditions | Mild aqueous acid (e.g., 60% aq. AcOH, Dowex-H⁺), Lewis acids (e.g., FeCl₃, CuCl₂).[2][3] | Stronger aqueous acid (e.g., aq. H₂SO₄, TFA), longer reaction times, or elevated temperatures.[4] | Greater orthogonality with other acid-labile protecting groups. |
| ¹H NMR (typical signals) | Two singlets for gem-dimethyl protons (~δ 1.3-1.5 ppm). | Broad multiplet for cyclohexyl protons (~δ 1.4-1.7 ppm).[5] |
Strategic Implementation in Multi-Step Synthesis
The enhanced stability of the cyclohexylidene group is not merely a theoretical curiosity; it has profound practical implications in multi-step synthesis. Consider a synthetic route where a protected diol must be subjected to a reaction that requires acidic conditions, such as the removal of a Boc protecting group or certain glycosylation reactions. An isopropylidene ketal may be partially or fully cleaved under these conditions, leading to a complex mixture of products and a significant reduction in yield. In contrast, a cyclohexylidene ketal is more likely to remain intact, ensuring the integrity of the protected diol and the success of the subsequent transformation.
The following workflow illustrates a scenario where the differential stability of the two protecting groups can be exploited.
Caption: A logical workflow demonstrating the strategic use of cyclohexylidene and isopropylidene groups for selective deprotection in a multi-step synthesis.
Experimental Protocols: A Head-to-Head Comparison with D-Mannitol
To provide a practical context for this comparison, we present detailed protocols for the protection of D-mannitol, a common chiral starting material, with both acetone and cyclohexanone. D-mannitol possesses two pairs of terminal 1,2-diols, making it an excellent substrate for demonstrating the formation of these cyclic ketals.
Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol
This protocol describes the protection of the terminal diols of D-mannitol using acetone.[6]
Materials:
-
D-mannitol
-
Acetone
-
Concentrated Sulfuric Acid
-
Aqueous Ammonium Hydroxide (NH₄OH)
-
Sodium Carbonate (Na₂CO₃)
-
Ice bath
-
Filtration apparatus
Procedure:
-
To a mixture of acetone (75 mL) and concentrated sulfuric acid (0.5 mL), add D-mannitol (5.05 g, 27.7 mmol) in portions with stirring.
-
Stir the mixture for 18 hours at room temperature.
-
Neutralize the mixture by the addition of aqueous NH₄OH (1.75 mL) followed by Na₂CO₃ (3.13 g, 29.5 mmol).
-
Filter the resulting suspension and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., cyclohexane).
Protocol 2: Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol
This protocol details the protection of D-mannitol with cyclohexanone, a process that is noted to be more challenging than the corresponding acetonide formation.[1]
Materials:
-
D-mannitol
-
Cyclohexanone
-
Dimethyl sulfoxide (DMSO)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Triethylamine
-
Petroleum ether
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of D-mannitol (10 g, 54.89 mmol) in DMSO (20 mL), add cyclohexanone (22.5 mL, 217.4 mmol, 4 equiv) and p-TsOH·H₂O (0.5 g, 2.62 mmol, 0.05 equiv).
-
Heat the mixture at 90-95 °C under vacuum (60-70 mmHg) for 3 hours.
-
Cool the reaction mixture to room temperature and neutralize with triethylamine (2 mL).
-
Add petroleum ether (200 mL) and stir for 30 minutes.
-
Decant the petroleum ether layer and repeat the extraction of the DMSO layer with petroleum ether (2 x 100 mL).
-
Combine the petroleum ether fractions and wash with water (4 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from petroleum ether.
Caption: A generalized experimental workflow for the protection of a diol with either acetone or cyclohexanone.
Deprotection: Releasing the Diol
The cleavage of both protecting groups is achieved by acid-catalyzed hydrolysis. However, the conditions required for the deprotection of the cyclohexylidene group are typically more forcing than those needed for the isopropylidene group, reflecting its greater stability.
Table 2: Representative Deprotection Conditions
| Protecting Group | Reagent | Solvent | Temperature (°C) | Typical Substrate |
| Isopropylidene | 60% aq. AcOH | Water | Not specified | Di-O-isopropylidene-mannose[3] |
| Isopropylidene | Dowex-H⁺ | MeOH:H₂O (9:1) | Not specified | Carbohydrate derivatives[3] |
| Isopropylidene | HClO₄-SiO₂ | CH₂Cl₂ | Room Temp | Terminal isopropylidene acetals[7] |
| Cyclohexylidene | aq. H₂SO₄ | Water/Co-solvent | Reflux | Robust ketals[4] |
| Cyclohexylidene | Trifluoroacetic acid (TFA) | Water/Co-solvent | Room Temp - Reflux | More stable ketals[4] |
Conclusion
While the isopropylidene group remains a valuable and widely used protecting group for diols, the cyclohexylidene group offers a distinct and strategic advantage in syntheses that require enhanced stability towards acidic conditions. Its slower rate of hydrolysis allows for greater functional group compatibility and enables orthogonal deprotection strategies that are not feasible with the more labile isopropylidene group. For researchers navigating the complexities of multi-step synthesis, a thorough understanding of the nuanced differences between these two protecting groups is paramount. The judicious choice of the more robust cyclohexylidene ketal can provide the chemical resilience needed to successfully achieve challenging synthetic targets.
References
-
Ding, X.-G., et al. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H₂O/DME: An efficient regioselectIVE deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167. Available at: [Link]
-
Preparation of 1,2:5,6‐Di‐O‐Cyclohexylidene‐D‐Mannitol and 2,3‐Cyclohexylidene‐D‐Glyceraldehyde. (n.d.). ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. (2022). Organic Syntheses. Available at: [Link]
-
A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective depr…. (n.d.). OUCI. Available at: [Link]
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. (n.d.). National Institutes of Health. Available at: [Link]
-
Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. (n.d.). National Institutes of Health. Available at: [Link]
-
Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. (n.d.). PrepChem.com. Available at: [Link]
-
1H NMR (400 MHz, CDCl3) δ =. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
selective-hydrolysis-of-terminal-isopropylidene-ketals-an-overview.pdf. (2009). TSI Journals. Available at: [Link]
-
Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. (2014). ResearchGate. Available at: [Link]
-
(PDF) A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. (n.d.). ResearchGate. Available at: [Link]
-
Selective deprotection of terminal isopropylidene acetals and trityl ethers using HClO4 supported on silica gel | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Experimental and computational (AM1, MNDO, PM3) studies on the hydrolysis rates of ethylene ketals in 1,3-cyclohexanediones. (n.d.). Indian Academy of Sciences. Available at: [Link]
-
1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular "Nanozyme". (2008). eScholarship.org. Available at: [Link]
-
Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cyclization. (2023). National Institutes of Health. Available at: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]
-
A Small-scale Procedure for Acid-catalyzed Ketal Formation. (2019). stoltz2.caltech.edu. Available at: [Link]
-
Multistep Synthesis | Reaction Integration. (n.d.). Vapourtec. Available at: [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (n.d.). National Institutes of Health. Available at: [Link]
-
Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. Available at: [Link]
-
Flow Chemistry A Key Enabling Technology for (Multistep) Organic Synthesis. (2012). De Gruyter. Available at: [Link]
-
Steric hindrance due to bulky −OH groups limits the allowed values of the torsion angle β. (n.d.). ResearchGate. Available at: [Link]
-
1H NMR Chemical Shift. (n.d.). Oregon State University. Available at: [Link]
-
(PDF) Green Synthesis of Acetals/Ketals: Efficient Solvent-Free Process for the Carbonyl/Hydroxyl Group Protection Catalyzed by SBA15 Materials. (2016). ResearchGate. Available at: [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Available at: [Link]
-
1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.. (n.d.). ResearchGate. Available at: [Link]
-
(PDF) The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. (n.d.). ResearchGate. Available at: [Link]
-
The steric hindrance effect of bulky groups on the formation of columnar superlattices and optoelectronic properties of triphenylene-based discotic liquid crystals. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
10.10: An Introduction to Multiple Step Synthesis. (2020). Chemistry LibreTexts. Available at: [Link]
-
Flow chemistry in the multi-step synthesis of natural products | Request PDF. (n.d.). ResearchGate. Available at: [Link]
Sources
A Comparative Guide to Purity Validation of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose: An Orthogonal HPLC and NMR Approach
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
1,2-O-Cyclohexylidene-alpha-D-glucofuranose is a pivotal blocked monosaccharide, serving as a key starting material in the synthesis of complex carbohydrates and numerous active pharmaceutical ingredients (APIs).[1][2] Its molecular structure, derived from the acid-catalyzed reaction of D-glucose and cyclohexanone, provides a versatile scaffold for further chemical elaboration.[1] In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a foundational pillar of product safety and efficacy. The presence of uncharacterized impurities, even at trace levels, can have significant downstream consequences, potentially altering the pharmacological or toxicological profile of the final API.
Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous characterization and control of all chemical entities involved in the manufacturing process. This guide presents an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. By employing these methods orthogonally—meaning they rely on different physicochemical principles—a more comprehensive and reliable assessment of purity can be achieved.
Orthogonal Validation: Leveraging the Strengths of HPLC and NMR
The core principle of orthogonal testing is to build a self-validating system where the weaknesses of one method are compensated by the strengths of another. This approach provides a higher degree of confidence in the analytical results than either method could alone.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Impurity Profiling
HPLC is a chromatographic separation technique that distinguishes components in a mixture based on their differential distribution between a mobile phase and a stationary phase.[3][4] For a moderately polar molecule like this compound, reversed-phase HPLC is the method of choice. Here, the compound and its impurities are separated based on their relative hydrophobicity.
-
Principle of Separation: A high-pressure pump pushes a liquid solvent mixture (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase, typically C18 silica). More hydrophobic molecules interact more strongly with the stationary phase and thus elute later than more polar molecules.
-
Strengths in Purity Analysis:
-
High Sensitivity: HPLC, especially with UV or mass spectrometric detection, can detect and quantify impurities at very low levels (often <0.05%).
-
Quantitative Accuracy: When properly validated, HPLC provides excellent accuracy and precision for quantifying the levels of known and unknown impurities.
-
High Throughput: Modern HPLC systems with autosamplers allow for the automated analysis of numerous samples, making it ideal for routine quality control.[5]
-
-
Inherent Limitations:
-
Requires Reference Standards: Accurate quantification of a specific impurity typically requires a certified reference standard of that same impurity to determine its response factor.
-
Co-elution Risk: Structurally similar impurities may not be fully separated (co-elute), leading to an underestimation of impurity levels or masking their presence entirely.
-
Lack of Structural Information: A peak in an HPLC chromatogram provides retention time and area, but gives no definitive structural information about the compound it represents.
-
Quantitative NMR (qNMR): The Primary Method for Absolute Purity and Structural Confirmation
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the behavior of atomic nuclei in a magnetic field.[6] For purity assessment, proton (¹H) NMR is particularly valuable because the area of an NMR signal is directly proportional to the number of protons generating that signal.[6][7] This fundamental principle makes NMR an absolute quantitative method, often referred to as a "primary ratio method," without the need for identical reference standards.[8]
-
Principle of Quantification: By co-dissolving a known mass of the analyte with a known mass of a highly pure internal standard, the purity of the analyte can be calculated directly by comparing the integrals of their respective, non-overlapping NMR signals.[6][9]
-
Strengths in Purity Analysis:
-
Absolute Quantification: qNMR can determine the absolute purity (assay) of a substance without needing a reference standard of the analyte itself.[8][10]
-
Structural Elucidation: NMR provides unambiguous structural confirmation of the main component and can be used to identify the structure of impurities, provided they are present at a sufficient concentration (>0.1%).
-
Non-Destructive: The sample can be recovered unchanged after the analysis.
-
-
Inherent Limitations:
-
Lower Sensitivity: Compared to HPLC, NMR is less sensitive and is generally not suitable for detecting and quantifying impurities below the 0.1% level.[6]
-
Signal Overlap: In complex mixtures, signals from different compounds can overlap, complicating spectral interpretation and quantification.[11]
-
Higher Equipment Cost: High-field NMR spectrometers represent a significant capital investment.
-
Experimental Design and Protocols
The following protocols are designed to be compliant with the principles outlined in ICH Q2(R1) guidelines for the validation of analytical procedures.[12][13][14]
High-Performance Liquid Chromatography (HPLC) Purity Method
Objective: To establish a validated, stability-indicating reversed-phase HPLC method for the determination of the purity of this compound and to quantify any related impurities.
Experimental Workflow Diagram
Caption: HPLC Purity Validation Workflow.
Methodology:
-
Instrumentation: A standard HPLC system (e.g., Agilent 1260, Waters Alliance) equipped with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Deionized Water
-
Solvent B: Acetonitrile
-
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the test sample in the same manner as the standard.
-
Chromatographic Conditions:
Parameter Value Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 10 µL Detection Wavelength 210 nm (due to lack of a strong chromophore) | Gradient Program | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B) |
-
Data Analysis & Validation:
-
Specificity: Analyze a blank (diluent), the standard, and the sample to ensure no interference at the retention time of the main peak.
-
Purity Calculation: Use the area normalization method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
LOD/LOQ: Determine the Limit of Detection and Limit of Quantification for potential impurities by injecting serially diluted solutions.
-
Precision: Assess repeatability by performing six replicate injections of the same sample. The relative standard deviation (RSD) of the main peak area should be less than 2.0%.[15][16]
-
Quantitative NMR (qNMR) Purity Assay
Objective: To determine the absolute mass fraction (purity) of this compound using ¹H NMR with a certified internal standard.
Experimental Workflow Diagram
Caption: qNMR Purity Assay Workflow.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of ≥400 MHz.
-
Internal Standard Selection: Choose a certified internal standard that is stable, non-reactive, and has sharp signals that do not overlap with the analyte.[11][17] Maleic acid is a suitable choice in DMSO-d₆, providing a sharp singlet for its two vinyl protons around 6.3 ppm.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a vial.
-
Accurately weigh approximately 10 mg of the certified maleic acid internal standard into the same vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and vortex until fully dissolved. Transfer the solution to a high-quality 5 mm NMR tube.
-
-
NMR Acquisition Parameters:
Parameter Value Rationale Pulse Program Standard 90° pulse (e.g., 'zg30') Ensures uniform excitation of all protons. Relaxation Delay (D1) ≥ 30 seconds Critical for accurate quantification; allows for full relaxation of all protons between scans. | Number of Scans | 16 to 64 | To achieve an adequate signal-to-noise ratio. |
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Select a well-resolved, characteristic signal for the analyte (e.g., the anomeric proton H1) and the singlet from the internal standard. Integrate these signals accurately.
-
Calculate the purity using the following formula[6][7]: Purity (analyte) [%] = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard. 'a' denotes analyte and 'std' denotes standard.
-
Comparative Data Analysis and Discussion
The true power of the orthogonal approach is realized when the data from both methods are compared.
Table 1: Comparison of HPLC and qNMR Method Performance for Purity Validation
| Parameter | HPLC Method | qNMR Method | Field-Proven Insights & Rationale |
|---|---|---|---|
| Specificity | High (demonstrated by peak purity via DAD and separation from known impurities) | Absolute (based on unique chemical shifts and coupling constants) | NMR provides definitive structural proof of identity, which is a higher level of specificity than chromatographic retention time. |
| Sensitivity (Typical LOQ) | 0.03% - 0.05% | ~0.1% | HPLC is unequivocally superior for detecting and quantifying trace-level impurities, which is essential for regulatory filings. |
| Precision (RSD%) | < 1.0% | < 1.0% | Both methods, when executed with metrological rigor (e.g., calibrated balances, proper technique), offer excellent precision.[15] |
| Accuracy (% Assay) | Dependent on reference standard purity | Considered a primary ratio method, high intrinsic accuracy | qNMR determines the mass fraction of the analyte directly and is not dependent on the availability or purity of an identical reference standard.[7][8] |
| Information Provided | Relative purity (% area), impurity profile | Absolute purity (mass %), structural confirmation | HPLC excels at "what and how much" for impurities. NMR excels at "what is it and what is its absolute content." |
Discussion:
The results from HPLC and qNMR provide a complementary and comprehensive picture of the purity of this compound. For routine quality control and release testing, the high-throughput and high-sensitivity nature of HPLC makes it the ideal tool for monitoring the impurity profile against established specifications.
However, for the primary characterization of a new batch, for reference standard certification, or for investigating an out-of-specification result, qNMR is invaluable. For instance, if HPLC detects a new, unknown impurity peak, its percentage can be reported. But without isolation and further characterization, its identity and potential impact remain unknown. NMR, on the other hand, could potentially identify this impurity in the bulk material if it is present above ~0.1%, providing immediate structural insight that can guide process chemists in identifying its source.
Furthermore, the qNMR assay provides the "true" mass percentage of the main component, which is a critical value for accurately preparing solutions for subsequent reactions or biological assays. The HPLC purity value, based on area percent, assumes that all components have the same response factor at the detection wavelength, which is rarely the case and can introduce a bias.
Conclusion: An Integrated Strategy for Robust Purity Validation
Neither HPLC nor qNMR alone can provide a complete picture of the purity of a pharmaceutical intermediate like this compound. A robust validation strategy integrates the strengths of both, creating a self-validating system that ensures the highest level of quality and scientific rigor.
-
Recommendation for Drug Development Professionals:
-
Utilize HPLC for routine process monitoring, quality control, and stability testing, focusing on its superior sensitivity for tracking known and unknown impurities.
-
Employ qNMR as a primary method for the definitive structural confirmation and absolute purity assignment of reference standards and key batches. It is the ultimate arbiter for assay values and an essential tool for impurity structure elucidation.
-
By embracing this orthogonal approach, researchers and scientists can ensure that the purity data for critical intermediates is not only compliant with global regulatory expectations[18] but is also scientifically sound, providing a solid foundation for the development of safe and effective medicines.
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma.
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP).
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
-
<621> CHROMATOGRAPHY (Alternate Link). USP.
-
What is USP Chapter 621? Phenomenex Blog.
-
Understanding the Latest Revisions to USP <621>. Agilent.
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
-
<621> Chromatography - General Chapter. US Pharmacopeia (USP).
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. ACS Publications.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass via YouTube.
-
Quality Guidelines. ICH.
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
-
Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed.
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. ScienceDirect.
-
HPLC for Carbohydrate Analysis. ResearchGate.
-
Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. MDPI.
-
Development and validation of HPLC method for determination of sugars in palm sap, palm syrup, sugarcane jaggery and palm jaggery. International Food Research Journal.
-
Selecting the Best HPLC Column for Carbohydrate Analysis of Food Samples. Bio-Rad.
-
Let's try doing quantitative NMR (2). JEOL Ltd.
-
QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. Sigma-Aldrich.
-
Novel HPLC Approaches for Carbohydrate Analysis in Beverages and Foods. YouTube.
-
This compound. Glycodepot.
-
1,2-O-Cyclohexylidene-α-D-glucofuranose. MedChemExpress.
-
Complete 1H and 13C NMR spectral assignment of d-glucofuranose. ScienceDirect.
-
α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. NIST WebBook.
-
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. PMC - NIH.
-
Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH.
-
This compound - 16832-21-6. Discovery Fine Chemicals.
-
Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. NIH.
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. usp.org [usp.org]
- 4. <621> CHROMATOGRAPHY [drugfuture.com]
- 5. agilent.com [agilent.com]
- 6. emerypharma.com [emerypharma.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. starodub.nl [starodub.nl]
A Senior Application Scientist's Guide to Diol Protecting Groups in Carbohydrate Synthesis
Introduction: Navigating the Polyhydroxy Labyrinth of Carbohydrates
The synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge, primarily due to the polyhydroxylated and stereochemically dense nature of monosaccharide building blocks.[1] To achieve regioselective modification and controlled glycosidic bond formation, a robust and strategic application of protecting groups is not merely a procedural step but the cornerstone of the entire synthetic endeavor.[2] This guide offers a comparative analysis of the most prevalent cyclic protecting groups for 1,2- and 1,3-diols, moving beyond a simple catalog of reagents to explore the underlying principles that govern their selection and application. We will delve into the causality behind experimental choices, providing field-proven insights and quantitative data to empower researchers in the rational design of their synthetic strategies.
The Chemist's Toolkit: Major Classes of Diol Protecting Groups
The ideal protecting group strategy hinges on a delicate balance of stability, selective cleavage, and influence on the reactivity of the carbohydrate scaffold. Cyclic protecting groups, which mask two hydroxyls simultaneously, are particularly powerful tools as they also impart conformational rigidity to the pyranose or furanose ring, profoundly affecting the stereochemical outcome of glycosylation reactions.[3]
Cyclic Acetals and Ketals: The Workhorses of Glycochemistry
Cyclic acetals and ketals are fundamental to carbohydrate chemistry, prized for their reliability and the vast body of literature supporting their use.[4]
-
Benzylidene Acetals: Typically formed by reacting a carbohydrate with benzaldehyde or benzaldehyde dimethyl acetal under acidic conditions, they exhibit a strong preference for forming a six-membered ring across the 4,6-hydroxyls of hexopyranosides.[5] This conformational locking is a key tool in stereocontrol. For instance, a 4,6-O-benzylidene group on a mannosyl donor restricts ring flexibility, disfavoring the formation of an oxocarbenium ion and promoting an SN2-like displacement of an anomeric triflate, leading to the stereoselective formation of challenging β-mannosides.[3][6]
-
Isopropylidene Ketals (Acetonides): Formed using acetone or 2,2-dimethoxypropane with an acid catalyst, these groups are excellent for protecting cis-vicinal diols, such as the 1,2- and 5,6-hydroxyls of glucose (in its furanose form) or the 1,2- and 2,3-diols of mannose.[7][8][9] Their greater acid lability compared to benzylidene acetals allows for selective, stepwise deprotection.[8]
Cyclic Silyl Ethers: The Tunable and Orthogonal Choice
Silyl ethers offer a wide spectrum of stability, tunable by varying the steric bulk of the substituents on the silicon atom.[10][11] Cyclic silylene ethers, such as the di-tert-butylsilylene (DTBS) group, serve as robust protectors for 4,6-diols and are significantly more stable to acidic conditions than their acetal counterparts.[12] This enhanced stability makes them suitable for lengthy synthetic sequences requiring conditions that might cleave a benzylidene group. Furthermore, their unique cleavage condition—typically using fluoride sources like TBAF—renders them truly orthogonal to most other protecting groups.[13][14]
Cyclic Carbonates: Conformationally Restricting and Reactive
Cyclic carbonates, formed across a trans-diol using reagents like phosgene or its equivalents, impose significant conformational constraints on the sugar ring.[3] This rigidity can be exploited to influence glycosylation outcomes. For example, a 2,3-O-carbonate group in a glucosyl donor is trans-fused and opposes the formation of an oxocarbenium ion, favoring an α-triflate intermediate that leads to β-glucosides.[3] Beyond their role in protection, the carbonate moiety itself can be opened by nucleophiles, providing a pathway to novel functionalized biopolymers.[15]
Boronic Esters: The Transient and Regioselective Directors
Boronic acids reversibly form cyclic esters with diols, a property that makes them exceptional transient protecting groups for achieving regioselective functionalization without a separate protection-deprotection sequence.[16] They show a high affinity for cis-vicinal diols.[17] This strategy is powerful for reactions like the regioselective O-glycosylation of unprotected ribonucleosides, where esterification of the 2',3'-diol with a boronic acid temporarily masks these positions, directing the reaction to the 5'-hydroxyl group.[18][19]
Comparative Analysis: Performance Under Pressure
The selection of a protecting group is dictated by the planned synthetic route. The following tables provide a comparative summary of the stability and reaction conditions for the major diol protecting groups.
Table 1: Conditions for Formation and Cleavage of Common Diol Protecting Groups
| Protecting Group | Diol Preference | Formation Conditions | Cleavage Conditions | Reference(s) |
| Benzylidene Acetal | 4,6-diols (pyranosides) | Benzaldehyde, ZnCl₂ or p-TsOH | Mild acid (e.g., 80% AcOH); Catalytic Hydrogenolysis (Pd/C, H₂) | [5][20] |
| Isopropylidene Ketal | cis-1,2-diols | Acetone or DMP, p-TsOH or H₂SO₄ | Very mild acid (e.g., 1% H₂SO₄ in MeOH), 80% AcOH | [7][8] |
| Di-tert-butylsilylene | 4,6-diols | Di-tert-butylsilyl bis(triflate), Pyridine | Fluoride source (TBAF, HF-Pyridine) | [12] |
| Cyclic Carbonate | trans-1,2-diols | Triphosgene, Pyridine | Base (e.g., K₂CO₃ in MeOH) | [3] |
| Phenylboronic Ester | cis-1,2-diols | Phenylboronic acid, azeotropic removal of H₂O | Mildly acidic or basic aqueous workup | [17][19] |
Table 2: Chemical Stability Profile of Diol Protecting Groups
| Protecting Group | Strong Acid | Mild Acid | Strong Base | Mild Base | Catalytic Hydrogenation | Oxidizing Agents | Reducing Agents |
| Benzylidene Acetal | Labile | Labile | Stable | Stable | Labile | Stable | Labile (DIBAL-H, etc.) |
| Isopropylidene Ketal | Very Labile | Very Labile | Stable | Stable | Stable | Stable | Stable |
| Di-tert-butylsilylene | Stable | Stable | Stable | Stable | Stable | Stable | Stable |
| Cyclic Carbonate | Stable | Stable | Labile | Labile | Stable | Stable | Stable |
| Phenylboronic Ester | Labile | Labile | Labile | Labile | Stable | Labile | Stable |
(Note: Stability is relative and depends on specific reagents and conditions. This table provides a general guideline for strategic planning.)
Logical & Experimental Workflows
A successful oligosaccharide synthesis relies on an orthogonal protecting group strategy, where one group can be removed without affecting others.[21] This allows for the sequential unmasking of hydroxyl groups for glycosylation or other modifications.
Diagram 1: Orthogonal Protection Strategy Workflow
The following diagram illustrates the concept of using orthogonal protecting groups for the sequential synthesis of a branched trisaccharide.
Caption: Orthogonal protection workflow using an acid-labile benzylidene (PG1) and a fluoride-labile silyl ether (PG2).
Experimental Protocols
The following protocols are presented as self-validating systems, adapted from established methodologies.
Protocol 1: Formation of 4,6-O-Benzylidene Acetal on Methyl α-D-Glucopyranoside
-
Rationale: This procedure utilizes zinc chloride, a mild Lewis acid, to catalyze the acetalization between the 4,6-diol of the glucopyranoside and benzaldehyde. The reaction is driven to completion by the removal of water. This is a foundational step for creating a conformationally restricted building block.
-
Methodology:
-
Suspend methyl α-D-glucopyranoside (1.0 eq) in acetonitrile (approx. 0.2 M).
-
Add freshly fused, powdered zinc chloride (1.5 eq) and benzaldehyde (2.0 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).
-
Upon completion, pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate.
-
Stir for 30 minutes, then extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure methyl 4,6-O-benzylidene-α-D-glucopyranoside. Expected yields are typically >80%.
-
Protocol 2: Formation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
-
Rationale: This protocol demonstrates the kinetic preference for isopropylidene formation on cis-diols and the rearrangement of the pyranose ring to the furanose form to accommodate two stable five-membered ketal rings.[7] 2,2-Dimethoxypropane (DMP) serves as both the acetone source and a water scavenger.
-
Methodology:
-
Suspend finely powdered D-glucose (1.0 eq) in anhydrous acetone containing 2,2-dimethoxypropane (2.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).
-
Stir the mixture at room temperature. The glucose will gradually dissolve as the reaction proceeds. Monitor by TLC (e.g., 1:1 hexane/ethyl acetate). The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine or a small amount of solid sodium bicarbonate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting syrup in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product, which often crystallizes upon standing. Typical yields are >75%.[7]
-
Protocol 3: Selective Deprotection of a Terminal Isopropylidene Group
-
Rationale: The terminal (primary-secondary) isopropylidene ketal is sterically less hindered and thus more susceptible to acid-catalyzed hydrolysis than an internal (secondary-secondary) one.[8] This protocol uses dilute acid to exploit this reactivity difference for selective deprotection.
-
Methodology:
-
Dissolve the di-isopropylidene protected sugar (e.g., 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) (1.0 eq) in a mixture of methanol and water (e.g., 9:1 v/v).
-
Add 0.8% sulfuric acid (H₂SO₄) to the solution.
-
Stir the reaction at room temperature and monitor closely by TLC. The terminal 5,6-isopropylidene group will be cleaved first.
-
Upon selective removal of the target group (typically 2-4 hours), neutralize the reaction carefully with an aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the resulting aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography to isolate the 1,2-O-isopropylidene-α-D-glucofuranose.
-
Diagram 2: Chemical Structures of Diol-Protected Pyranose
The following diagram shows the structures of a glucose molecule protected with the discussed groups.
Caption: Common cyclic diol protecting groups on a carbohydrate scaffold.
(Note: The images in the DOT script are placeholders and would be replaced with actual chemical structure images in a final publication.)
Conclusion and Future Outlook
The judicious selection and application of diol protecting groups are paramount to the success of modern carbohydrate synthesis. While classic groups like benzylidene acetals and isopropylidene ketals remain indispensable, the continued development of silylene ethers, carbonates, and transient boronic esters provides chemists with an increasingly sophisticated and orthogonal toolkit. The future of this field lies in the development of even more selective and "greener" protection/deprotection protocols and the design of novel protecting groups that can actively participate in or catalyze glycosylation reactions with greater efficiency and stereocontrol.
References
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7235–7265. [Link]
- Geue, N., et al. (2021).
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. [Link]
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. R Discovery. [Link]
-
Guo, J., & Ye, X.-S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. PubMed. [Link]
-
Taylor, M. S., et al. (2017). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. ResearchGate. [Link]
- BenchChem. (2025).
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC - NIH. [Link]
-
Codée, J. D. C., et al. (2011). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. ResearchGate. [Link]
- TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-an overview. TSI Journals.
-
Shimada, N., & Makino, K. (2019). 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions. Organic Letters. [Link]
-
Banerjee, A., et al. (2016). Benzylidene Acetal Protecting Group as Carboxylic Acid Surrogate: Synthesis of Functionalized Uronic Acids and Sugar Amino Acids. Semantic Scholar. [Link]
- BenchChem. (2025).
- van der Marel, G. A., & Codée, J. D. C. (2012).
-
Theodhor, G. (1995). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education. [Link]
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry.
-
Toshima, K., et al. (2018). Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides. PubMed. [Link]
-
Wikipedia. (n.d.). Acetonide. Wikipedia. [Link]
-
Boons, G.-J., et al. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC - NIH. [Link]
- ChemInform Abstract. (2010). Boron Acids as Protective Agents and Catalysts in Synthesis. Wiley Online Library.
-
Taylor, M. S., et al. (2017). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing. [Link]
-
Demchenko, A. V., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC - NIH. [Link]
- van der Marel, G. A., & Codée, J. D. C. (2012). Novel protecting group strategies in the synthesis of oligosaccharides.
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PMC - NIH. [Link]
-
Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. ResearchGate. [Link]
-
Wikipedia. (n.d.). Silyl ether. Wikipedia. [Link]
-
Shivatare, S. S., & Tsai, T.-I. (2019). Oligosaccharide Synthesis and Translational Innovation. PMC - PubMed Central. [Link]
-
Csávás, M., et al. (2021). Protecting Group Manipulations in Carbohydrate Synthesis. ResearchGate. [Link]
-
Gross, R. A., et al. (2015). Cyclic carbonates with protected sugar functionalities. ResearchGate. [Link]
-
Pathak, T. P., et al. (2014). Regioselective ring opening of benzylidene acetal protecting group(s) of hexopyranoside derivatives by DIBAL-H. ResearchGate. [Link]
-
Passarella, D., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. AIR Unimi. [Link]
- van der Marel, G. A., & Codée, J. D. C. (2012). Protective group strategies in carbohydrate and peptide chemistry.
- BenchChem. (2025). Reactivity Profile of Cyclic Carbonates on Sugar Scaffolds: A Technical Guide. BenchChem.
-
Codée, J. D. C., et al. (2010). Novel protecting groups in carbohydrate chemistry. Comptes Rendus de l'Académie des Sciences. [Link]
Sources
- 1. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tsijournals.com [tsijournals.com]
- 9. Acetonide - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 13. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Regioselective O-Glycosylation of Nucleosides via the Temporary 2',3'-Diol Protection by a Boronic Ester for the Synthesis of Disaccharide Nucleosides [pubmed.ncbi.nlm.nih.gov]
- 19. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
A Comparative Guide to the Applications of 1,2-O-Cyclohexylidene-α-D-glucofuranose in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving regioselective modifications and synthesizing complex molecules. Among the arsenal of protecting groups for diols, the 1,2-O-cyclohexylidene group, particularly when applied to α-D-glucofuranose, presents a versatile and valuable tool. This guide provides an in-depth comparison of 1,2-O-Cyclohexylidene-α-D-glucofuranose with its commonly used alternative, 1,2-O-isopropylidene-α-D-glucofuranose, offering experimental data, detailed protocols, and expert insights to inform your synthetic strategies.
Introduction to 1,2-O-Cyclohexylidene-α-D-glucofuranose: A Versatile Building Block
1,2-O-Cyclohexylidene-α-D-glucofuranose is a cyclic acetal formed by the reaction of D-glucose with cyclohexanone.[1] This modification serves to protect the 1- and 2-hydroxyl groups of the glucose molecule, rendering the remaining hydroxyl groups at the 3, 5, and 6 positions available for further chemical transformations. This selective protection is a cornerstone of synthetic carbohydrate chemistry, enabling the construction of modified sugars, oligosaccharides, and glycoconjugates with high precision.[2] Its applications extend into medicinal chemistry, where it serves as a chiral auxiliary and a key intermediate in the synthesis of biologically active compounds.[3][4]
The choice of a protecting group is a critical decision in a multi-step synthesis, influencing not only the reactivity of the carbohydrate but also the overall efficiency and yield of the synthetic route. The cyclohexylidene group offers distinct properties compared to the more commonly employed isopropylidene (acetonide) group, particularly in terms of stability and steric hindrance.
Comparative Analysis: Cyclohexylidene vs. Isopropylidene Protecting Groups
The selection between a cyclohexylidene and an isopropylidene protecting group for the 1,2-diol of glucofuranose is often dictated by the specific requirements of the synthetic pathway, including the desired stability towards acidic conditions and the steric environment around the reactive centers.
Synthesis and Yield
The synthesis of both 1,2-O-cyclohexylidene-α-D-glucofuranose and its isopropylidene counterpart is typically achieved through acid-catalyzed reaction of D-glucose with the corresponding ketone (cyclohexanone or acetone). While specific yields can vary based on reaction conditions, the formation of the di-O-isopropylidene derivative is often reported with high efficiency. For instance, a method using a deep eutectic solvent system reports a 90% yield for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[5]
Table 1: Comparison of Synthetic Parameters
| Protecting Group | Reagent | Catalyst | Reported Yield (Di-protected) | Reference |
| Cyclohexylidene | Cyclohexanone | H₂SO₄ | Not specified in direct comparison | [1] |
| Isopropylidene | Acetone | Various acids | Up to 90% | [5] |
It is important to note that the synthesis of the mono-protected 1,2-O-acetal often requires careful control of reaction conditions to avoid the formation of the di-protected 1,2:5,6-di-O-acetal. Regioselective one-pot protection strategies have been developed to afford a range of differentially protected glucose derivatives.[2][6]
Stability and Deprotection
A key differentiator between the cyclohexylidene and isopropylidene groups is their relative stability towards acidic hydrolysis. This property is crucial when subsequent reaction steps require acidic conditions, and the integrity of the 1,2-diol protection needs to be maintained.
A study on the acid-catalyzed hydrolysis of 1,2-O-alkylidene-α-D-glucofuranoses revealed that cyclopentylidene and cycloheptylidene acetals exhibit enhanced acid lability compared to the isopropylidene group.[7] While this study did not include the cyclohexylidene derivative, it highlights that the ring size of the cyclic acetal significantly influences its stability. Generally, the bulkier cyclohexylidene group is considered to be more stable than the isopropylidene group under acidic conditions.
The deprotection of both acetals is typically achieved by treatment with aqueous acid. The milder conditions required for the cleavage of the isopropylidene group can be an advantage in the presence of other acid-sensitive functionalities. Conversely, the enhanced stability of the cyclohexylidene group offers greater flexibility in the synthetic design.
Table 2: Comparative Stability and Deprotection
| Protecting Group | Relative Acid Stability | Typical Deprotection Conditions | Key Considerations |
| Cyclohexylidene | More stable | Stronger acid/longer reaction time | Robustness for multi-step synthesis |
| Isopropylidene | Less stable | Mild aqueous acid | Ease of removal, potential for premature cleavage |
Experimental Protocols
Synthesis of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose
-
Materials: Anhydrous D-glucose (dextrose), cyclohexanone, concentrated sulfuric acid.
-
Procedure:
-
To 758 g (7.7 moles) of cyclohexanone, add 260 g (1.44 moles) of anhydrous dextrose.[1]
-
Add 20 ml of concentrated sulfuric acid to the mixture.[1]
-
Heat the mixture to 35°C and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, neutralize the reaction mixture and purify the product by recrystallization or chromatography.
-
Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Materials: D-glucose, anhydrous acetone, sulfuric acid (or other acid catalyst).
-
Procedure:
-
Suspend D-glucose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the acid catalyst and remove the acetone under reduced pressure.
-
Purify the resulting diacetone glucose by recrystallization.[8]
-
General Protocol for Acid-Catalyzed Deprotection of Acetal Protecting Groups
-
Materials: Protected sugar, aqueous acid (e.g., acetic acid, trifluoroacetic acid, or dilute HCl).
-
Procedure:
-
Dissolve the protected sugar in a suitable solvent (e.g., a mixture of water and an organic solvent like THF or acetone).
-
Add the aqueous acid and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the deprotected sugar with an appropriate organic solvent and purify as necessary.
-
Visualization of Synthetic Pathways
Caption: Synthetic routes to protected glucofuranose derivatives.
Applications in Complex Synthesis
The choice between cyclohexylidene and isopropylidene protecting groups can significantly impact the outcome of complex glycosylation reactions. The steric bulk of the cyclohexylidene group can influence the stereoselectivity of glycosylations at the anomeric center.[9] Furthermore, its enhanced stability allows for a wider range of reaction conditions to be employed in subsequent steps without risking premature deprotection.
For instance, in the synthesis of oligosaccharides, where multiple protection and deprotection steps are required, the robustness of the cyclohexylidene group can be a distinct advantage.[10] Conversely, the relative ease of removal of the isopropylidene group makes it a preferred choice when a milder deprotection strategy is necessary to preserve other sensitive functionalities within the molecule.
Conclusion
Both 1,2-O-cyclohexylidene-α-D-glucofuranose and its isopropylidene analog are invaluable tools in the arsenal of the synthetic carbohydrate chemist. The selection of one over the other is a strategic decision based on a careful consideration of the planned synthetic route. The cyclohexylidene group offers superior stability, which is advantageous in lengthy, multi-step syntheses requiring robust protection. The isopropylidene group, while more labile, provides the benefit of milder deprotection conditions. By understanding the distinct properties and performance of each protecting group, researchers can design more efficient and successful synthetic strategies for the creation of complex and biologically important carbohydrate-based molecules.
References
-
PrepChem. Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. [Link]
- Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. RSC Advances, 9(25), 14168-14183.
- van Boeckel, C. A. A., & van Boom, J. H. (1981). Acid-catalysed hydrolysis of 1,2-O-alkylidene-α-D-glucofuranoses.
- Wang, C. C., Kulkarni, S. S., Lee, J. C., Luo, S. Y., & Hung, S. C. (2008). Regioselective one-pot protection of glucose.
- Zhu, X., & Schmidt, R. R. (2009). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations.
- Boltje, T. J., Buskas, T., & Boons, G. J. (2010). Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research.
- Hossain, M. B., et al. (2021). Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. Saudi Pharmaceutical Journal, 29(7), 735-746.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2:5,6-Di-O-isopropylidene-a- D -glucofuranose purum, = 98.0 TLC 582-52-5 [sigmaaldrich.com]
- 5. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. reposit.library.du.ac.bd:8080 [reposit.library.du.ac.bd:8080]
- 9. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
evaluation of the efficiency of various deprotection methods for cyclohexylidene ketals
An Application Scientist's Guide to the Efficient Deprotection of Cyclohexylidene Ketals
In the landscape of synthetic organic chemistry, the strategic use of protecting groups is paramount for the successful construction of complex molecules. Among the various protecting groups for 1,2- and 1,3-diols, the cyclohexylidene ketal stands out for its intermediate steric bulk and moderate stability, offering a distinct profile compared to the more common isopropylidene (acetonide) or benzylidene acetals. However, the true measure of a protecting group's utility lies not only in its stability and ease of installation but also in the efficiency and selectivity of its removal. This guide provides an in-depth evaluation of various deprotection methods for cyclohexylidene ketals, offering experimentally-backed insights to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
The Strategic Role of the Cyclohexylidene Ketal
The choice of a cyclohexylidene ketal over other acetals is often a deliberate one. Its increased lipophilicity can enhance the solubility of polar substrates in organic solvents, and its conformational rigidity can influence the stereochemical outcome of reactions at adjacent centers. The deprotection of this group, therefore, requires a nuanced approach, as the conditions must be vigorous enough to cleave the relatively stable ketal without compromising other sensitive functionalities within the molecule.
Core Deprotection Strategies: A Comparative Analysis
The cleavage of cyclohexylidene ketals predominantly proceeds via hydrolysis, catalyzed by a range of acidic reagents. The efficiency of these methods is a function of the acid strength, solvent system, temperature, and the steric and electronic properties of the substrate.
Aqueous Acid-Catalyzed Hydrolysis
This is the most classical and widely employed method for ketal deprotection. The mechanism involves protonation of one of the ketal oxygen atoms, followed by nucleophilic attack of water to generate a hemiacetal intermediate, which then collapses to the diol and cyclohexanone.
Common Acidic Systems:
-
Acetic Acid (AcOH): A mild and versatile option, particularly for substrates sensitive to stronger acids. Typically used in a mixture with water and a co-solvent like tetrahydrofuran (THF) to ensure substrate solubility.
-
Trifluoroacetic Acid (TFA): A significantly stronger acid than acetic acid, allowing for faster deprotection at lower temperatures. However, its use is precluded by the presence of other acid-labile groups such as tert-butyldimethylsilyl (TBS) ethers or tert-butoxycarbonyl (Boc) groups.
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄): Strong mineral acids that ensure rapid deprotection but offer the least chemoselectivity. They are best suited for robust substrates where over-reaction is not a concern.
-
Solid-Supported Acids: Reagents like Amberlyst-15 or Nafion offer the advantage of simplified workup, as the acid catalyst can be removed by simple filtration.
Diagram 1: General Workflow for Selecting a Deprotection Method
Caption: A decision-making workflow for selecting an appropriate deprotection method based on substrate sensitivity.
Lewis Acid-Catalyzed Deprotection
Lewis acids offer an alternative to Brønsted acids and can sometimes provide enhanced selectivity and milder reaction conditions. The mechanism involves coordination of the Lewis acid to one of the ketal oxygen atoms, which weakens the C-O bond and facilitates cleavage.
Effective Lewis Acids:
-
Iron(III) Chloride (FeCl₃): A mild, inexpensive, and efficient reagent for the cleavage of acetals and ketals. It is often used in acetonitrile or dichloromethane.
-
Ceric Ammonium Nitrate (CAN): While often used for the cleavage of p-methoxybenzyl (PMB) ethers, CAN can also effectively deprotect acetals and ketals, particularly when other oxidative methods are being employed in the synthetic sequence.
-
Other Lewis Acids: A variety of other Lewis acids, such as Sc(OTf)₃, InCl₃, and Bi(NO₃)₃·5H₂O, have been reported for acetal deprotection, often under very mild and specific conditions.
Comparative Performance Data
The choice of deprotection agent is highly dependent on the overall molecular structure. Below is a table summarizing typical reaction conditions and outcomes for the deprotection of a model cyclohexylidene ketal.
| Reagent/Conditions | Solvent | Temp. (°C) | Time | Yield (%) | Comments |
| 80% aq. AcOH | THF | 40-60 | 4-12 h | >90 | A standard, reliable method for many substrates. |
| 10% aq. HCl | Acetone | RT | 1-3 h | >95 | Fast and efficient, but not suitable for acid-sensitive molecules. |
| TFA/H₂O (9:1) | CH₂Cl₂ | 0 - RT | 15-60 min | >95 | Very rapid, but limited chemoselectivity. |
| FeCl₃ (10 mol%) | CH₃CN | RT | 30-90 min | ~92 | A mild and effective Lewis acid-catalyzed method. |
| CAN (1.1 eq.) | CH₃CN/H₂O | RT | 5-15 min | ~94 | Very fast, but the oxidative nature of the reagent must be considered. |
| Amberlyst-15 | Acetone/H₂O | RT | 2-6 h | >90 | Heterogeneous catalyst allows for easy workup. |
Experimental Protocols
Protocol 1: Deprotection using 80% Aqueous Acetic Acid
-
Dissolve the cyclohexylidene ketal-protected substrate (1.0 eq.) in a minimal amount of a co-solvent such as tetrahydrofuran (THF).
-
Add 80% aqueous acetic acid (typically 5-10 volumes relative to the substrate).
-
Stir the reaction mixture at 40-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection using Iron(III) Chloride (FeCl₃)
-
Dissolve the cyclohexylidene ketal-protected substrate (1.0 eq.) in anhydrous acetonitrile.
-
Add anhydrous iron(III) chloride (FeCl₃) (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a small amount of water.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting diol by flash column chromatography.
Mechanistic Considerations and Field Insights
The choice between these methods is often dictated by the presence of other functional groups in the molecule. For instance, in a molecule containing both a cyclohexylidene ketal and a silyl ether, the milder conditions of 80% acetic acid are generally preferred to avoid cleavage of the silyl ether. Conversely, if the molecule is robust, the speed and efficiency of a strong acid like TFA or HCl may be advantageous.
Lewis acid-catalyzed methods can be particularly useful when a substrate is sensitive to protic acids but can tolerate a Lewis acid. The chemoselectivity of these reagents can sometimes be tuned by the choice of solvent and temperature.
Diagram 2: Mechanism of Acid-Catalyzed Ketal Hydrolysis
Caption: The general mechanism of acid-catalyzed hydrolysis of a cyclohexylidene ketal.
Conclusion
The deprotection of cyclohexylidene ketals is a well-established transformation in organic synthesis, with a range of reliable methods at the chemist's disposal. The optimal choice is invariably context-dependent, requiring a careful analysis of the substrate's sensitivity and the desired reaction efficiency. Mild acidic conditions, such as aqueous acetic acid, remain a workhorse for many applications, while stronger acids and Lewis acids provide powerful alternatives for more challenging or robust substrates. By understanding the underlying mechanisms and considering the comparative data presented, researchers can make informed decisions to achieve successful deprotection and advance their synthetic goals.
References
-
Patney, H. K. (1992). A mild, inexpensive and efficient method for the cleavage of acetals and ketals. Tetrahedron Letters, 33(18), 2259-2260. [Link]
-
Ates, A., Gautier, A., Leroy, B., Plancher, J. M., Quesnel, Y., & Markó, I. E. (2003). Mild, selective and efficient cleavage of acetals and ketals with ceric ammonium nitrate. Tetrahedron, 59(44), 8989-8993. [Link]
-
Dalpozzo, R., & De Nino, A. (2009). Bismuth(III) nitrate pentahydrate in organic synthesis. Current Organic Synthesis, 6(4), 365-381. [Link]
A Comparative Guide to the Strategic Use of 1,2-O-Cyclohexylidene-α-D-glucofuranose in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the complex architectural assembly of natural products, the strategic use of chiral pool starting materials is a cornerstone of efficient and stereocontrolled synthesis. Among the plethora of carbohydrate-derived synthons, D-glucose stands out for its abundance and densely packed stereochemical information. However, harnessing this chirality requires judicious use of protecting groups to unmask specific hydroxyl functionalities for selective transformations. This guide provides an in-depth technical comparison of 1,2-O-Cyclohexylidene-α-D-glucofuranose as a key chiral building block in total synthesis, evaluating its performance against common alternatives and providing supporting experimental context.
The Synthon in Focus: 1,2-O-Cyclohexylidene-α-D-glucofuranose
1,2-O-Cyclohexylidene-α-D-glucofuranose is a derivative of D-glucose where the 1- and 2-hydroxyl groups are protected as a cyclic acetal with cyclohexanone. This protection scheme locks the sugar in its furanose form, exposing the hydroxyl groups at the 3, 5, and 6 positions for further chemical manipulation. The cyclohexylidene group, being more lipophilic and sterically demanding than the more common isopropylidene (acetonide) group, can offer unique advantages in terms of stability, solubility, and diastereoselectivity in certain reactions.
The preparation of 1,2-O-Cyclohexylidene-α-D-glucofuranose is a straightforward acid-catalyzed reaction between D-glucose and cyclohexanone.[1] While effective, the synthesis can sometimes be challenging due to lower yields and longer reaction times compared to its isopropylidene counterpart.[1]
Comparative Analysis: Performance in Total Synthesis
While the use of 1,2-O-isopropylidene-α-D-glucofuranose is widely documented in the synthesis of a vast array of natural products, detailed case studies employing the cyclohexylidene variant in multi-step total syntheses are less common in readily accessible literature. However, by examining the chemical properties and the available data on its derivatives, we can draw logical comparisons and project its utility.
The primary competitor to the cyclohexylidene protecting group is the isopropylidene group. Both serve to protect the 1,2-diol of glucose, but their subtle differences can have significant implications in a synthetic campaign.
| Feature | 1,2-O-Cyclohexylidene Acetal | 1,2-O-Isopropylidene Acetal | Rationale & Implications in Synthesis |
| Stability | Generally more stable to acidic conditions. | More labile to acidic hydrolysis. | The increased stability of the cyclohexylidene group can be advantageous in synthetic routes requiring harsh acidic deprotection of other functional groups. However, this also necessitates stronger conditions for its own removal, which could compromise sensitive functionalities elsewhere in the molecule. |
| Lipophilicity | Higher | Lower | The increased lipophilicity imparted by the cyclohexyl ring can improve the solubility of carbohydrate intermediates in organic solvents, facilitating reactions and purification. |
| Steric Hindrance | Greater | Lesser | The bulkier cyclohexylidene group can offer enhanced diastereoselectivity in reactions at adjacent stereocenters by providing a more biased steric environment. |
| Cost & Availability | Cyclohexanone is a readily available and inexpensive reagent. | Acetone and 2,2-dimethoxypropane are also common and affordable. | The cost of the protecting group itself is not a significant differentiating factor. |
To illustrate the strategic decisions involved in choosing a chiral synthon, let's consider the total synthesis of two important bioactive molecules, (-)-shikimic acid and (+)-biotin, and compare hypothetical routes using a glucose-derived synthon with established alternative approaches.
Case Study 1: (-)-Shikimic Acid - A Gateway to Aromatics
(-)-Shikimic acid is a crucial intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms and serves as the key starting material for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®).[2][3][4]
Alternative Approach: Synthesis from D-Mannose
An efficient enantiospecific synthesis of (-)-shikimic acid has been reported starting from D-mannose.[1] This route leverages a key intramolecular Wadsworth-Emmons olefination to construct the chiral cyclohexene ring. This synthesis highlights the versatility of different carbohydrate starting materials in accessing complex carbocyclic structures.
Hypothetical Application of 1,2-O-Cyclohexylidene-α-D-glucofuranose:
A synthetic strategy commencing with 1,2-O-Cyclohexylidene-α-D-glucofuranose would involve a series of selective oxidations, reductions, and eliminations to transform the furanose ring into the cyclohexene core of shikimic acid. The key challenge would be the stereocontrolled introduction of the C=C bond and the carboxylic acid moiety. The stability of the cyclohexylidene group could be beneficial during these transformations.
Logical Workflow for Shikimic Acid Synthesis from a Protected Glucose:
Caption: Hypothetical synthetic pathway to (-)-shikimic acid.
Case Study 2: (+)-Biotin (Vitamin H) - A Vital Coenzyme
(+)-Biotin is an essential nutrient involved in a variety of metabolic processes. Its total synthesis has been a long-standing challenge, with numerous strategies developed from both chiral pool and achiral starting materials.[5][6][7][8]
Alternative Approach: Synthesis from L-Cysteine
A highly efficient synthesis of (+)-biotin has been achieved starting from the readily available amino acid L-cysteine. This approach elegantly constructs the thiophane ring and establishes the required stereocenters. Other industrial syntheses have utilized meso-anhydrides with asymmetric reduction steps.[5]
Hypothetical Application of 1,2-O-Cyclohexylidene-α-D-glucofuranose:
A route from our protected glucose would entail significant chemical transformations to excise the carbohydrate core and construct the bicyclic imidazolidinone-thiophane ring system of biotin. This would likely be a more lengthy and less convergent approach compared to syntheses starting from precursors that already contain key heteroatoms.
Experimental Protocols
While a complete total synthesis is beyond the scope of this guide, the following protocols outline key transformations relevant to the manipulation of protected glucose derivatives.
Protocol 1: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose
This procedure describes the full protection of D-glucose, from which the mono-protected derivative can be obtained via selective hydrolysis.
Materials:
-
Anhydrous D-glucose (dextrose)
-
Cyclohexanone
-
Concentrated Sulfuric Acid
-
Appropriate solvents for workup and purification (e.g., dichloromethane, water)
-
Drying agent (e.g., sodium sulfate)
-
TLC plates and solvent system for monitoring
Procedure:
-
To a stirred suspension of anhydrous D-glucose in cyclohexanone, slowly add concentrated sulfuric acid at a controlled temperature (e.g., 35°C).[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture (e.g., with sodium bicarbonate).
-
Perform an aqueous workup, extracting the product into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose.
Protocol 2: Selective Deprotection of a Di-protected Glucofuranose
This protocol is for the selective removal of the 5,6-acetal group from a di-protected glucose derivative, analogous to what would be required for 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose.
Materials:
-
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (as a model substrate)
-
Aqueous acetic acid or another mild acid catalyst
-
Solvents for workup and purification
Procedure:
-
Dissolve the di-protected glucose in a suitable solvent.
-
Add aqueous acetic acid and heat the mixture gently.
-
Monitor the reaction by TLC to observe the conversion of the starting material to the mono-protected product.
-
Neutralize the acid and perform an aqueous workup.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography to isolate 1,2-O-isopropylidene-α-D-glucofuranose.
Conclusion and Future Outlook
1,2-O-Cyclohexylidene-α-D-glucofuranose represents a valuable, albeit underutilized, chiral building block in the synthetic chemist's toolbox. Its enhanced stability and lipophilicity compared to the more common 1,2-O-isopropylidene analogue offer strategic advantages in specific synthetic contexts. While the current body of literature lacks extensive examples of its application in complex total synthesis, its properties suggest it could be a powerful tool for controlling stereochemistry and improving the handling of carbohydrate intermediates.
For researchers and drug development professionals, the choice between different protected glucose synthons will ultimately depend on the specific demands of the synthetic route. Factors such as the stability of other functional groups to deprotection conditions and the desired diastereoselectivity of key reactions will be paramount. Future research into the application of 1,2-O-Cyclohexylidene-α-D-glucofuranose in the synthesis of novel, complex natural products will undoubtedly further delineate its role and potential in modern organic synthesis.
References
- Bergmann, M., & Samuel, S. (1940). U.S. Patent No. 2,204,541. Washington, DC: U.S.
-
PrepChem. (2023). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Retrieved from [Link]
- Casutt, M. S., Imwinkelried, R., & Bonrath, W. (2011). Enhancing the Asymmetric Hydrogenation/Desymmetrization of an Achiral Lactone in the Synthesis of (+)-Biotin. Organic Process Research & Development, 15(4), 858–864.
- De Clercq, P. J. (1997). Biotin: A Timeless Challenge for Total Synthesis. Chemical Reviews, 97(6), 1755–1792.
- Campbell, M. M., Sainsbury, M., & Searle, R. J. (1993). An enantiospecific synthesis of (–)-shikimic acid from D-mannose: formation of a chiral cyclohexene by intramolecular olefination of a carbohydrate-derived intermediate. Journal of the Chemical Society, Perkin Transactions 1, (13), 1583-1587.
- Lin, S., & Danishefsky, S. J. (2003). The total synthesis of (+)-biotin. Tetrahedron Letters, 44(45), 8377-8380.
- Corey, E. J., & Nicolaou, K. C. (1974). A new, mild, and efficient method for the solution-phase synthesis of amides and esters. Journal of the American Chemical Society, 96(17), 5614–5616.
-
Oseltamivir. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Ife, R. J., Ball, L. F., Lowe, P., & Haslam, E. (1976). The shikimate pathway. Part V. The stereochemistry and mechanism of the reaction catalysed by shikimate dehydrogenase. Journal of the Chemical Society, Perkin Transactions 1, (15), 1776-1783.
- Johansson, L., & Lidén, N. (2006). Global transcriptomic analysis of the shikimic acid pathway in Escherichia coli W3110.shik1. Biotechnology and Bioengineering, 95(3), 485-496.
- Weaver, L. M., & Herrmann, K. M. (1997). The shikimate pathway. The Plant Cell, 9(10), 1681-1690.
- Lin, S., & Cronin, J. R. (2005). Biotin synthesis begins by hijacking the fatty acid synthetic pathway.
- Escalante, A., Cervantes-Gámez, R. G., & Bolívar, F. (2018). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. Frontiers in Bioengineering and Biotechnology, 6, 145.
- Chen, Y., & Mao, Y. (2007). A novel synthesis of (+)-biotin from L-cysteine. Tetrahedron: Asymmetry, 18(13), 1581-1584.
-
Chemistry LibreTexts. (2021, March 4). 3.3: Syntheses of Prostaglandins from Acyclic Precursors. Retrieved from [Link]
- Srinivasan, P. R., Katagiri, M., & Sprinson, D. B. (1959). THE ENZYMATIC SYNTHESIS OF SHIKIMIC ACID FROM D-ERYTHROSE-4-PHOSPHATE AND PHOSPHOENOLPYRUVATE. Journal of the American Chemical Society, 81(10), 2573–2574.
- Bose, D. S., & Rao, A. V. R. (2004). Total synthesis of D-(+)-biotin. Tetrahedron Letters, 45(39), 7307-7310.
- Grewe, R., & Vangermain, E. (1965). A Stereospecific Synthesis of D(—)‐Shikimic Acid. Chemische Berichte, 98(1), 104-110.
- Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. International Journal of Pure and Applied Chemistry, 8(2), 125-134.
- Bozell, J. J., & Petersen, G. R. (2010). Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s “Top 10” revisited. Green Chemistry, 12(4), 539-554.
- Ife, R. J., & Haslam, E. (1971). The shikimate pathway. Part III. The stereochemical course of the reaction catalysed by dehydroquinase. Journal of the Chemical Society C: Organic, 16, 2818-2821.
- Marquet, A., & Thi-Cam, G. (1997). Biotin Synthesis in Plants. The First Committed Step of the Pathway Is Catalyzed by a Cytosolic 7-Keto-8-Aminopelargonic Acid Synthase. Plant Physiology, 115(4), 1431–1439.
- Tang, W., & Zhao, H. (2009). A novel synthesis of (+)-biotin from L-cysteine. Tetrahedron Letters, 50(48), 6663-6665.
- Bermejo, F., et al. (2002). Cyclooxygenase-2-derived prostaglandin D(2) is an early anti-inflammatory signal in experimental colitis.
-
Chemistry LibreTexts. (2021, March 4). 3.2: Biosynthesis of Prostaglandins. Retrieved from [Link]
-
Ahern, K. (2010, October 20). Fatty Acid Synthesis/Prostaglandins [Video]. YouTube. [Link]
- Hemler, M. E., & Lands, W. E. M. (1977). Biosynthesis of Prostaglandins. JAOCS, Journal of the American Oil Chemists' Society, 54(4), 153A-159A.
- Cernak, T. A., & Lambert, K. M. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Hudlicky, T., & Reed, J. W. (2007). The way of synthesis: the central science. John Wiley & Sons.
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477.
- Vandewalle, M., & De Clercq, P. (1985). Total synthesis of prostaglandins. Tetrahedron, 41(10), 1767-1831.
- Rawal, V. H., & Cava, M. P. (1985). A short, stereospecific synthesis of (-)-shikimic acid. Journal of the American Chemical Society, 107(24), 7072–7074.
- U.S. Patent No. EP1721894A1. (2006). Process for the synthesis of prostaglandin derivatives.
- Trost, B. M. (1995). Atom economy--a challenge for organic synthesis: homogeneous catalysis leads the way. Angewandte Chemie International Edition in English, 34(3), 259-281.
- Collins, A. N., Sheldrake, G. N., & Crosby, J. (Eds.). (1997). Chirality in industry: the commercial manufacture and applications of optically active compounds. John Wiley & Sons.
- Hanessian, S. (1983). Total synthesis of natural products: the'chiron'approach. Pergamon Press.
- Kotha, S., & Lahiri, K. (2002). The total synthesis of (+)-biotin. Bioorganic & medicinal chemistry, 10(7), 2189-2199.
- Hanessian, S., Franco, J., & Larouche, B. (1990). The total synthesis of (+)-biotin from D-glucosamine. Pure and Applied Chemistry, 62(10), 1883-1886.
Sources
- 1. Recent Achievements in Total Synthesis for Integral Structural Revisions of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. History and Toxinology of Palytoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Synthesis of Marine Natural Products and Molecules Inspired by Marine Substances II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP0226202B1 - Synthesis of podophylotoxin type compounds - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
A Comparative Guide to Chiral Auxiliaries: Benchmarking 1,2-O-Cyclohexylidene-α-D-glucofuranose and its Carbohydrate-Derived Counterparts
In the landscape of asymmetric synthesis, the quest for efficient stereochemical control is paramount. Chiral auxiliaries represent a robust and reliable strategy, enabling chemists to construct complex, enantiomerically pure molecules with precision. This guide provides an in-depth comparison of the performance of carbohydrate-derived chiral auxiliaries, with a focus on 1,2-O-Cyclohexylidene-alpha-D-glucofuranose, against established and widely utilized auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and Enders' SAMP/RAMP hydrazones. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with actionable insights for selecting the optimal chiral auxiliary for their synthetic challenges.
The Principle of Chiral Auxiliaries in Asymmetric Synthesis
At its core, a chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. This covalent linkage induces a chiral environment, directing subsequent chemical transformations to occur with a high degree of facial selectivity. The result is the formation of a new stereocenter with a predictable configuration. An ideal chiral auxiliary should be readily available in high enantiomeric purity, easily attached to the substrate, exert powerful stereocontrol, and be removable under mild conditions without compromising the newly formed chiral center, preferably allowing for its own recovery and reuse.
1,2-O-Cyclohexylidene-α-D-glucofuranose: A Carbohydrate-Derived Chiral Auxiliary
Carbohydrates, as a class of naturally abundant and enantiomerically pure molecules, are attractive starting materials for the synthesis of chiral auxiliaries. This compound, derived from D-glucose, is one such example. Its rigid furanose backbone, adorned with multiple stereocenters, provides a well-defined chiral environment. While its application in asymmetric synthesis, particularly in aldol reactions, has been noted, extensive peer-reviewed data quantifying its performance across a range of reactions is less prevalent than for more conventional auxiliaries.[1]
To provide a meaningful performance benchmark for this class of auxiliaries, this guide will also consider data from closely related carbohydrate-derived auxiliaries in key asymmetric transformations.
Benchmarking Performance: A Data-Driven Comparison
The efficacy of a chiral auxiliary is ultimately measured by its performance in key carbon-carbon bond-forming reactions. Here, we compare the performance of carbohydrate-derived auxiliaries with that of Evans', Oppolzer's, and Enders' auxiliaries in asymmetric alkylation, Diels-Alder, and aldol reactions.
Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Reactions
| Chiral Auxiliary Class | Reaction Type | Substrate/Electrophile | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) (%) | Yield (%) | Reference |
| Carbohydrate-Derived | Alkylation (C-methylation) | 1,2:5,6-Di-O-isopropylidene-α-D-gulofuranose ester | up to 10:1 d.r. | - | - | [2] |
| Carbohydrate-Derived | Diels-Alder | Levoglucosenone-derived acrylate with cyclopentadiene | >98% d.e. | - | 85 | [3] |
| Evans' Auxiliary | Alkylation | N-propionyl-(S)-4-benzyloxazolidinone with benzyl bromide | >98:2 d.r. | >99 | 90 | [4] |
| Oppolzer's Sultam | Diels-Alder | N-acryloyl camphorsultam with cyclopentadiene | >99:1 d.e. | >99 | 85 | |
| Enders' (SAMP) Auxiliary | Alkylation | SAMP hydrazone of cyclohexanone with methyl iodide | >98% d.e. | >98 | 85 | [5] |
| Evans' Auxiliary | Aldol Reaction | N-propionyl-(S)-4-benzyloxazolidinone with isobutyraldehyde | >99:1 d.r. | >99 | 85 |
Mechanistic Insights: The Origin of Stereocontrol
The stereochemical outcome of a reaction mediated by a chiral auxiliary is dictated by the conformational biases it imposes on the transition state.
Carbohydrate-Derived Auxiliaries
The stereocontrol exerted by carbohydrate-derived auxiliaries stems from the rigid polycyclic framework that effectively shields one face of the reactive intermediate. In the case of an enolate derived from a sugar-appended ester, the bulky carbohydrate backbone forces the incoming electrophile to approach from the less sterically hindered face. The specific conformation of the sugar and the nature of its protecting groups are critical in defining the precise stereochemical outcome.
Evans' Oxazolidinone Auxiliaries
Evans' auxiliaries are renowned for their predictable and high levels of stereocontrol, particularly in aldol reactions.[6][7] The formation of a chelated Z-enolate with a boron Lewis acid leads to a rigid, chair-like six-membered transition state. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the approach of the aldehyde from the opposite face and leading to the formation of the syn-aldol product with high diastereoselectivity.[6][7]
Oppolzer's Camphorsultam
Oppolzer's sultam provides excellent stereocontrol in a variety of reactions, including Diels-Alder cycloadditions. The rigid camphor backbone and the sulfonyl group create a highly asymmetric environment. In Lewis acid-promoted Diels-Alder reactions, the dienophile is believed to adopt a conformation where one face is effectively shielded by the sultam moiety, leading to a highly diastereoselective cycloaddition.
Enders' SAMP/RAMP Auxiliaries
The SAMP and RAMP auxiliaries, derived from proline, are highly effective for the asymmetric alkylation of ketones and aldehydes.[2] The mechanism involves the formation of a chiral hydrazone, which upon deprotonation with a strong base like LDA, forms a rigid, chelated azaenolate. The lithium cation is coordinated to both the nitrogen and the oxygen of the methoxymethyl group, creating a conformationally locked system that directs the approach of the electrophile from the less hindered face.[2]
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we present detailed experimental protocols for an asymmetric alkylation reaction, a cornerstone transformation in organic synthesis.
Asymmetric Alkylation using an Evans' Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone.
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.5 M) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, 1.0 M in THF) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the excess peroxide with aqueous sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
Visualization of Key Concepts
To further elucidate the principles discussed, the following diagrams illustrate the experimental workflow and the mechanism of stereochemical control.
Caption: General workflow for the application of a chiral auxiliary in asymmetric synthesis.
Caption: Mechanism of stereocontrol by a chiral auxiliary.
Conclusion
The selection of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While established auxiliaries like Evans' oxazolidinones, Oppolzer's sultams, and Enders' hydrazones offer a wealth of literature precedent and predictable, high levels of stereocontrol, carbohydrate-derived auxiliaries present an attractive alternative due to their origin from the chiral pool. Although detailed performance data for this compound itself is not as extensively documented, related carbohydrate-based auxiliaries have demonstrated excellent potential in key asymmetric transformations. The choice of auxiliary will ultimately depend on the specific reaction, desired stereochemical outcome, and the scalability of the process. This guide serves as a starting point for researchers to make informed decisions, grounded in the fundamental principles of asymmetric synthesis and supported by experimental evidence.
References
-
Evans, D. A.; Bartroli, J.; Shih, T. L. J. Am. Chem. Soc.1981 , 103, 2127–2129. [Link]
-
Oppolzer, W. Pure Appl. Chem.1990 , 62, 1241-1250. [Link]
-
Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc.1982 , 104, 1737–1739. [Link]
-
Enders, D.; Eichenauer, H. Angew. Chem. Int. Ed. Engl.1979 , 18, 397–399. [Link]
-
Sarotti, A. M.; Spanevello, R. A.; Suárez, A. G. Org. Lett.2006 , 8, 1487–1490. [Link]
-
Enders, D.; Fey, P.; Kipphardt, H. Org. Synth.1987 , 65, 173. [Link]
-
Kim, B. M.; Williams, S. F.; Masamune, S. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 2, pp 239–275. [Link]
-
Kunz, H. In Stereoselective Synthesis; Ottow, E., Schöllkopf, K., Stan, B.-G., Eds.; Springer: Berlin, Heidelberg, 1994; pp 271-289. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Chem. Rev.1996 , 96, 835–875. [Link]
-
Sarotti, A. M.; Spanevello, R. A.; Suárez, A. G. Org. Lett.2006 , 8(7), 1487-1490. [Link]
Sources
- 1. glycodepot.com [glycodepot.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly diastereoselective Diels-Alder reaction using a chiral auxiliary derived from levoglucosenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. york.ac.uk [york.ac.uk]
- 5. uwindsor.ca [uwindsor.ca]
- 6. 1,2:5,6-Di-O-cyclohexylidene-3-C-methyl-α-D-allofuranose and other branched-chain analogues - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose
For researchers and drug development professionals, meticulous adherence to safety protocols extends beyond the bench; it is a foundational element of scientific integrity that includes the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-O-Cyclohexylidene-alpha-D-glucofuranose (CAS No. 16832-21-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. While this compound is not consistently classified as hazardous, it is imperative to treat all laboratory chemicals with a structured disposal plan.[1][2]
The core principle of laboratory waste management is to prevent harm to human health and the environment.[3] This is achieved through a "cradle-to-grave" approach to hazardous waste management, as established by the Resource Conservation and Recovery Act (RCRA).[4] This guide is grounded in the established best practices for chemical segregation, containment, and disposal, providing a clear and logical workflow for your laboratory.
Hazard Assessment and Pre-Disposal Considerations
This compound is a white crystalline solid derivative of glucose.[5] While some safety data sheets (SDS) do not list specific GHS hazard classifications, the absence of data should not be interpreted as an absence of potential risk.[5] Therefore, it is prudent to handle it as a chemical waste stream and avoid disposal in regular trash or down the drain.[4][6]
Key Properties for Disposal Planning:
| Property | Value | Source |
| CAS Number | 16832-21-6 | [5] |
| Physical State | Solid | [5] |
| Solubility | Sparingly soluble in water | [5] |
| Known Incompatibilities | Strong oxidizing agents | [7] |
Before beginning any work that will generate this waste, a disposal plan should be in place.[8] This proactive approach ensures that all necessary supplies and procedures are ready, preventing improper accumulation or disposal of the chemical.
Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate PPE must be worn to minimize exposure. This includes:
-
Eye Protection: Safety glasses or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Segregation and Waste Accumulation
Proper segregation of chemical waste is critical to prevent dangerous reactions.[9][10] this compound waste should be collected as a solid chemical waste.
Experimental Protocol: Waste Collection and Segregation
-
Designate a Waste Container: Use a clean, dry, and chemically compatible container for solid waste. The container must be in good condition with a secure, leak-proof lid.[4][11]
-
Initial Labeling: The moment the first particle of waste enters the container, it must be labeled.[12][13]
-
Waste Stream: This container should be designated for non-hazardous or low-hazard solid organic chemical waste.
-
Incompatibilities: Do not mix this waste with strong acids, bases, oxidizers, or liquid waste.[10] Store the waste container away from incompatible chemicals.[9]
-
Accumulation Point: The waste container should be kept at or near the point of generation, in a designated satellite accumulation area (SAA).[4][10]
Disposal Workflow and Decision-Making
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable guide for the disposal of this compound.
Experimental Protocol: Final Disposal Procedure
-
Container Labeling: Ensure the waste container is clearly labeled. While some jurisdictions may not classify this as hazardous waste, it is best practice to use a "Non-Hazardous Waste" label and include the following information[2]:
-
The words “Non-Hazardous Waste”.
-
Generator Information: Your name, department, and contact information.
-
Contents: List "this compound" and its approximate percentage if mixed with other non-hazardous solids. Do not use abbreviations or chemical formulas.[11]
-
-
Storage: Keep the waste container in a designated, secure location, away from general laboratory traffic. Ensure the container is kept closed at all times, except when adding waste.[1][11]
-
Scheduling Pickup: Once the container is nearly full (approximately 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent.[11] Do not overfill containers.
-
Documentation: Maintain a log of the waste generated. This is a key component of regulatory compliance.[4]
-
Empty Containers: Any "empty" container that held the pure chemical should have its label defaced and can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[1][6]
Spill Management
In the event of a spill, the following procedure should be followed:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Secure the area to prevent further contamination.
-
PPE: Don the appropriate PPE as described in section 2.
-
Containment and Cleanup: For a solid spill, carefully sweep up the material and place it into a labeled waste container.[7] Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Waste Disposal: The collected spill debris and cleaning materials must also be disposed of as chemical waste.
Trustworthiness and Compliance
This guide is based on established safety protocols and regulatory frameworks, including those from the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][13] However, it is crucial to remember that local and institutional policies may have specific requirements. Always consult your facility's Chemical Hygiene Plan and your EHS department for guidance specific to your location. The ultimate responsibility for compliant waste disposal rests with the generator of the waste.[14]
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]
-
A Brief Guide To Hazardous Waste Container Labeling Requirements. (2021, December 21). Hazardous Waste Experts. [Link]
-
EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. (2019, March 22). Hazardous Waste Experts. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
EPA and DOT Hazardous Waste Labeling Requirements. (2021, July 21). MLI Environmental. [Link]
-
Guidelines for Safe Chemical Segregation. (n.d.). Lab Manager Magazine. [Link]
-
Disposal Procedures for Non Hazardous Waste. (n.d.). Stephen F. Austin State University. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
Hazardous Waste Label Requirements | EPA & DOT Compliance. (2025, February 21). MLI Environmental. [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]
-
Guide to Managing Laboratory Chemical Waste. (2024, January). Vanderbilt University Environmental Health and Safety. [Link]
-
Rowan University Non-Hazardous Waste Disposal Guide for Laboratories. (n.d.). Rowan University. [Link]
-
A guide to the disposal of laboratory waste. (2024, December 18). Anenta. [Link]
-
Safety Data Sheet. (2018, August 20). Greenfield Global. [Link]
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. sites.rowan.edu [sites.rowan.edu]
- 3. anentawaste.com [anentawaste.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. sfasu.edu [sfasu.edu]
- 7. fishersci.com [fishersci.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Guidelines for Safe Chemical Segregation | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. mlienvironmental.com [mlienvironmental.com]
Safeguarding Your Research: A Practical Guide to Personal Protective Equipment for Handling 1,2-O-Cyclohexylidene-alpha-D-glucofuranose
In the pursuit of scientific advancement, the safety of our researchers is paramount. This guide provides essential, direct guidance on the personal protective equipment (PPE) and handling procedures for 1,2-O-Cyclohexylidene-alpha-D-glucofuranose (CAS No. 16832-21-6). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This document is designed for researchers, scientists, and drug development professionals, offering a framework for safe laboratory operations.
Understanding the Compound: Hazard Identification
Given the limited specific hazard data, a conservative approach to safety is warranted. We will draw upon best practices and data from structurally similar compounds to establish a robust safety protocol. For a closely related compound, 1,2-O-Isopropylidene-alpha-D-glucofuranose, the safety data sheet indicates that it should be handled in a well-ventilated place, and contact with skin, eyes, and clothing should be avoided.[3]
Key Principle: Always consult the most current Safety Data Sheet (SDS) provided by your specific supplier for the most accurate and detailed safety information.
Core Personal Protective Equipment (PPE)
Based on available information and general laboratory safety standards, the following PPE is recommended when handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Standard laboratory practice to protect against splashes or airborne particles. |
| Hand Protection | Nitrile or neoprene gloves. | To prevent direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | To protect skin and personal clothing from potential contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. | If creating dust or aerosols, a NIOSH-approved particulate respirator may be necessary.[3] |
Step-by-Step Guide to PPE Usage and Safe Handling
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and ensure personal safety.
Donning PPE: A Sequential Approach
Caption: PPE Donning Sequence.
Safe Handling Protocols
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when manipulating the solid to prevent inhalation of any fine particulates.
-
Avoid Contact: Take measures to prevent contact with eyes and skin.[3] In case of accidental contact, flush the affected area with copious amounts of water.
-
Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.
Doffing PPE: Minimizing Contamination Risk
Caption: PPE Doffing Sequence.
Disposal and Decontamination Plan
Proper disposal of chemical waste is crucial for environmental and personal safety.
-
Waste Collection: All disposable PPE (gloves, etc.) that has come into contact with this compound should be considered contaminated waste.
-
Containerization: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.
-
Disposal: Dispose of all chemical waste in accordance with your institution's and local environmental regulations. Do not dispose of down the drain or in general waste.
-
Spill Cleanup: In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Sweep up the solid material and place it in a designated waste container. Clean the spill area with a suitable solvent and then with soap and water.
Conclusion: A Culture of Safety
While this compound does not currently have extensive, publicly available hazard data, a proactive and cautious approach to its handling is the hallmark of a responsible and safe laboratory environment. By adhering to the guidelines outlined in this document and, most importantly, the specific Safety Data Sheet provided by your supplier, you can confidently and safely incorporate this compound into your research workflows.
References
-
This compound, 97%, Thermo Scientific 1 g | Buy Online. (URL: [Link])
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
